Calcium selenide
Description
Properties
IUPAC Name |
selanylidenecalcium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMCFSORHHSTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ca]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaSe | |
| Record name | calcium selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061650 | |
| Record name | Calcium selenide (CaSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305-84-6 | |
| Record name | Calcium selenide (CaSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium selenide (CaSe) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium selenide (CaSe) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium selenide | |
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Foundational & Exploratory
Calcium Selenide: A Technical Guide to Crystal Structure and Lattice Parameters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of calcium selenide (CaSe). The information is curated for professionals in research and development who require detailed crystallographic data and methodologies.
Introduction to this compound (CaSe)
This compound is an inorganic compound with the chemical formula CaSe. It is a semiconductor material that primarily crystallizes in the rock salt structure at ambient conditions.[1][2] Due to its electronic and optical properties, CaSe has been a subject of interest in materials science. This document details its crystallographic properties, including its high-pressure phase behavior.
Crystal Structures and Lattice Parameters
This compound is known to exist in at least two different crystal structures, depending on the ambient pressure. At standard temperature and pressure, it adopts the cubic rock salt (NaCl) structure. Under high pressure, it undergoes a phase transition to the cesium chloride (CsCl) structure.
Rock Salt (NaCl-type) Structure
At ambient pressure, this compound crystallizes in a face-centered cubic (FCC) lattice, characteristic of the rock salt structure.[1][2] In this arrangement, each calcium ion (Ca²⁺) is octahedrally coordinated to six selenium ions (Se²⁻), and conversely, each selenium ion is octahedrally coordinated to six calcium ions.
Table 1: Crystallographic Data for Rock Salt CaSe
| Parameter | Value | Reference |
| Crystal System | Cubic | [1] |
| Space Group | Fm-3m | [1] |
| Pearson Symbol | cF8 | |
| Lattice Parameter (a) | 5.91 Å | [1] |
| Ca-Se Bond Length | 2.97 Å | [1] |
Cesium Chloride (CsCl-type) High-Pressure Structure
Upon the application of high pressure, this compound undergoes a structural phase transformation from the rock salt (B1) phase to the cesium chloride (B2) phase. This transition occurs at a pressure of approximately 38 to 40 GPa. In the CsCl structure, the coordination number of the ions increases from 6 to 8.
Table 2: Crystallographic Data for High-Pressure CsCl-type CaSe
| Parameter | Value | Reference |
| Crystal System | Cubic | |
| Structure Type | Cesium Chloride (CsCl) | |
| Transition Pressure | ~38-40 GPa | |
| Lattice Parameter (a) | Data not available in the reviewed literature |
Experimental Protocols
The determination of the crystal structure and lattice parameters of this compound involves its synthesis followed by characterization using techniques such as X-ray diffraction.
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of metallic calcium with hydrogen selenide in a liquid ammonia solvent.[3]
Protocol: Synthesis of CaSe via Liquid Ammonia Route
-
Reaction Setup: In a three-necked flask equipped with a dry ice condenser and a gas inlet, add metallic calcium.
-
Solvent Condensation: Condense anhydrous ammonia gas into the flask to dissolve the calcium, forming a characteristic blue solution.
-
Reactant Introduction: Bubble hydrogen selenide (H₂Se) gas slowly through the calcium-ammonia solution.
-
Reaction: The reaction proceeds as follows: Ca + H₂Se → CaSe + H₂.
-
Product Isolation: After the reaction is complete, the ammonia is allowed to evaporate. The resulting this compound powder is then collected.
Caution: Hydrogen selenide is an extremely toxic and flammable gas. This synthesis must be performed in a well-ventilated fume hood with appropriate safety measures.
Characterization by X-ray Diffraction (XRD)
Powder X-ray diffraction is a primary technique used to determine the crystal structure and lattice parameters of crystalline solids like CaSe.
Protocol: Powder X-ray Diffraction Analysis of CaSe
-
Sample Preparation: A finely ground powder of the synthesized this compound is mounted on a sample holder.
-
Data Collection: The sample is placed in a powder X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the Powder Diffraction File) to identify the crystalline phase(s) present.
-
Lattice Parameter Refinement: The positions of the diffraction peaks are used to refine the lattice parameters of the identified crystal structure using software based on the Rietveld refinement method. For a cubic structure like rock salt CaSe, the lattice parameter 'a' can be calculated from the positions of the diffraction peaks using Bragg's Law and the Miller indices of the crystal planes.
Logical Workflow for Crystallographic Analysis
The following diagram illustrates the logical workflow from synthesis to the determination of crystal structure and lattice parameters for this compound.
References
"synthesis of Calcium selenide nanoparticles for beginners"
An In-depth Technical Guide to the Synthesis of Calcium-based Selenium Nanoparticles for Researchers and Drug Development Professionals
Therefore, this guide will focus on a closely related and well-documented alternative: the synthesis of Calcium Sulfate Coated Selenium Nanoparticles (CaSO₄@SeNPs) . This approach is significantly more accessible for researchers new to nanoparticle synthesis and utilizes readily available and less hazardous materials. The resulting nanoparticles are of significant interest in biomedical applications, particularly in cancer therapy and drug delivery, due to the combined therapeutic effects of selenium and calcium[3][4].
This guide provides a comprehensive overview of the synthesis of CaSO₄@SeNPs, including detailed experimental protocols, data presentation, and workflow visualizations to facilitate understanding and replication.
Introduction to Calcium-based Selenium Nanoparticles
Selenium nanoparticles (SeNPs) have garnered considerable attention in the biomedical field due to their anticancer, antioxidant, and drug-delivery capabilities[5]. The functionalization of SeNPs with calcium-containing compounds, such as calcium sulfate, can enhance their therapeutic efficacy. Calcium ions are known to play a role in inducing apoptosis in cancer cells, and their combination with SeNPs can lead to synergistic effects[3]. The synthesis of CaSO₄@SeNPs involves a two-step process: the initial synthesis of selenium nanoparticles followed by the coating with calcium sulfate.
Synthesis Methodology
The synthesis of CaSO₄@SeNPs is typically achieved through a wet chemical approach. This involves the reduction of a selenium compound to form elemental selenium nanoparticles, followed by the precipitation of calcium sulfate on the surface of these nanoparticles.
Experimental Protocol: Synthesis of Selenium Nanoparticles (SeNPs)
This protocol is adapted from a well-established method for the chemical synthesis of selenium nanoparticles[3][4].
Materials:
-
Selenium Dioxide (SeO₂)
-
Ascorbic Acid (C₆H₈O₆)
-
Deionized Water
Equipment:
-
Magnetic stirrer
-
Beakers and graduated cylinders
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare a 50 mM aqueous solution of Selenium Dioxide (SeO₂).
-
Prepare a 50 mM aqueous solution of Ascorbic Acid.
-
While continuously stirring the Selenium Dioxide solution (300 rpm), slowly add the Ascorbic Acid solution.
-
Observe the color change of the solution, which indicates the formation of selenium nanoparticles.
-
Once the reaction is complete, centrifuge the mixture to collect the selenium nanoparticles.
-
Wash the collected nanoparticles three times with deionized water to remove any unreacted precursors.
Experimental Protocol: Coating of SeNPs with Calcium Sulfate (CaSO₄)
This protocol details the coating of the previously synthesized SeNPs with calcium sulfate[3][4].
Materials:
-
Synthesized Selenium Nanoparticles (SeNPs)
-
Sodium Sulfate (Na₂SO₄)
-
Calcium Chloride (CaCl₂)
-
Deionized Water
Equipment:
-
Magnetic stirrer
-
Beakers and graduated cylinders
-
Centrifuge and centrifuge tubes
Procedure:
-
Resuspend the purified SeNPs in a 25 mM solution of Sodium Sulfate (Na₂SO₄).
-
While continuously stirring the SeNP suspension (300 rpm), add a 350 mM solution of Calcium Chloride (CaCl₂) drop by drop.
-
The addition of calcium chloride will induce the precipitation of calcium sulfate on the surface of the selenium nanoparticles.
-
After the addition is complete, continue stirring for a designated period to ensure uniform coating.
-
Centrifuge the mixture to collect the CaSO₄@SeNPs.
-
Wash the final product three times with deionized water.
Data Presentation
The successful synthesis of CaSO₄@SeNPs requires careful control of various parameters. The following tables summarize the key quantitative data from a representative synthesis.
Table 1: Reagent Concentrations and Volumes for SeNP Synthesis [3][4]
| Reagent | Concentration (mM) | Volume (ml) |
| Selenium Dioxide (SeO₂) | 50 | 100 |
| Ascorbic Acid | 50 | 4.8 |
Table 2: Reagent Concentrations and Volumes for CaSO₄ Coating [3][4]
| Reagent | Concentration (mM) | Volume (ml) |
| SeNP Suspension | - | - |
| Sodium Sulfate (Na₂SO₄) | 25 | 50 |
| Calcium Chloride (CaCl₂) | 350 | 20 |
Table 3: Characterization Data of Synthesized Nanoparticles [3]
| Nanoparticle Type | Average Size (nm) | Morphology |
| SeNPs | ~60 | Spherical |
| CaSO₄@SeNPs | 400 x 100 | Rod-shaped |
Visualization of Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis process.
Caption: Workflow for the synthesis of CaSO₄@SeNPs.
Characterization of Nanoparticles
To confirm the successful synthesis and determine the properties of the CaSO₄@SeNPs, a variety of characterization techniques are employed.
-
Field Emission Scanning Electron Microscopy (FESEM): To observe the surface morphology and size of the nanoparticles[3].
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the nanoparticles and confirm the presence of Calcium, Selenium, Sulfur, and Oxygen[3].
-
X-Ray Diffraction (XRD): To analyze the crystal structure of the synthesized materials.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles.
The logical relationship between the synthesis steps and the characterization techniques can be visualized as follows:
Caption: Logical flow from synthesis to characterization.
Conclusion
This guide provides a detailed and beginner-friendly protocol for the synthesis of Calcium Sulfate Coated Selenium Nanoparticles (CaSO₄@SeNPs). While the direct synthesis of Calcium Selenide (CaSe) nanoparticles remains challenging for novice researchers, the presented method for CaSO₄@SeNPs offers a viable and scientifically valuable alternative. The structured protocols, data tables, and workflow diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and characterize these promising nanomaterials for various biomedical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. ajmb.org [ajmb.org]
- 4. Fabrication of Calcium Sulfate Coated Selenium Nanoparticles and Corresponding In-Vitro Cytotoxicity Effects Against 4T1 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selenium nanoparticles: a review on synthesis and biomedical applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electronic Band Structure of Bulk Calcium Selenide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Selenide (CaSe) is an inorganic compound that has garnered interest as a wide-bandgap semiconductor.[1] Under ambient conditions, it crystallizes in a rock-salt structure and is considered a direct band gap material.[2][3] These characteristics make it a candidate for applications in various optoelectronic and microelectronic devices.[1] A thorough understanding of its electronic band structure is crucial for predicting its behavior in such applications and for engineering new functionalities. This guide provides a comprehensive overview of the structural and electronic properties of bulk CaSe, detailing both theoretical and experimental findings.
Crystal Structure
Bulk this compound adopts a cubic rock-salt (halite) crystal structure, which is a member of the face-centered cubic (FCC) Bravais lattice.[3][4] The structure is characterized by a repeating unit cell where each calcium ion is octahedrally coordinated to six selenium ions, and vice versa.[4]
| Property | Value | Reference |
| Crystal System | Cubic | [3] |
| Space Group | Fm-3m | [4] |
| Space Group Number | 225 | [4] |
| Lattice Parameter (a) | 2.97 Å | [4] |
Electronic Band Structure
The electronic properties of a material are fundamentally determined by its band structure. For CaSe, electronic structure analysis indicates that the upper valence bands are primarily composed of selenium s and p orbitals, while the bottom of the conduction band is mainly formed from calcium states.[2] The compound exhibits a mix of ionic and covalent bonding characteristics.[2]
Nature of the Band Gap
Under standard conditions, bulk CaSe is described as a direct band gap semiconductor.[2] However, theoretical calculations have shown that its electronic properties are sensitive to external pressure. A notable transition from a direct to an indirect band gap semiconductor is predicted to occur at a pressure of approximately 2 GPa.[1] Furthermore, an insulator-to-conductor transition is anticipated at a much higher pressure of around 70 GPa.[1]
Band Gap Values
The band gap of this compound has been investigated through both experimental measurements and various theoretical calculation methods. The reported values show some variation, which is common when comparing experimental results with theoretical predictions from different levels of theory.
| Method | Band Gap (eV) | Nature | Reference |
| Experimental Estimate | ~5.0 | Direct | [2] |
| Experimental Estimate | ~3.9 | - | [3] |
| Theoretical (2D Monolayer) | 2.96 | Indirect | [2] |
Theoretical Framework and Computational Protocols
The calculation of electronic band structures is a cornerstone of modern materials science, with Density Functional Theory (DFT) being one of the most widely used first-principles methods.[5][6]
Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] It allows for the calculation of material behavior based on quantum mechanics without requiring empirical parameters.[5] In practice, DFT calculations involve solving the Kohn-Sham equations for a system of electrons in an effective potential.[7] While powerful, standard approximations within DFT, such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), are known to often underestimate the band gap of semiconductors.[8]
GW Approximation
To obtain more accurate band gap values that are comparable to experimental results, methods beyond standard DFT are often employed. The GW approximation is a many-body perturbation theory approach that provides a more accurate description of the electronic self-energy, leading to improved quasiparticle energies and band gaps.[9][10] The "G₀W₀" method is a common implementation where the Green's function (G₀) and the screened Coulomb interaction (W₀) are calculated non-self-consistently using the wavefunctions and energies from a preceding DFT calculation.[11]
Experimental Protocols
Experimental techniques are essential for validating theoretical predictions and providing a direct measurement of the electronic band structure.
Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful experimental technique used to directly probe the electronic band structure of the occupied states in crystalline solids.[12] The method is based on the photoelectric effect, where photons from a high-intensity, monochromatic light source (like a synchrotron) strike a sample, causing electrons to be ejected.[12] By measuring the kinetic energy and the emission angle of these photoelectrons, one can map out the energy versus momentum relationship, which constitutes the band structure.[12][13]
Methodology:
-
Sample Preparation: A single-crystal sample of CaSe is cleaved in an ultra-high vacuum (UHV) environment to expose a clean, atomically flat surface.
-
Irradiation: The sample is irradiated with a focused beam of monochromatic photons.
-
Electron Detection: An electron energy analyzer measures the kinetic energy and the two-dimensional angular distribution of the emitted photoelectrons.
-
Data Analysis: The measured kinetic energy and emission angles are converted into binding energy and crystal momentum to reconstruct the E(k) dispersion, i.e., the band structure.
Optical Spectroscopy
Optical techniques such as absorption and photoluminescence spectroscopy are widely used to determine the magnitude of the band gap.[14][15]
-
Absorption Spectroscopy: In this method, the absorption of light by the material is measured as a function of photon energy. A sharp increase in absorption corresponds to the energy required to excite an electron from the valence band to the conduction band, providing a measure of the optical band gap.[16]
-
Photoluminescence (PL) Spectroscopy: The sample is excited with a laser of energy greater than its band gap. The subsequent radiative recombination of electrons and holes emits light at an energy corresponding to the band gap.
Conclusion
Bulk this compound is a direct wide-bandgap semiconductor with a rock-salt crystal structure. Theoretical studies, primarily using DFT, provide fundamental insights into its electronic properties, predicting a direct-to-indirect band gap transition under pressure. More advanced computational methods like the GW approximation are necessary to achieve band gap values in closer agreement with experimental findings. Experimental techniques such as ARPES and optical spectroscopy are critical for the direct characterization of the band structure and for validating theoretical models. The interplay of these computational and experimental approaches provides a robust understanding of CaSe, paving the way for its potential use in advanced optoelectronic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (1305-84-6) for sale [vulcanchem.com]
- 3. echemi.com [echemi.com]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Density functional theory - Wikipedia [en.wikipedia.org]
- 6. Band Structure Calculation Methods in Semiconductors [iue.tuwien.ac.at]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electronic band structure from GW — CP2K documentation [manual.cp2k.org]
- 10. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
- 11. Danny Rehn by rehnd [rehnd.github.io]
- 12. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. physics.stackexchange.com [physics.stackexchange.com]
- 15. courses.cit.cornell.edu [courses.cit.cornell.edu]
- 16. joam.inoe.ro [joam.inoe.ro]
An In-depth Technical Guide to the Optical Properties of Alkaline Earth Selenide Thin Films, with a Focus on Calcium Selenide (CaSe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Selenide (CaSe) is a wide band gap semiconductor material belonging to the alkaline earth selenide family.[1] Thin films of such materials are of growing interest for applications in various optoelectronic devices, including solar cells and photodetectors.[2] The optical properties of these thin films are critically dependent on their synthesis method and deposition parameters, which influence their structural characteristics and, consequently, their interaction with light.
This technical guide provides a comprehensive overview of the known optical properties of this compound thin films. Due to the limited availability of experimental data specifically for CaSe thin films in the current literature, this guide also includes comparative data from the closely related Barium Selenide (BaSe) to provide a broader context for the optical characteristics of alkaline earth selenide thin films. Furthermore, detailed experimental protocols for common thin film deposition and characterization techniques applicable to CaSe are presented.
Synthesis of Alkaline Earth Selenide Thin Films
The synthesis of high-quality thin films is paramount for achieving desired optical and electronic properties. Several techniques can be employed for the deposition of CaSe and related thin films, each with its own set of advantages and challenges.
Common Deposition Techniques
-
Thermal Evaporation: This Physical Vapor Deposition (PVD) method involves heating the source material (e.g., CaSe powder) in a high-vacuum chamber until it evaporates.[3] The vapor then travels and condenses onto a substrate, forming a thin film.[4] This technique allows for high deposition rates and the creation of pure films.
-
Chemical Bath Deposition (CBD): A solution-based technique where a substrate is immersed in a chemical bath containing the precursor ions.[5][6] The thin film is formed on the substrate through a controlled chemical reaction at relatively low temperatures.[7][8] CBD is a cost-effective method suitable for large-area deposition.[5]
-
Spray Pyrolysis: This method involves spraying a solution containing the precursor materials onto a heated substrate.[9][10] The droplets undergo a pyrolytic decomposition upon hitting the hot surface, forming the desired thin film.[11] It is a simple and versatile technique for depositing a variety of materials.[12]
The choice of deposition technique significantly impacts the film's morphology, crystallinity, and ultimately, its optical properties.
Optical Properties of CaSe and BaSe Thin Films
The interaction of a thin film with light is described by its optical constants, primarily the refractive index (n) and the extinction coefficient (k). These parameters, along with the material's band structure, dictate its absorption, transmission, and reflection characteristics.
Band Gap
The band gap (Eg) is a fundamental property of a semiconductor that defines the minimum energy required to excite an electron from the valence band to the conduction band. For CaSe, a wide band gap of approximately 3.9 eV has been reported for the bulk material.[2] Theoretical calculations suggest that CaSe undergoes a transition from a direct to an indirect band gap semiconductor at a pressure of about 2 GPa.[1]
In a study on Barium Selenide (BaSe) thin films synthesized by chemical bath deposition, the direct optical band gap was found to vary significantly with deposition time, ranging from 1.33 eV to 3.37 eV. This variation is attributed to changes in film thickness and grain size.
| Material | Deposition Method | Deposition Time (hours) | Film Thickness (nm) | Grain Size (nm) | Direct Band Gap (eV) |
| BaSe | Chemical Bath Deposition | 20 | - | - | 3.37 |
| BaSe | Chemical Bath Deposition | 22 | - | - | 2.98 |
| BaSe | Chemical Bath Deposition | 24 | - | - | 1.33 |
Table 1: Optical band gap of BaSe thin films as a function of deposition time.
Refractive Index and Extinction Coefficient
The refractive index (n) describes how light propagates through the material, while the extinction coefficient (k) is related to the absorption of light.[13][14] These optical constants are wavelength-dependent and are crucial for the design of optical coatings and devices.[15][16]
Absorption Coefficient and Urbach Energy
The absorption coefficient (α) quantifies how much light is absorbed per unit distance in a material.[17] It is related to the extinction coefficient by the equation α = 4πk/λ, where λ is the wavelength of light. The Urbach energy (Eu) is a parameter that characterizes the exponential tail of the absorption edge below the band gap, which arises from structural disorder and defects in the material.[18][19] A larger Urbach energy indicates a higher degree of disorder.
Specific experimental data for the absorption coefficient and Urbach energy of CaSe thin films is currently limited.
Dielectric Constant
The dielectric constant is a measure of a material's ability to store electrical energy in an electric field.[20][21] It is related to the refractive index and extinction coefficient. The dielectric properties of thin films can be influenced by factors such as thickness and deposition conditions.[22]
Experimental data on the dielectric constant of CaSe thin films is not widely reported in the literature.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of thin films. The following sections outline typical experimental protocols.
Thin Film Deposition Workflow
The general workflow for depositing thin films, applicable to CaSe, involves substrate preparation, precursor preparation (for chemical methods), the deposition process itself, and post-deposition treatments.
-
Clean glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Prepare an aqueous solution of a Barium salt (e.g., Barium chloride) and a Selenium source (e.g., Sodium selenosulfite).
-
Add a complexing agent (e.g., ammonia) to control the release of metal ions.
-
Immerse the cleaned substrates vertically in the solution.
-
Maintain the bath at a constant temperature (e.g., 80°C) for a specific duration (e.g., 20-24 hours).
-
After deposition, remove the substrates, rinse with deionized water, and dry in air.
-
Place the CaSe source material in a tungsten boat or crucible within a vacuum chamber.
-
Mount the cleaned substrates on a holder above the source.
-
Evacuate the chamber to a high vacuum (e.g., 10⁻⁶ Torr).
-
Pass a high current through the boat to heat the source material until it evaporates.
-
Monitor the film thickness during deposition using a quartz crystal monitor.
-
Once the desired thickness is achieved, stop the deposition and allow the system to cool down before venting.
Optical Characterization Workflow
The optical properties of the deposited thin films are typically investigated using spectrophotometry and ellipsometry.
-
Record the transmittance and reflectance spectra of the thin film deposited on a transparent substrate over a wide wavelength range (e.g., 200-2500 nm) using a double-beam spectrophotometer.
-
Use a bare substrate as a reference for the transmittance measurement.
-
Use a calibrated mirror as a reference for the reflectance measurement.
-
Calculate the absorption coefficient (α) from the transmittance (T) and reflectance (R) spectra using the relation: α = (1/d) * ln[(1-R)² / T], where d is the film thickness.
-
Construct a Tauc plot by plotting (αhν)ⁿ versus photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for direct band gap, n=1/2 for indirect band gap).
-
Extrapolate the linear portion of the Tauc plot to the energy axis to determine the optical band gap (Eg).
Conclusion
This technical guide has summarized the current understanding of the optical properties of CaSe thin films. While experimental data for CaSe is sparse, theoretical studies and comparative data from related materials like BaSe provide valuable insights. The presented experimental protocols for thin film deposition and characterization offer a practical framework for researchers entering this field. Further experimental investigation into the optical constants and their dependence on synthesis parameters is crucial for unlocking the full potential of CaSe thin films in optoelectronic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. semicore.com [semicore.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemical bath deposition - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. fytronix.com [fytronix.com]
- 8. researchgate.net [researchgate.net]
- 9. annualreviews.org [annualreviews.org]
- 10. pure.psu.edu [pure.psu.edu]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Refractive index and extinction coefficient of thin film materials - Wikipedia [en.wikipedia.org]
- 14. s4science.at [s4science.at]
- 15. Determination of optical constants of thin film coating materials based on inverse synthesis [opg.optica.org]
- 16. Optical Constants of Thin-Film Materials* [opg.optica.org]
- 17. pveducation.org [pveducation.org]
- 18. Urbach energy - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. azom.com [azom.com]
- 21. Dielectric Constants [hyperphysics.phy-astr.gsu.edu]
- 22. pubs.acs.org [pubs.acs.org]
"Calcium selenide CAS number and chemical properties"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium selenide (CaSe) is an inorganic compound with significant potential in various scientific and technological fields. This guide provides an in-depth overview of its chemical properties, synthesis methodologies, and key applications, with a focus on data relevant to research and development. Detailed experimental protocols and safety information are included to assist professionals in its handling and use.
Chemical and Physical Properties
This compound is a binary chalcogenide salt composed of calcium and selenium. It typically appears as a white to pale brown or gray crystalline solid.[1][2][3] The compound is characterized by its ionic nature, though it exhibits some degree of covalent bonding.[1] It possesses semiconductor properties that are of significant interest in the electronics and optoelectronics industries.[2][4]
Core Properties
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1305-84-6 | [1][3][5][6] |
| Molecular Formula | CaSe | [1][3][5][7][8] |
| Molecular Weight | 119.04 - 119.05 g/mol | [1][2][3][5][6] |
| Appearance | White to pale brown/gray/black crystalline solid | [1][2][4][9] |
| Melting Point | 1300 - 1408°C (decomposes in air) | [1][2][3] |
| Density | 3.57 - 3.82 g/cm³ | [1][2][3][10] |
| Crystal Structure | Rock salt (cubic) | [1][2] |
| Solubility | Insoluble in water; decomposes in water. Reacts with acids. | [2][4][10][11] |
| Band Gap | ~3.9 eV (bulk); 2.96 eV (monolayer, indirect) | [1][2] |
Reactivity and Stability
This compound is unstable in the presence of air or moisture.[1][3] When exposed to air at elevated temperatures, it decomposes to form calcium oxide (CaO) and selenium dioxide (SeO₂).[1][3] It reacts with acids to produce toxic hydrogen selenide (H₂Se) gas.[4] The compound also reacts with indium(III) selenide in a vacuum at high temperatures to form CaIn₂Se₄.[1][7]
Synthesis and Experimental Protocols
Several methods have been established for the synthesis of this compound. The choice of method depends on the desired purity and crystalline form.
Synthesis via Reaction with Hydrogen Selenide
This method involves the reaction of calcium metal with hydrogen selenide in a liquid ammonia medium. This low-temperature process provides a controlled environment for the formation of this compound.[1][7]
Experimental Protocol:
-
Set up a reaction vessel capable of handling liquid ammonia and toxic gases.
-
Cool the vessel to -78°C (dry ice/acetone bath) and condense ammonia gas into it.
-
Add a stoichiometric amount of pure calcium metal to the liquid ammonia with stirring.
-
Bubble hydrogen selenide gas through the calcium-ammonia solution.
-
The reaction proceeds to form a precipitate of this compound and hydrogen gas is evolved: Ca + H₂Se → CaSe + H₂.[1][7]
-
After the reaction is complete, the liquid ammonia is allowed to evaporate.
-
The resulting this compound powder is collected and stored under an inert atmosphere.
Below is a workflow diagram for this synthesis method.
Direct Reaction of Elements
This compound can also be synthesized by the direct reaction of calcium and selenium at elevated temperatures.[4]
Experimental Protocol:
-
In an inert atmosphere glovebox, thoroughly mix stoichiometric amounts of high-purity calcium powder and selenium powder.
-
Place the mixture in an alumina crucible.
-
Heat the crucible in a tube furnace under a continuous flow of an inert gas (e.g., argon).
-
The reaction is typically carried out at around 550°C.[3]
-
After the reaction is complete, cool the furnace to room temperature under the inert atmosphere.
-
The resulting this compound product is then collected.
Reduction of Calcium Selenate
A high-yield method for producing this compound involves the reduction of calcium selenate (CaSeO₄).[3][10]
Experimental Protocol:
-
Place calcium selenate powder in a quartz tube within a tube furnace.
-
Heat the sample to 400-500°C.[10]
-
Pass a stream of hydrogen gas over the heated calcium selenate.
-
The reduction reaction forms this compound and water vapor: CaSeO₄ + 4H₂ → CaSe + 4H₂O.
-
Continue the reaction until the conversion is complete.
-
Cool the furnace to room temperature under a flow of inert gas to prevent re-oxidation.
-
Collect the high-purity this compound product.
Applications in Research and Development
The unique properties of this compound make it a material of interest in several advanced applications.
-
Semiconductors and Optoelectronics: With its notable band gap, CaSe is utilized in the fabrication of various semiconductor devices.[2][4] Its photoluminescent properties are of interest for applications in photodetectors and light-emitting devices.[4][11]
-
Phosphors: Doped this compound has been investigated for its use as a phosphor material. For instance, (Ca,Sr)Se:Eu²⁺ is an efficient red-emitting phosphor that can be excited by blue light.[3]
-
Battery Technology: Recent research has explored the use of calcium-selenium in rechargeable batteries. These studies have demonstrated the formation of this compound phases during the discharge cycle, indicating its potential as a cathode material.[1][12]
-
Two-Dimensional Materials: Monolayer this compound has been studied for its distinct electronic and optical properties, which differ from the bulk material.[1] Its potential use in nanoscale devices and as an anti-reflection coating is an active area of research.[1]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed or inhaled.[5][13] Prolonged or repeated exposure may cause damage to organs.[5][13]
-
Environmental Hazards: The compound is very toxic to aquatic life with long-lasting effects.[5][13]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[13][14] Avoid breathing dust.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] It should be stored under an inert atmosphere to prevent degradation from air and moisture.[1][3]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[13]
The logical relationship for handling and safety protocols is illustrated in the diagram below.
Conclusion
This compound is a compound with a rich chemistry and a growing number of applications in materials science and electronics. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for researchers and developers working with this promising material. Further research, particularly in the areas of nanoscale applications and energy storage, is expected to uncover even greater potential for this compound.
References
- 1. This compound (1305-84-6) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound [chemicalbook.com]
- 4. CAS 1305-84-6: this compound (CaSe) | CymitQuimica [cymitquimica.com]
- 5. This compound | CaSe | CID 102107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Solved: What is the formula for this compound? CaSe CaSe2 Ca₂Se Ca_2Se_2 [Chemistry] [gauthmath.com]
- 9. Page loading... [guidechem.com]
- 10. This compound [drugfuture.com]
- 11. assignmentpoint.com [assignmentpoint.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. materion.com [materion.com]
- 14. echemi.com [echemi.com]
The Calcium-Selenium System: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The study of binary metal-chalcogenide systems is fundamental to the development of new materials with tailored electronic and optical properties. The calcium-selenium system, in particular, is noted for the formation of the inorganic compound calcium selenide (CaSe). This compound is a semiconductor with a rock-salt crystal structure and has been investigated for its potential use in various applications.[1] A thorough understanding of the phase equilibria, thermodynamic properties, and synthesis methods of the Ca-Se system is crucial for advancing its technological applications.
The Ca-Se Binary System: Known Phases and Properties
The most extensively studied phase in the calcium-selenium system is the equiatomic compound, this compound (CaSe).
This compound (CaSe)
This compound is an inorganic compound with the chemical formula CaSe.[2] It is a solid material that has been characterized by various experimental techniques.
Table 1: Physical and Crystallographic Properties of this compound (CaSe)
| Property | Value | Reference |
| Chemical Formula | CaSe | [2] |
| Molar Mass | 119.038 g/mol | [1] |
| Crystal Structure | Rock Salt (NaCl type), Cubic | [1][3] |
| Space Group | Fm-3m (No. 225) | [4] |
| Lattice Parameter (a) | 5.912 Å | [5] |
| Calculated Density | 3.81 g/cm³ | [6] |
| Melting Point | ~1408 °C (decomposes in air) | [6] |
| Band Gap | ~2.07 eV (calculated) | [4] |
| Enthalpy of Formation (calculated) | -2.316 eV/atom | [4] |
Experimental Protocols
The synthesis and characterization of compounds in the calcium-selenium system employ a range of standard solid-state chemistry techniques.
Synthesis of this compound (CaSe)
Several methods have been reported for the synthesis of this compound.
A common laboratory-scale synthesis involves the reaction of metallic calcium with hydrogen selenide (H₂Se) gas.[1]
-
Experimental Workflow:
Caption: Experimental workflow for the synthesis of CaSe.
-
Procedure:
-
Metallic calcium is placed in a reaction vessel, typically a quartz tube.
-
The system is purged with an inert gas to remove oxygen and moisture.
-
A stream of hydrogen selenide gas is passed over the heated calcium.
-
The reaction is carried out at elevated temperatures, though specific conditions can vary.
-
The resulting this compound product is cooled under an inert atmosphere to prevent oxidation.
-
Another method involves the direct reaction of calcium and selenium powders at high temperatures.
-
Procedure:
-
Stoichiometric amounts of high-purity calcium and selenium powders are thoroughly mixed in an inert atmosphere (e.g., inside a glovebox).
-
The mixture is pelletized to ensure good contact between the reactants.
-
The pellet is sealed in an evacuated quartz ampoule.
-
The ampoule is heated in a furnace to a high temperature (e.g., 600-800 °C) for an extended period to allow for solid-state diffusion and reaction.
-
The furnace is cooled slowly to promote crystallization of the product.
-
Characterization Techniques
The characterization of the synthesized calcium-selenium compounds is essential to confirm the phase purity, crystal structure, and morphology.
Table 2: Common Characterization Techniques for the Ca-Se System
| Technique | Purpose |
| X-ray Diffraction (XRD) | To identify the crystal structure and phase purity of the synthesized materials.[7] |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology and microstructure of the samples.[7] |
| Energy-Dispersive X-ray Spectroscopy (EDX) | To determine the elemental composition and stoichiometry of the synthesized phases. |
| Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) | To investigate phase transitions, melting points, and thermal stability.[8] |
| Thermogravimetric Analysis (TGA) | To study the thermal decomposition and stability of the compounds.[9] |
Phase Diagram of the Calcium-Selenium System
A complete and experimentally validated phase diagram for the entire Ca-Se binary system is not available in widely accessible literature. A phase diagram graphically represents the thermodynamic equilibrium states of a system as a function of temperature, pressure, and composition. For a binary system like Ca-Se, the phase diagram would illustrate the liquidus and solidus lines, the existence of any intermediate compounds (like CaSe), and the presence of eutectic or peritectic reactions.
The construction of such a diagram typically involves extensive experimental work using techniques like DTA/DSC, XRD, and metallography on a series of samples with varying Ca:Se ratios. The experimental data is then often supplemented with thermodynamic modeling using computational methods like CALPHAD (Calculation of Phase Diagrams).[10]
Based on the known melting points of the constituent elements (Ca: 842 °C, Se: 221 °C) and the reported decomposition temperature of CaSe (~1408 °C), a hypothetical and simplified representation of the logical phase relationships can be proposed.
Caption: Hypothetical logical relationships between phases.
Note: This diagram is a simplified, hypothetical representation and does not depict actual equilibrium temperatures or compositions. The presence and nature of eutectic or peritectic reactions are unknown without experimental data.
Conclusion and Future Outlook
The calcium-selenium system, primarily through its main compound this compound, presents opportunities for further research and development, particularly in the field of materials science. While the synthesis and basic properties of CaSe are established, a significant knowledge gap exists regarding the complete phase diagram of the Ca-Se binary system. Future work should focus on the experimental determination and thermodynamic modeling of the phase equilibria across the entire composition range. This would provide a solid foundation for the controlled synthesis of Ca-Se based materials with desired properties and would be invaluable for researchers, scientists, and professionals in drug development who may utilize selenium-containing compounds.
References
- 1. esupport.aspentech.com [esupport.aspentech.com]
- 2. you-iggy.com [you-iggy.com]
- 3. WebElements Periodic Table » Calcium » this compound [winter.group.shef.ac.uk]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Calcium selenium(2-) | CaSe | CID 10129938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (1305-84-6) for sale [vulcanchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour [mdpi.com]
- 10. Synthesis of Metal Chalcogenide Semiconductors by Thermal Decomposition of Organosulfur and Organoselenium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Properties of Calcium Selenide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium selenide (CaSe) is an inorganic compound with the chemical formula CaSe. It is a semiconductor material that crystallizes in the rock-salt structure.[1][2] Its properties make it a material of interest in various scientific and technological fields, including electronics and potentially in specialized biomedical applications. A thorough understanding of its thermodynamic properties is crucial for its synthesis, processing, and for predicting its behavior in different environments. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailed experimental protocols for their determination, and logical workflows for their analysis.
Core Thermodynamic Properties of this compound
A summary of the key thermodynamic and physical properties of this compound is presented in the tables below. These values have been compiled from various sources and represent the most reliable data currently available.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | CaSe | [1] |
| Molar Mass | 119.04 g/mol | [3] |
| Crystal Structure | Rock Salt (cubic, Fm-3m) | [1][4] |
| Density | 3.81 g/cm³ | [3] |
| Melting Point | 1408 °C (decomposes in air) | [3] |
Table 2: Thermodynamic Properties of this compound at 298.15 K (25 °C)
| Property | Symbol | Value | Units |
| Standard Enthalpy of Formation | ΔH°f | -364 | kJ/mol |
| Standard Molar Entropy | S° | 69 | J/(mol·K) |
| Lattice Energy | E | -2863 | kJ/mol |
Note: Data for Gibbs Free Energy of Formation and Heat Capacity for CaSe were not consistently available across the searched literature and require further experimental determination.
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties of materials like this compound requires precise and carefully controlled experimental techniques. Below are detailed methodologies for key experiments.
Synthesis of this compound
A common method for the synthesis of this compound is the direct reaction of its constituent elements at elevated temperatures in an inert atmosphere.
Objective: To synthesize polycrystalline this compound powder.
Materials:
-
High-purity Calcium (Ca) metal (99.5% or higher).
-
High-purity Selenium (Se) powder (99.9% or higher).
-
Quartz ampoule.
-
Tube furnace with temperature control.
-
Inert gas supply (e.g., Argon).
-
Glove box.
Procedure:
-
Inside an inert atmosphere glove box, weigh stoichiometric amounts of Calcium and Selenium.
-
Thoroughly mix the powders and place them in a clean quartz ampoule.
-
Evacuate the ampoule to a high vacuum and seal it.
-
Place the sealed ampoule in a tube furnace.
-
Slowly heat the furnace to 550 °C.[3]
-
Maintain this temperature for several hours to ensure a complete reaction.
-
Allow the furnace to cool down slowly to room temperature.
-
The resulting product is this compound powder.
Determination of Enthalpy of Formation by Bomb Calorimetry
Bomb calorimetry is a standard technique for measuring the heat of combustion, from which the enthalpy of formation can be derived.
Objective: To determine the standard enthalpy of formation of this compound.
Apparatus:
-
Adiabatic bomb calorimeter.
-
Oxygen cylinder with a pressure regulator.
-
Sample crucible (e.g., platinum).
-
Fuse wire.
-
Calorimeter bucket with a known quantity of distilled water.
-
High-precision thermometer.
Procedure:
-
A precisely weighed pellet of the synthesized this compound is placed in the sample crucible.
-
A fuse wire of known length and mass is attached to the electrodes of the bomb head, with the wire in contact with the sample.
-
The bomb is assembled and sealed.
-
The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm.[5]
-
The charged bomb is placed in the calorimeter bucket containing a known mass of distilled water.
-
The calorimeter is assembled, and the initial temperature of the water is recorded after thermal equilibrium is reached.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
The bomb is depressurized, and the interior is examined for any unreacted material. The length of the remaining fuse wire is measured.
-
The heat capacity of the calorimeter is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid.
-
The heat of combustion of this compound is calculated from the temperature change and the heat capacity of the calorimeter, after correcting for the heat released by the ignition wire.
-
The standard enthalpy of formation is then calculated using Hess's law, based on the combustion reaction products (e.g., CaO and SeO₂).
Measurement of Vapor Pressure and Enthalpy of Sublimation by Knudsen Effusion Mass Spectrometry (KEMS)
KEMS is a high-temperature technique used to measure the vapor pressure of low-volatility materials.
Objective: To determine the vapor pressure and enthalpy of sublimation of this compound.
Apparatus:
-
High-vacuum chamber.
-
Knudsen effusion cell (e.g., made of tungsten or molybdenum).
-
High-temperature furnace.
-
Mass spectrometer.
-
Temperature controller and measurement system (pyrometer).
Procedure:
-
A small amount of this compound powder is placed in the Knudsen cell.
-
The cell is placed in the furnace within the high-vacuum chamber.
-
The system is evacuated to a very low pressure.
-
The Knudsen cell is heated to a desired temperature, and the temperature is precisely controlled and measured.
-
A molecular beam of the effusing vapor from the small orifice of the Knudsen cell is directed into the ion source of the mass spectrometer.
-
The mass spectrometer identifies the species in the vapor phase and measures their ion intensities.
-
The partial pressure of each species is calculated from its ion intensity, the temperature, and the instrument's sensitivity factor (determined using a standard with a known vapor pressure).
-
Measurements are taken at various temperatures.
-
The enthalpy of sublimation can be determined from the slope of a plot of the natural logarithm of the partial pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).
Determination of Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
Objective: To measure the heat capacity and identify any phase transitions of this compound.
Apparatus:
-
Differential Scanning Calorimeter.
-
Sample pans (e.g., aluminum or platinum).
-
Inert gas supply (e.g., nitrogen or argon).
Procedure:
-
A small, precisely weighed amount of this compound powder is sealed in a sample pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range under a purge of inert gas.
-
The DSC instrument records the differential heat flow between the sample and the reference.
-
The heat capacity of the sample at a given temperature is calculated from the heat flow, the heating rate, and the sample mass.[6]
-
Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions, such as melting or solid-solid transitions. The temperature and enthalpy of these transitions can be determined from the peak position and area.
Visualizations
Experimental Workflow for Thermodynamic Property Determination
The following diagram illustrates the general workflow for the experimental determination of the key thermodynamic properties of this compound.
Caption: Workflow for the experimental determination of thermodynamic properties of CaSe.
Logical Relationship of Core Thermodynamic Properties
The core thermodynamic properties are interconnected. The following diagram illustrates the logical relationship between enthalpy, entropy, and Gibbs free energy for the formation of this compound.
Caption: Relationship between key thermodynamic state functions for CaSe formation.
Conclusion
This technical guide has provided a detailed overview of the thermodynamic properties of this compound, including quantitative data and comprehensive experimental protocols for their determination. The presented workflows and logical diagrams offer a clear framework for understanding the characterization and fundamental thermodynamic relationships of this material. Accurate and reliable thermodynamic data are paramount for the advancement of materials science and for exploring the potential applications of this compound in various technological domains. Further experimental work is encouraged to refine the values presented and to investigate the temperature dependence of properties such as heat capacity.
References
- 1. This compound (1305-84-6) for sale [vulcanchem.com]
- 2. WebElements Periodic Table » Calcium » this compound [winter.group.shef.ac.uk]
- 3. This compound [chemicalbook.com]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 6. Investigating Fast Scanning Calorimetry and Differential Scanning Calorimetry as Screening Tools for Thermoset Polymer Material Compatibility with Laser-Based Powder Bed Fusion - PMC [pmc.ncbi.nlm.nih.gov]
"solubility of Calcium selenide in different solvents"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of calcium selenide (CaSe) solubility in various solvents. Due to the compound's reactive nature, particularly its instability in aqueous environments, quantitative solubility data is scarce in publicly available literature. This guide summarizes the available qualitative information, outlines the key chemical reactions that govern its behavior in different media, and provides detailed, generalized experimental protocols for its solubility determination.
Qualitative Solubility of this compound
This compound is a white to pale brown crystalline solid.[1] Its solubility is primarily dictated by its reactivity with the solvent rather than a simple dissolution equilibrium. The table below summarizes the observed solubility characteristics of this compound in different solvent classes.
| Solvent Class | Solubility | Observations and Remarks |
| Water | Insoluble (Decomposes) | This compound reacts with water and moisture.[2][3] This is not a simple dissolution but a chemical decomposition (hydrolysis) that prevents the determination of a standard aqueous solubility or Ksp value. |
| Acids | Soluble (with reaction) | This compound readily dissolves in acidic solutions.[4] This process involves a chemical reaction that produces the toxic gas, hydrogen selenide (H₂Se).[4] |
| Organic Solvents | Generally considered insoluble | While some sources make broad statements about solubility in organic solvents, specific data for common organic solvents like ethanol or methanol is not readily available, suggesting limited solubility. |
Chemical Reactivity and Solubility
The solubility behavior of this compound is intrinsically linked to its chemical reactivity. The following sections detail the primary reactions that occur in different solvent environments.
Reaction in Aqueous Environments (Hydrolysis)
This compound is unstable in the presence of water or moisture, undergoing hydrolysis.[2][5] This reaction is a key factor in its insolubility in water, as the original compound is consumed to form new products.
Caption: Hydrolysis of this compound.
Reaction with Acids
In acidic media, this compound undergoes a double displacement reaction, leading to its dissolution and the formation of a calcium salt and hydrogen selenide gas.[4][6]
Caption: Reaction of this compound with Acid.
Experimental Protocols for Solubility Determination
Given the air and moisture sensitivity of this compound, its solubility determination requires specialized techniques to ensure accurate and safe measurements. The following is a generalized protocol that can be adapted for various solvents.
General Considerations
-
Inert Atmosphere: All manipulations of solid this compound and the preparation of its solutions should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[7][8]
-
Solvent Purity: Solvents should be of high purity and thoroughly dried and degassed before use to prevent unwanted reactions.[7]
-
Temperature Control: The temperature of the system must be precisely controlled and monitored as solubility is temperature-dependent.[9]
Gravimetric Method for Non-Aqueous, Non-Reactive Solvents
This method is suitable for determining the solubility of this compound in organic solvents in which it does not react.
Caption: Experimental Workflow for Gravimetric Solubility Determination.
Spectroscopic Method for Acidic Solutions
Due to the reactive nature of this compound in acids, a direct measurement of its solubility is not feasible. Instead, the concentration of the resulting calcium ions in solution can be determined.
-
Reaction: Add a small, known amount of this compound to a specific volume of the desired acid solution under controlled conditions.
-
Dilution: After the reaction ceases, take a precise aliquot of the solution and dilute it to a concentration suitable for spectroscopic analysis.
-
Analysis: Determine the concentration of calcium ions using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculation: From the concentration of calcium ions, calculate the amount of this compound that reacted and thus "dissolved" in the acid.
Safety Precautions
-
This compound is toxic.[10]
-
The reaction of this compound with acids produces hydrogen selenide, which is an extremely toxic and flammable gas with a characteristic unpleasant odor.[4] All experiments involving the acidification of this compound must be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound and its solutions.
Conclusion
The solubility of this compound is dominated by its chemical reactivity. It is insoluble and unstable in water due to hydrolysis and soluble in acids through a chemical reaction that liberates toxic hydrogen selenide gas. There is a notable lack of quantitative solubility data in the literature, particularly for organic solvents. The determination of its solubility requires stringent experimental conditions, including the use of an inert atmosphere and dried, degassed solvents, to obtain reliable data. The generalized protocols provided in this guide offer a framework for researchers to investigate the solubility of this and other air- and moisture-sensitive inorganic compounds.
References
- 1. WebElements Periodic Table » Calcium » this compound [winter.group.shef.ac.uk]
- 2. This compound [chemicalbook.com]
- 3. This compound CAS#: 1305-84-6 [m.chemicalbook.com]
- 4. CAS 1305-84-6: this compound (CaSe) | CymitQuimica [cymitquimica.com]
- 5. This compound (1305-84-6) for sale [vulcanchem.com]
- 6. you-iggy.com [you-iggy.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Calcium Selenide: A Comprehensive Material Safety Data Sheet for Laboratory Use
Introduction
Calcium selenide (CaSe) is an inorganic compound with the chemical formula CaSe. It is a solid, off-white to pale brown crystalline material.[1][2] This document provides a detailed technical guide on the material safety data of this compound, intended for researchers, scientists, and professionals in drug development and other laboratory settings. It covers the essential safety information, physical and chemical properties, handling procedures, and emergency protocols.
Chemical and Physical Properties
This compound is a semiconductor material with a rock salt crystal structure.[3] It is unstable in air and moisture, reacting with water to form the toxic gas hydrogen selenide (H₂Se).[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | CaSe | [1][2][3][4] |
| Molecular Weight | 119.05 g/mol | [4] |
| Appearance | White to pale brown crystalline solid | [1][2] |
| Density | 3.81 g/cm³ | [2] |
| Melting Point | 1408°C (decomposes in air) | [1][2] |
| Solubility in Water | Decomposes | [5] |
| CAS Number | 1305-84-6 | [1][2][4] |
Hazard Identification and Toxicity
This compound is classified as a hazardous substance. It is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[4][6][7] It is also very toxic to aquatic life with long-lasting effects.[4][6][7]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4][7] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[4][7] |
| Specific Target Organ Toxicity, Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[4][7] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[4][7] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[4][7] |
Experimental Protocols for Toxicity Assessment
The toxicity of this compound is determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (LD50): The median lethal dose (LD50) for oral toxicity is determined using methods outlined in OECD Guidelines 401, 420, 423, or 425.[2][4][8][9][10] These tests involve administering single or multiple doses of the substance to animals (typically rats) and observing the mortality rate over a 14-day period.[4][9][10] The LD50 value is the statistically derived single dose that is expected to cause death in 50% of the tested animals.[2][4]
-
Acute Inhalation Toxicity (LC50): The median lethal concentration (LC50) for inhalation toxicity is determined according to OECD Guideline 403.[1][3][5][6] This involves exposing animals to the substance as a dust or aerosol for a defined period (usually 4 hours) and monitoring for mortality over 14 days.[5][6]
Handling, Storage, and Emergency Procedures
Proper handling and storage of this compound are crucial to minimize risks in a laboratory setting.
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[8][11]
-
Do not eat, drink, or smoke in the work area.[9]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
-
Keep away from moisture and incompatible materials such as acids.[2][12]
-
Chemicals should not be stored near heat sources or in direct sunlight.[13]
Spill and Emergency Procedures: In case of a spill, it is critical to follow a clear and systematic procedure to ensure safety and minimize environmental contamination.
Caption: Workflow for handling a this compound spill.
In case of exposure, follow these first-aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][9]
-
Skin Contact: Remove contaminated clothing and wash the skin with soap and plenty of water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]
Structure of a Material Safety Data Sheet (MSDS)
A Material Safety Data Sheet is a standardized document that contains information on the potential hazards and safe handling of chemical products. The relationship between the different sections of an MSDS is crucial for a comprehensive understanding of the material's risks.
References
- 1. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. eurolab.net [eurolab.net]
- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 7. usp.org [usp.org]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. scribd.com [scribd.com]
Two-Dimensional Calcium Selenide: A Prospective Technical Guide to Potential Applications
Disclaimer: The following technical guide is a prospective analysis based on theoretical predictions and analogies with experimentally realized two-dimensional (2D) materials. Currently, there is a lack of experimental literature on the synthesis and characterization of 2D Calcium Selenide (CaSe). The information presented herein is intended to stimulate research and provide a foundational framework for future experimental investigations.
Introduction
The advent of graphene has catalyzed a paradigm shift in materials science, leading to the exploration of a vast library of two-dimensional materials with unique electronic, optical, and mechanical properties.[1] Among these, 2D chalcogenides, particularly selenides, have garnered significant attention for their potential in next-generation electronics, optoelectronics, and energy applications. This guide focuses on the prospective applications of a hitherto experimentally unexplored material: two-dimensional this compound (CaSe).
This compound, in its bulk form, is a semiconductor known for its luminescent properties.[2] By reducing its dimensionality to a single or few atomic layers, it is theoretically posited that 2D CaSe will exhibit quantum confinement effects, leading to a modulation of its electronic band structure and the emergence of novel properties. This guide provides a comprehensive overview of the predicted properties of monolayer CaSe, proposes potential synthesis and characterization methodologies, and explores its promising applications based on computational studies of analogous 2D II-VI and alkaline earth chalcogenides.[3][4][5]
Predicted Properties of Monolayer CaSe
Based on first-principles calculations of similar 2D materials, the following table summarizes the predicted properties of monolayer CaSe. These values are extrapolations and require experimental validation.
| Property | Predicted Value/Characteristic | Reference Analogy |
| Electronic Properties | ||
| Crystal Structure | Hexagonal (Graphene-like) or low-buckled honeycomb | [3] |
| Band Gap | Direct, in the range of 2.0 - 3.0 eV | [3][6][7] |
| Carrier Mobility | Moderate electron and hole mobility | General prediction for 2D semiconductors |
| Optical Properties | ||
| Optical Absorption | Strong absorption in the visible and near-ultraviolet spectrum | [3] |
| Photoluminescence | Expected to exhibit photoluminescence due to direct band gap | [8] |
| Mechanical Properties | ||
| Young's Modulus | Predicted to be lower than transition metal dichalcogenides | General trend for alkaline earth chalcogenides |
| Flexibility | High, characteristic of 2D materials | [1] |
| Thermal Properties | ||
| Thermal Conductivity | Predicted to be low | General trend for 2D materials with heavy elements |
Proposed Experimental Protocols
The synthesis of 2D CaSe has not yet been reported. However, established methods for other 2D selenides can be adapted.
Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition is a promising bottom-up approach for synthesizing high-quality, large-area 2D materials.[9][10]
Objective: To synthesize monolayer or few-layer CaSe on a suitable substrate.
Precursors:
-
Calcium precursor: A volatile organometallic calcium compound (e.g., calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)) or a simple calcium salt.
-
Selenium precursor: Diethyl selenide or elemental selenium powder.
Substrate: Sapphire (Al₂O₃), silicon with a silicon dioxide layer (Si/SiO₂), or hexagonal boron nitride (h-BN).
Methodology:
-
The substrate is placed in the center of a two-zone tube furnace.
-
The calcium precursor is placed in the first heating zone, and the selenium precursor is placed upstream in a separate heating zone.
-
The furnace is purged with an inert gas (e.g., Argon) to remove oxygen and moisture.
-
The temperature of the substrate is raised to the growth temperature (predicted to be in the range of 500-800 °C).
-
The calcium and selenium precursors are heated to their respective sublimation/decomposition temperatures, and their vapors are carried to the substrate by the inert gas flow.
-
The precursors react on the substrate surface to form CaSe nuclei, which then grow into 2D flakes or a continuous film.
-
After the desired growth time, the furnace is cooled down to room temperature under the inert gas flow.
Diagram of a Proposed CVD Synthesis Workflow for 2D CaSe
Caption: A proposed workflow for the synthesis of 2D CaSe via CVD.
Liquid Phase Exfoliation (LPE)
Liquid Phase Exfoliation is a top-down method that involves the sonication of bulk layered crystals in a suitable solvent to produce 2D nanosheets.[11][12][13][14][15]
Objective: To produce a stable dispersion of few-layer CaSe nanosheets.
Starting Material: High-purity bulk CaSe powder.
Solvent: A solvent with a surface tension that matches that of CaSe is required. N-methyl-2-pyrrolidone (NMP) and isopropanol are common choices for other 2D materials.
Methodology:
-
Bulk CaSe powder is added to the chosen solvent in a vial.
-
The mixture is subjected to probe sonication in an ice bath for several hours to prevent overheating. The ultrasonic waves provide the energy to overcome the van der Waals forces between the CaSe layers, leading to exfoliation.
-
The resulting dispersion is centrifuged at a low speed to remove any remaining bulk material and large aggregates.
-
The supernatant, containing the exfoliated CaSe nanosheets, is carefully collected.
-
Further centrifugation at higher speeds can be used to size-select the nanosheets.
Characterization Workflow
A standard workflow for the characterization of synthesized 2D CaSe would involve a combination of microscopic and spectroscopic techniques to determine its structural, electronic, and optical properties.[1][16][17][18][19]
Diagram of a Characterization Workflow for 2D Materials
Caption: A typical workflow for the characterization of 2D materials.
Potential Applications
Based on its predicted properties, 2D CaSe could be a promising candidate for a variety of applications.
Optoelectronics
With a predicted direct band gap in the visible to near-UV range, monolayer CaSe could be utilized in various optoelectronic devices:
-
Light Emitting Diodes (LEDs): The direct band gap would allow for efficient radiative recombination of electron-hole pairs, leading to light emission.
-
Photodetectors: The strong light absorption in the visible spectrum makes it suitable for detecting photons.
-
Solar Cells: While a single material is unlikely to form a complete solar cell, 2D CaSe could be a component in a heterostructure-based photovoltaic device.
Electronics
As a semiconductor with moderate predicted carrier mobility, 2D CaSe could be used as the channel material in field-effect transistors (FETs). Its atomically thin nature would allow for excellent electrostatic gate control, a key requirement for next-generation electronic devices.
Catalysis
Two-dimensional materials possess a high surface-to-volume ratio, making them attractive for catalytic applications. The surface of 2D CaSe could potentially catalyze various chemical reactions, although specific catalytic activities would need to be investigated.
Biomedical Applications
The unique properties of 2D nanomaterials are being explored for various biomedical applications, including drug delivery and bioimaging.[8][20][21][22][23][24]
-
Drug Delivery: The high surface area of 2D CaSe nanosheets could allow for the loading of drug molecules. Surface functionalization would be necessary to improve biocompatibility and target specific cells.
-
Bioimaging: If 2D CaSe exhibits strong photoluminescence, it could be used as a fluorescent probe for cellular imaging.
Diagram of a Potential Signaling Pathway for 2D CaSe in Drug Delivery
Caption: A potential mechanism for targeted drug delivery using 2D CaSe.
Conclusion and Outlook
While the experimental realization of two-dimensional this compound remains a future endeavor, theoretical predictions and analogies with similar materials suggest a promising landscape of potential applications. Its predicted direct band gap, semiconducting nature, and high surface area make it a compelling candidate for research in optoelectronics, nanoelectronics, catalysis, and biomedicine. This prospective guide aims to provide a foundational roadmap for researchers to embark on the synthesis, characterization, and exploration of this novel 2D material. The successful fabrication of 2D CaSe would not only add a new member to the growing family of two-dimensional materials but also open up new avenues for scientific discovery and technological innovation.
References
- 1. Single-layer materials - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses, Structures and Properties of Alkali and Alkaline Earth Metal Diamond-Like Compounds Li2MgMSe4 (M = Ge, Sn) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First principles study on thickness dependent structural and electronic properties unveiling the growth and stability o… [ouci.dntb.gov.ua]
- 7. First principles study on thickness dependent structural and electronic properties unveiling the growth and stability of 2D layered II–VI semiconducting compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Two-Dimensional Transition Metal Dichalcogenides: Synthesis, Biomedical Applications and Biosafety Evaluation [frontiersin.org]
- 9. Synthesis of high quality two-dimensional materials via chemical vapor deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mini-review focusing on ambient-pressure chemical vapor deposition (AP-CVD) based synthesis of layered transition metal selenides for energy storage ... - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00091A [pubs.rsc.org]
- 11. Preparation of Liquid-exfoliated Transition Metal Dichalcogenide Nanosheets with Controlled Size and Thickness: A State of the Art Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Liquid-phase exfoliation of 2D transition metal dichalcogenide nanosheets in water [kth.diva-portal.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. azom.com [azom.com]
- 19. mdpi.com [mdpi.com]
- 20. Two-dimensional nanomaterials induced nano-bio interfacial effects and biomedical applications in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nano-bio interfaces effect of two-dimensional nanomaterials and their applications in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biomedical application of 2D nanomaterials in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Advancing piezoelectric 2D nanomaterials for applications in drug delivery systems and therapeutic approaches - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Chemical Vapor Deposition of Calcium Selenide (CaSe) Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium selenide (CaSe) is an inorganic compound with promising applications in optoelectronics.[1][2] It is a semiconductor material that typically crystallizes in a rock salt (cubic) structure.[1] These application notes provide an overview of the potential uses of CaSe thin films and a detailed, albeit inferred, protocol for their deposition using Metal-Organic Chemical Vapor Deposition (MOCVD), a sophisticated technique for creating high-quality thin films.[3]
Application Notes
This compound thin films are of growing interest for various technological applications, primarily owing to their semiconductor properties. The major historical use of CaSe has been as a phosphor material.[4] More contemporary applications leverage its optoelectronic characteristics:
-
Optoelectronic Devices: As a semiconductor with a significant band gap, CaSe is a candidate material for components in solar cells and photodetectors.[1]
-
Phosphors for LEDs: CaSe, particularly when doped or combined with other elements like strontium, can act as an efficient red-emitting phosphor, which is a crucial component in the manufacturing of white LED lamps.[4]
-
Research in Materials Science: CaSe serves as a subject of investigation in solid-state physics and materials science for exploring novel semiconductor materials and device architectures.[1]
-
Doping Agent: It can be utilized as a dopant to modify the electrical properties of other semiconductor materials.[1]
Properties of this compound
The following table summarizes key physical and optical properties of this compound. It is important to note that these values are for bulk CaSe and may vary for thin films depending on the deposition technique and process parameters.
| Property | Value | Citation(s) |
| Chemical Formula | CaSe | [5] |
| Molecular Weight | 119.05 g/mol | [6] |
| Crystal Structure | Rock Salt (Cubic) | [1] |
| Appearance | White to gray/brown solid | [1][7] |
| Density | 3.81 g/cm³ | [4] |
| Melting Point | ~1408 °C (decomposes in air) | [4] |
| Band Gap | ~3.9 eV | [1] |
| Refractive Index | 2.274 | [4][6] |
| Stability | Unstable in air and moisture | [4][6] |
Experimental Protocols
Proposed MOCVD Protocol for CaSe Thin Films
This protocol outlines a method using a calcium β-diketonate precursor and hydrogen selenide.
1. Precursor Selection and Handling:
-
Calcium Precursor: Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) [Ca(thd)₂] is a suitable choice due to its volatility and thermal stability.
-
Selenium Precursor: Hydrogen selenide (H₂Se) is a common selenium source in CVD. Caution: H₂Se is an extremely toxic and flammable gas and must be handled with appropriate safety measures in a well-ventilated area with gas detection systems.
-
Carrier Gas: High-purity argon or nitrogen should be used as a carrier gas to transport the precursor vapors into the reaction chamber.
2. Substrate Preparation:
-
Substrates such as silicon (Si), quartz, or sapphire are suitable.
-
The substrates must be thoroughly cleaned to remove any organic and inorganic contaminants. A standard cleaning procedure involves sequential ultrasonic baths in acetone, isopropanol, and deionized water, followed by drying with high-purity nitrogen.
3. MOCVD System and Deposition Parameters:
A typical MOCVD reactor consists of a gas delivery system, a reaction chamber (either hot-wall or cold-wall), a substrate heater, and a vacuum system. The following are proposed starting parameters for the deposition of CaSe thin films:
| Parameter | Proposed Value/Range | Notes |
| Calcium Precursor Temperature | 200 - 250 °C | To ensure sufficient vapor pressure for transport. |
| Substrate Temperature | 400 - 600 °C | This is a critical parameter that influences film crystallinity and growth rate. Optimization will be required. |
| Reactor Pressure | 1 - 10 Torr (Low Pressure CVD) | Low pressure enhances the diffusion of precursors and can improve film uniformity. |
| H₂Se Flow Rate | 10 - 50 sccm | The ratio of Ca to Se precursors will determine the stoichiometry of the film. |
| Argon Carrier Gas Flow Rate (Ca line) | 20 - 100 sccm | To transport the vaporized calcium precursor. |
| Argon Carrier Gas Flow Rate (Se line) | 20 - 100 sccm | To dilute the H₂Se and control its partial pressure. |
| Deposition Time | 30 - 120 minutes | This will determine the final thickness of the film. |
4. Post-Deposition Annealing:
-
After deposition, the thin films may require annealing to improve crystallinity and reduce defects.
-
Annealing can be performed in situ in the MOCVD reactor or ex situ in a tube furnace.
-
A proposed annealing procedure is to heat the films at 500-700 °C for 30-60 minutes under an inert atmosphere (e.g., argon).
Characterization of CaSe Thin Films
To evaluate the properties of the deposited CaSe thin films, the following characterization techniques are recommended:
-
Structural Analysis: X-ray Diffraction (XRD) to determine the crystal structure and phase purity.
-
Morphological and Compositional Analysis: Scanning Electron Microscopy (SEM) to observe the surface morphology and Energy Dispersive X-ray Spectroscopy (EDS) to determine the elemental composition.
-
Optical Properties: UV-Vis-NIR Spectroscopy to measure the transmittance and reflectance spectra, from which the band gap and refractive index can be calculated.
-
Electrical Properties: Four-point probe or Hall effect measurements to determine the electrical resistivity and carrier concentration. The electrical resistivity of thin films can be influenced by their thickness and surface roughness.[8][9][10]
Visualizations
Below are diagrams illustrating the logical workflow of the proposed MOCVD process and the relationship between key deposition parameters and resulting film properties.
Caption: MOCVD Experimental Workflow for CaSe Thin Films.
Caption: Key CVD Parameter Relationships to Film Properties.
References
- 1. echemi.com [echemi.com]
- 2. CAS 1305-84-6: this compound (CaSe) | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound (1305-84-6) for sale [vulcanchem.com]
- 7. WebElements Periodic Table » Calcium » this compound [winter.group.shef.ac.uk]
- 8. Developing a theoretical relationship between electrical resistivity, temperature, and film thickness for conductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Synthesis of Biocompatible Quantum Dots for Bioimaging
A Note on Material Selection: While the initial topic of interest was Calcium Selenide (CaSe) quantum dots, a comprehensive review of current scientific literature reveals a notable lack of specific research on the synthesis and application of CaSe quantum dots for bioimaging purposes. In contrast, Cadmium Selenide (CdSe) quantum dots, particularly when encapsulated with a Zinc Sulfide (ZnS) shell to enhance stability and reduce cytotoxicity, are extensively documented and widely utilized in this field. Therefore, to provide a robust and well-supported protocol, these application notes will focus on the synthesis and biofunctionalization of CdSe/ZnS core-shell quantum dots as a representative and effective platform for bioimaging.
Introduction
Quantum dots (QDs) are semiconductor nanocrystals, typically ranging from 2 to 10 nanometers in diameter, that exhibit quantum mechanical properties.[1] Their size-tunable fluorescence emission, broad absorption spectra, high quantum yield, and photostability make them superior alternatives to traditional organic fluorophores for bioimaging applications.[2][3] CdSe/ZnS core-shell quantum dots are among the most well-studied QDs for biological imaging, offering bright and stable fluorescence.[4] The ZnS shell passivates the CdSe core, improving its quantum efficiency and reducing the leakage of toxic cadmium ions, thereby enhancing biocompatibility.[5] This document provides a detailed protocol for the synthesis of hydrophobic CdSe/ZnS QDs, their subsequent surface modification for aqueous compatibility, and their application in cellular imaging.
Quantitative Data Summary
The following tables summarize key quantitative parameters for CdSe/ZnS quantum dots relevant to bioimaging applications.
Table 1: Physicochemical Properties of CdSe/ZnS Quantum Dots
| Property | Typical Value | Reference |
| Core Diameter (CdSe) | 2 - 8 nm | [6] |
| Shell Thickness (ZnS) | 0.5 - 2.5 nm | [7] |
| Hydrodynamic Diameter (after surface modification) | 10 - 30 nm | |
| Quantum Yield | > 50% | [5] |
| Excitation Wavelength | Broad (e.g., 405 nm) | [2] |
| Emission Wavelength | 450 - 650 nm (size-dependent) | [6] |
Table 2: Cytotoxicity Data of CdSe/ZnS Quantum Dots in Human Cell Lines
| Cell Line | Assay | Concentration | Viability (%) | Reference |
| A549 (Lung Carcinoma) | MTT | 25 µM | ~38% | |
| THLE-2 (Liver) | XTT | 50 nM | Reduced | [5] |
| HeLa (Cervical Cancer) | MTT | 50 µg/mL | > 80% (with biotin conjugation) | |
| HaCaT (Keratinocyte) | Not Specified | Not Specified | Lower than polymer-coated QDs |
Note: Cytotoxicity is highly dependent on surface coating, concentration, and cell type.
Experimental Protocols
Synthesis of Hydrophobic CdSe/ZnS Core-Shell Quantum Dots (Hot-Injection Method)
This protocol describes a common method for synthesizing high-quality, monodisperse CdSe/ZnS quantum dots.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
Zinc acetate (Zn(OAc)₂)
-
Sulfur (S) powder
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Trioctylphosphine (TOP)
-
Methanol
-
Toluene
Procedure:
-
Preparation of Se Precursor: In a glovebox, dissolve selenium powder in trioctylphosphine to create a 1 M TOPSe solution.
-
CdSe Core Synthesis:
-
Combine CdO, oleic acid, and 1-octadecene in a three-neck flask.
-
Heat the mixture to 150°C under vacuum to form a clear cadmium oleate solution.
-
Switch to an inert atmosphere (e.g., Argon) and raise the temperature to 300°C.
-
Rapidly inject the TOPSe solution into the hot cadmium oleate solution.
-
Allow the reaction to proceed for a specific time to achieve the desired core size (color change from yellow to red indicates particle growth).
-
Cool the reaction to room temperature.
-
-
ZnS Shell Coating:
-
Prepare a zinc and sulfur precursor solution by dissolving zinc acetate and sulfur in trioctylphosphine and oleic acid.
-
Add the CdSe core solution to a new flask with additional 1-octadecene and oleic acid.
-
Heat the mixture to 180°C under an inert atmosphere.
-
Slowly add the Zn/S precursor solution dropwise over 30-60 minutes.
-
Raise the temperature to 220°C and anneal for 1-2 hours to improve crystallinity.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add excess methanol to precipitate the CdSe/ZnS QDs.
-
Centrifuge the mixture and discard the supernatant.
-
Redisperse the QD pellet in toluene. Repeat the precipitation and redispersion steps at least three times.
-
Finally, disperse the purified QDs in an organic solvent like toluene or chloroform for storage.
-
Surface Modification for Aqueous Dispersibility (Ligand Exchange)
To make the hydrophobic QDs suitable for biological applications, the native oleic acid ligands must be replaced with hydrophilic ones.
Materials:
-
Purified hydrophobic CdSe/ZnS QDs in chloroform
-
Mercaptopropionic acid (MPA)
-
Potassium hydroxide (KOH)
-
Methanol
-
Deionized water
Procedure:
-
Prepare a solution of MPA in methanol, neutralized with KOH.
-
Add the MPA solution to the QD solution in chloroform.
-
Stir the biphasic mixture vigorously for several hours.
-
The QDs will transfer from the organic phase to the aqueous (methanol/water) phase.
-
Separate the aqueous phase containing the now water-soluble QDs.
-
Purify the aqueous QDs by repeated precipitation with a non-solvent (e.g., acetone) and redispersion in deionized water or a biological buffer.
Bioconjugation for Targeted Bioimaging (Carbodiimide Chemistry)
This protocol describes the conjugation of antibodies to the surface of carboxyl-terminated, water-soluble QDs for specific cell targeting.
Materials:
-
Water-soluble CdSe/ZnS-MPA QDs
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Target-specific antibody (e.g., anti-EGFR)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA) for blocking
Procedure:
-
Activate the carboxyl groups on the QD surface by reacting the QDs with EDC and NHS in PBS for 15-30 minutes.
-
Add the antibody to the activated QD solution.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Block any remaining reactive sites on the QDs by adding BSA.
-
Purify the QD-antibody conjugates from unconjugated antibodies and excess reagents using size-exclusion chromatography or dialysis.
Visualizations
Caption: Workflow for the hot-injection synthesis of hydrophobic CdSe/ZnS quantum dots.
Caption: Biofunctionalization workflow for creating targeted, water-soluble quantum dots.
Caption: Conceptual pathway for targeted cellular imaging using antibody-conjugated quantum dots.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Biosynthesis of Quantum Dots and Their Therapeutic Applications in the Diagnosis and Treatment of Cancer and SARS-CoV-2 [apb.tbzmed.ac.ir]
- 3. cetjournal.it [cetjournal.it]
- 4. academicjournals.org [academicjournals.org]
- 5. Fabrication of Calcium Sulfate Coated Selenium Nanoparticles and Corresponding In-Vitro Cytotoxicity Effects Against 4T1 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green synthesis of highly luminescent biotin-conjugated CdSe quantum dots for bioimaging applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Effect of Selenium Nanoparticles on the Osteogenic Differentiation of MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Calcium Selenide in Thermoelectric Generator Prototypes
Disclaimer: Detailed experimental data and established protocols for the specific use of Calcium Selenide (CaSe) in thermoelectric generators are not widely available in current scientific literature. The following application notes and protocols are therefore based on the known chemical and physical properties of CaSe, established principles of thermoelectricity, and generalized experimental procedures adapted from research on other selenide-based and thermoelectric materials. These guidelines are intended for research and development purposes and will require empirical validation and optimization.
Introduction to this compound for Thermoelectric Applications
Thermoelectric generators (TEGs) are solid-state devices that convert thermal energy directly into electrical energy through the Seebeck effect, offering a promising avenue for waste heat recovery. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature.[1][2] An ideal thermoelectric material possesses a high Seebeck coefficient, high electrical conductivity, and low thermal conductivity.[3][4]
This compound (CaSe) is a semiconductor with a wide bandgap of approximately 3.9 eV.[5] While wide bandgap semiconductors are typically not primary candidates for thermoelectric applications due to their low electrical conductivity, their properties can be tailored through doping to enhance their thermoelectric performance. The exploration of CaSe in thermoelectric generator prototypes is a novel research direction that may offer advantages in terms of material availability and stability at high temperatures.
Material Properties
Known Properties of this compound
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | CaSe | [6] |
| Molar Mass | 119.04 g/mol | [6] |
| Crystal Structure | Rock salt (cubic) | [5] |
| Bandgap | ~3.9 eV | [5] |
| Melting Point | ~1300 °C | [5] |
| Density | 3.81 g/cm³ | [7] |
Comparative Thermoelectric Properties of Other Selenide Compounds
For context, the following table presents the experimentally determined thermoelectric properties of other well-researched selenide compounds. These values can serve as a benchmark for the development and optimization of CaSe-based materials.
| Material | Seebeck Coefficient (S) (µV/K) | Electrical Conductivity (σ) (S/m) | Thermal Conductivity (κ) (W/m·K) | Max. ZT | Operating Temperature (K) | Reference(s) |
| Copper Selenide (Cu₂Se) | ~200 | ~1 x 10⁵ | 0.4 - 0.5 | ~1.6 | 973 | [8] |
| Silver Selenide (Ag₂Se) | -150 to -200 | ~7.5 x 10⁴ | ~0.53 | ~0.46 | Room Temp. | [9] |
| Tin Selenide (SnSe) | > 500 | ~1 x 10⁴ | ~0.2 | ~2.6 | 923 | [10][11] |
Experimental Protocols
Synthesis of this compound Powder
This protocol outlines a generalized solid-state reaction method for the synthesis of CaSe powder.
Objective: To synthesize this compound powder suitable for pressing into thermoelectric elements.
Materials:
-
Calcium (Ca) powder (99.5% or higher purity)
-
Selenium (Se) powder (99.9% or higher purity)
-
Quartz ampoule
-
Argon or Nitrogen gas (high purity)
-
Tube furnace
Procedure:
-
Stoichiometric Measurement: In an inert atmosphere (e.g., a glovebox), weigh stoichiometric amounts of Calcium and Selenium powder.
-
Mixing: Thoroughly mix the powders using a mortar and pestle.
-
Encapsulation: Transfer the mixed powder into a clean quartz ampoule.
-
Evacuation and Sealing: Evacuate the ampoule to a pressure of 10⁻³ Torr or lower and backfill with an inert gas. Seal the ampoule using a torch.
-
Reaction: Place the sealed ampoule in a tube furnace.
-
Slowly ramp the temperature to 600 °C over several hours and hold for 12 hours to allow for an initial reaction.
-
Increase the temperature to 900-1100 °C and hold for 24-48 hours to ensure complete reaction and homogenization.[12]
-
Slowly cool the furnace to room temperature.
-
-
Characterization: After cooling, carefully open the ampoule in an inert atmosphere. The resulting CaSe powder should be characterized using X-ray diffraction (XRD) to confirm the crystal structure and phase purity.
Fabrication of a CaSe Thermoelectric Generator Prototype
This protocol describes the fabrication of a simple, single-leg thermoelectric generator prototype for characterization.
Objective: To fabricate a dense CaSe pellet and assemble it into a testable thermoelectric generator structure.
Materials:
-
Synthesized CaSe powder
-
Hydraulic press
-
Graphite die
-
Spark Plasma Sintering (SPS) or Hot Press furnace
-
Conductive electrodes (e.g., Nickel, Copper)
-
High-temperature conductive paste or solder
-
Ceramic plates (e.g., Alumina)
-
Insulating material
Procedure:
-
Powder Consolidation: Load the synthesized CaSe powder into a graphite die.
-
Sintering: Densify the powder into a pellet using Spark Plasma Sintering (SPS) or a hot press. Typical parameters for selenides involve temperatures between 600-800 °C and pressures of 50-80 MPa for a duration of 5-15 minutes.[13]
-
Pellet Preparation: After cooling, extract the densified pellet and polish the parallel surfaces to ensure good electrical and thermal contact.
-
Electrode Attachment: Attach conductive electrodes to the polished surfaces of the CaSe pellet. This can be achieved by sputtering a thin layer of metal followed by soldering or using a high-temperature conductive adhesive.
-
Module Assembly:
-
Place the CaSe element between two ceramic plates.
-
Connect lead wires to the electrodes.
-
For a multi-element module, arrange p-type and n-type (if available) elements electrically in series and thermally in parallel, connected by conductive strips.[10]
-
Ensure the assembly is mechanically stable.
-
Characterization of Thermoelectric Properties
This protocol outlines the key measurements required to evaluate the performance of the CaSe thermoelectric prototype.
Objective: To measure the Seebeck coefficient, electrical conductivity, thermal conductivity, and calculate the figure of merit (ZT) and power output.
3.3.1. Seebeck Coefficient and Electrical Conductivity Measurement
These two properties are often measured simultaneously using a specialized apparatus.[14][15][16]
Apparatus:
-
A system capable of creating a stable temperature gradient across the sample.
-
Two thermocouples for measuring the temperature at two points on the sample.
-
A voltmeter with high input impedance to measure the Seebeck voltage.
-
A current source and voltmeter for four-point probe electrical resistance measurement.
Procedure:
-
Sample Mounting: Mount the CaSe pellet in the measurement apparatus, ensuring good thermal and electrical contact with the heaters and probes.
-
Temperature Gradient: Apply a small temperature gradient (ΔT) across the length of the pellet.
-
Seebeck Voltage Measurement: Measure the open-circuit voltage (ΔV) generated across the pellet. The Seebeck coefficient is calculated as S = -ΔV/ΔT.[17]
-
Electrical Resistance Measurement: Using a four-point probe configuration, pass a known DC current (I) through the outer two probes and measure the voltage drop (V) across the inner two probes. The resistance (R) is calculated as R = V/I. The electrical conductivity (σ) is then determined from the resistance and the sample's dimensions (A = cross-sectional area, L = distance between inner probes) using the formula σ = L/(R·A).[18][19]
-
Temperature Dependence: Repeat the measurements at various ambient temperatures to determine the temperature-dependent properties.
3.3.2. Thermal Conductivity Measurement
The laser flash method is a common technique for measuring the thermal diffusivity of materials, from which the thermal conductivity can be calculated.[20]
Apparatus:
-
Laser flash analysis (LFA) system.
Procedure:
-
Sample Preparation: Prepare a thin, disc-shaped sample of the sintered CaSe material. The surfaces should be parallel and coated with a thin layer of graphite to ensure good absorption of the laser pulse and uniform emission of thermal radiation.
-
Measurement:
-
The front face of the sample is irradiated with a short laser pulse.
-
An infrared detector on the rear face measures the resulting temperature rise as a function of time.
-
The thermal diffusivity (α) is calculated from the time it takes for the rear face to reach half of its maximum temperature rise.
-
-
Calculation of Thermal Conductivity: The thermal conductivity (κ) is calculated using the equation κ = α · ρ · Cₚ, where ρ is the density of the sample and Cₚ is its specific heat capacity.[21] The density can be measured using the Archimedes method, and the specific heat capacity can be determined using Differential Scanning Calorimetry (DSC).
3.3.3. Calculation of Figure of Merit (ZT) and Power Output
-
Figure of Merit (ZT): Using the measured values of S, σ, and κ at a specific temperature T, the figure of merit is calculated as ZT = (S²σT)/κ.[1][3]
-
Power Output: The maximum power output (P_max) of the thermoelectric generator can be estimated by connecting a variable external load (R_L). The power output is given by P = I²R_L = (V_oc / (R_int + R_L))² * R_L, where V_oc is the open-circuit voltage and R_int is the internal resistance of the generator. Maximum power is achieved when R_L = R_int.
Data Presentation
Hypothetical Performance Data for a CaSe Thermoelectric Generator Prototype
The following table presents a set of hypothetical, illustrative data for a doped CaSe thermoelectric generator prototype. This data is not experimental and serves as a template for presenting results.
| Temperature (K) | Seebeck Coefficient (µV/K) | Electrical Conductivity (S/m) | Thermal Conductivity (W/m·K) | ZT |
| 300 | 150 | 5 x 10³ | 1.5 | 0.02 |
| 400 | 180 | 8 x 10³ | 1.4 | 0.07 |
| 500 | 200 | 1.2 x 10⁴ | 1.3 | 0.18 |
| 600 | 220 | 1.5 x 10⁴ | 1.2 | 0.36 |
| 700 | 230 | 1.8 x 10⁴ | 1.1 | 0.60 |
| 800 | 240 | 2.0 x 10⁴ | 1.0 | 0.92 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for CaSe thermoelectric generator development.
Interrelation of Thermoelectric Properties
Caption: Relationship between key thermoelectric parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. linseis.com [linseis.com]
- 3. Relationship between thermoelectric figure of merit and energy conversion efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermoelectrics [thermoelectrics.matsci.northwestern.edu]
- 5. echemi.com [echemi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. High-performance thermoelectric silver selenide thin films cation exchanged from a copper selenide template - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00605B [pubs.rsc.org]
- 10. Fully 3D Printed Tin Selenide (SnSe) Thermoelectric Generators with Alternating n-Type and p-Type Legs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Recent trends and future perspectives of thermoelectric materials and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03625E [pubs.rsc.org]
- 14. nplindia.in [nplindia.in]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Electrical Conductivity - GeeksforGeeks [geeksforgeeks.org]
- 19. Electrical Conductivity: Formula, Unit & Real-Life Examples [vedantu.com]
- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Beam Epitaxy (MBE) Growth of CaSe Layers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the growth of high-quality Calcium Selenide (CaSe) thin films using Molecular Beam Epitaxy (MBE). This document is intended to guide researchers in establishing a reliable process for fabricating CaSe layers for various applications in electronics and optoelectronics.
Introduction to CaSe Growth by MBE
This compound (CaSe) is a IIA-VI semiconductor compound with a direct bandgap, making it a promising material for applications in optoelectronic devices operating in the visible and near-infrared spectral regions. Molecular Beam Epitaxy (MBE) is a superior technique for the growth of high-purity, single-crystal thin films with precise control over thickness and composition at the atomic level. This is achieved in an ultra-high vacuum (UHV) environment where elemental sources are evaporated and directed as molecular beams onto a heated crystalline substrate. The slow growth rates inherent to MBE allow for the formation of abrupt interfaces and complex heterostructures.
Experimental Apparatus: MBE System Configuration
A typical MBE system for the growth of CaSe layers is comprised of the following key components within an ultra-high vacuum chamber (base pressure < 1 x 10-10 Torr):
-
Effusion Cells: High-purity elemental Calcium (Ca) and Selenium (Se) are housed in separate effusion cells. These cells are heated to produce thermal beams of the constituent atoms. Precise temperature control of these cells is critical for maintaining a stable and desired flux ratio.
-
Substrate Manipulator: The substrate is mounted on a manipulator capable of high-temperature heating and rotation to ensure uniform deposition.
-
In-situ Monitoring:
-
Reflection High-Energy Electron Diffraction (RHEED): A RHEED system is essential for real-time monitoring of the crystal structure and surface morphology of the growing film.
-
Ion Gauge: To monitor the beam equivalent pressure (BEP) of the elemental fluxes.
-
Mass Spectrometer: For residual gas analysis to ensure a clean growth environment.
-
Experimental Protocols
Substrate Selection and Preparation
The choice of substrate is critical for achieving high-quality epitaxial growth. The substrate should have a close lattice match to CaSe and be chemically stable at the required growth temperatures. While various substrates can be considered, Silicon (Si(111)) and Gallium Arsenide (GaAs(100)) are common choices for the growth of many semiconductor materials.
Protocol for Si(111) Substrate Preparation:
-
Degreasing: Ultrasonically clean the Si(111) substrate in trichloroethylene, acetone, and methanol for 10 minutes each.
-
DI Water Rinse: Thoroughly rinse the substrate with deionized (DI) water.
-
Chemical Oxidation: Immerse the substrate in a solution of H2SO4:H2O2 (3:1) for 10 minutes to form a protective oxide layer.
-
DI Water Rinse: Rinse again with DI water and dry with high-purity nitrogen gas.
-
In-situ Desorption: Introduce the substrate into the MBE chamber. Heat the substrate to approximately 850 °C to desorb the protective oxide layer. The completion of this step can be confirmed by the appearance of a sharp (7x7) surface reconstruction in the RHEED pattern.
Protocol for GaAs(100) Substrate Preparation:
-
Degreasing: Follow the same degreasing procedure as for Si(111).
-
Chemical Etching: Etch the GaAs(100) substrate in a solution of H2SO4:H2O2:H2O (5:1:1) for 1-2 minutes.
-
DI Water Rinse: Rinse thoroughly with DI water.
-
Oxide Passivation: Immerse in a solution of HCl:H2O (1:10) to form a thin, protective oxide layer.
-
DI Water Rinse and Drying: Rinse with DI water and dry with nitrogen.
-
In-situ Desorption: In the MBE chamber, heat the substrate to approximately 580-600 °C to remove the oxide layer. A clear (2x4) or c(4x4) reconstruction in the RHEED pattern indicates a clean, arsenic-stabilized surface.
MBE Growth of CaSe Layers
This protocol outlines the key steps for the epitaxial growth of CaSe. The specific parameters in the table below are starting points and may require optimization based on the specific MBE system and desired film properties.
-
System Bakeout: Ensure the growth chamber is properly baked to achieve UHV conditions.
-
Source Degassing: Thoroughly degas the Ca and Se effusion cells at temperatures higher than their operating temperatures to remove any adsorbed impurities.
-
Substrate Loading and Preparation: Load the prepared substrate and perform the in-situ desorption as described in section 3.1.
-
Flux Calibration:
-
Heat the Ca and Se effusion cells to their respective operating temperatures.
-
Measure the Beam Equivalent Pressure (BEP) of each source using the ion gauge to establish the desired flux ratio. A Se-rich flux is often used for the growth of selenide compounds to compensate for the higher vapor pressure of Se.
-
-
Growth Initiation:
-
Set the substrate to the desired growth temperature.
-
Open the shutters for both the Ca and Se sources simultaneously to commence growth.
-
-
In-situ Monitoring with RHEED:
-
Observe the RHEED pattern throughout the growth process. An initial streaky pattern indicates two-dimensional (layer-by-layer) growth. The appearance of spots may indicate three-dimensional (island) growth.
-
-
Growth Termination:
-
Close the source shutters to stop the deposition.
-
-
Cool Down: Cool the substrate down to room temperature in the UHV environment.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for the MBE growth of CaSe layers. These values are based on general knowledge of IIA-VI compound semiconductor growth and should be used as a starting point for process optimization.
Table 1: Substrate and Source Parameters
| Parameter | Value | Notes |
| Substrate Options | Si(111), GaAs(100), BaF2 | Choice depends on lattice matching and application. |
| Substrate Desorption Temp. | Si(111): ~850 °C | Monitored by RHEED for surface reconstruction. |
| GaAs(100): ~580-600 °C | ||
| Ca Effusion Cell Temp. | 400 - 500 °C | To be optimized for desired flux. |
| Se Effusion Cell Temp. | 150 - 250 °C | To be optimized for desired flux. |
| Ca Beam Equivalent Pressure | 1 - 5 x 10-8 Torr | |
| Se Beam Equivalent Pressure | 2 - 10 x 10-7 Torr | Typically higher than Ca BEP for Se-rich conditions. |
Table 2: Growth and Film Parameters
| Parameter | Value | Notes |
| Substrate Growth Temp. | 300 - 500 °C | Critical for film crystallinity and surface morphology. |
| Growth Rate | 0.1 - 0.5 µm/hour | Slower rates generally lead to higher quality films. |
| Typical Film Thickness | 100 - 1000 nm | Dependent on the intended application. |
| Expected Crystal Structure | Rocksalt (Cubic) |
Characterization of CaSe Layers
Post-growth characterization is essential to evaluate the quality of the epitaxial CaSe films.
-
X-Ray Diffraction (XRD): To determine the crystal structure, orientation, and crystalline quality. A sharp diffraction peak corresponding to the CaSe lattice plane confirms epitaxial growth.
-
Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness of the grown film. High-quality epitaxial layers typically exhibit atomically flat surfaces with low root-mean-square (RMS) roughness.
-
Photoluminescence (PL) Spectroscopy: To investigate the optical properties and identify the bandgap energy and defect-related emissions.
Visualizations
Experimental Workflow
Application Notes and Protocols: Calcium Selenide as a Precursor for Ternary Selenide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of calcium selenide (CaSe) as a precursor for the synthesis of ternary selenide compounds. While the exploration of calcium-based ternary selenides is an emerging field, this document outlines the foundational synthesis protocols and available material properties. The information is targeted toward researchers in materials science and may provide a basis for the exploration of these compounds in novel applications, including potential, though currently undocumented, uses in drug development.
Introduction
This compound (CaSe) is a binary chalcogenide that can serve as a reactive precursor for the formation of more complex ternary selenide materials. The direct reaction of CaSe with other metal selenides offers a straightforward solid-state route to synthesize ternary compounds. One such documented example is the synthesis of calcium indium selenide (CaIn₂Se₄) from this compound and indium(III) selenide (In₂Se₃)[1]. Ternary selenides are of interest for their potential applications in electronics and optics, and their biological properties remain a largely unexplored area.
Synthesis of Ternary Selenides from this compound
The primary method for synthesizing ternary selenides from this compound is through high-temperature solid-state reaction. This involves the direct reaction of CaSe with another metal selenide in a controlled environment.
Reactant and Product Data
The following table summarizes the key properties of the reactants and the resulting ternary selenide product in the synthesis of Calcium Indium Selenide.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Crystal Structure |
| This compound | CaSe | 119.04 | White to pale brown crystalline solid | Cubic |
| Indium(III) Selenide | In₂Se₃ | 468.52 | Varies with crystal phase (α, β, γ, δ) | Layered structures (e.g., hexagonal, rhombohedral)[2][3][4][5] |
| Calcium Indium Selenide | CaIn₂Se₄ | 587.56 | Not specified in available literature | Not specified in available literature |
Note: Detailed experimental data on the properties of CaIn₂Se₄ are not widely available in the public domain.
Experimental Protocols
The following protocols are based on the documented synthesis of CaIn₂Se₄ and generalized solid-state synthesis techniques.
Synthesis of Calcium Indium Selenide (CaIn₂Se₄)
This protocol is based on the reaction reported by Yagubov, et al.[1].
Objective: To synthesize the ternary compound Calcium Indium Selenide (CaIn₂Se₄) from this compound (CaSe) and Indium(III) Selenide (In₂Se₃).
Materials:
-
This compound (CaSe) powder
-
Indium(III) Selenide (In₂Se₃) powder
-
Quartz ampoule
-
High-temperature tube furnace
-
Vacuum pump
Procedure:
-
Stoichiometric Measurement: Accurately weigh stoichiometric amounts of CaSe and In₂Se₃ powders in a 1:1 molar ratio.
-
Mixing: Thoroughly mix the powders in an inert atmosphere (e.g., inside a glovebox) to ensure homogeneity.
-
Encapsulation: Transfer the mixed powder into a clean quartz ampoule.
-
Evacuation and Sealing: Connect the ampoule to a vacuum pump and evacuate to a high vacuum. Seal the ampoule using a torch while under vacuum.
-
Heating: Place the sealed ampoule in a programmable tube furnace. Heat the ampoule to a high temperature. While the exact temperature profile is not detailed in the available literature, typical solid-state reactions of this nature occur at temperatures ranging from 800 °C to 1100 °C.
-
Reaction: Maintain the high temperature for a sufficient duration to allow for the complete reaction of the precursors. This can range from several hours to a few days.
-
Cooling: Slowly cool the furnace to room temperature.
-
Product Recovery: Carefully break the ampoule in a controlled environment to recover the CaIn₂Se₄ product.
Characterization: The resulting product should be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and elemental analysis (e.g., Energy-Dispersive X-ray Spectroscopy - EDX) to verify the stoichiometry.
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow for the synthesis of ternary selenides from this compound and the logical relationship of this synthesis approach.
Caption: A flowchart of the key steps in the synthesis of ternary selenides using this compound.
Caption: The synthetic pathway from binary selenide precursors to a ternary selenide product.
Applications and Future Outlook
Currently, the primary application for the described synthesis is in the field of materials science for the creation of novel ternary chalcogenide compounds. The specific properties of CaIn₂Se₄ have not been extensively characterized, which presents an opportunity for further research into its optical, electronic, and thermoelectric properties.
For drug development professionals, it is important to note that there is currently no published research on the biological activity or therapeutic applications of calcium-containing ternary selenides such as CaIn₂Se₄. The broader field of selenium-containing compounds has been investigated for antioxidant and anticancer activities[6]. However, the biocompatibility and specific biological interactions of these inorganic, crystalline materials would require significant investigation. Future research could explore the synthesis of nanoparticles of these materials and evaluate their cytotoxicity and potential for drug delivery applications, although this remains a speculative avenue.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. Polymorphic phases in 2D In2Se3: fundamental properties, phase transition modulation methodologies and advanced applications - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. chalcogen.ro [chalcogen.ro]
Application Notes and Protocols for the Fabrication of CaSe-Based Photodetectors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodetectors are crucial optoelectronic devices that convert light signals into electrical signals.[1][2] Their applications span a wide range of fields, including optical communication, environmental monitoring, and medical imaging.[3][4] Calcium Selenide (CaSe), an important II-VI semiconductor, has emerged as a promising material for photodetection due to its favorable electronic and optical properties. These application notes provide detailed protocols for the fabrication of CaSe-based photodetectors using both solution-based and vapor deposition techniques.
The fundamental working principle of a semiconductor photodetector involves three key processes: absorption of incident photons, generation and transportation of charge carriers (electron-hole pairs), and the extraction of these carriers as a photocurrent.[1] When photons with energy greater than the semiconductor's bandgap strike the material, they excite electrons from the valence band to the conduction band, creating mobile electron-hole pairs.[2] An applied electric field then separates these charge carriers, leading to a measurable electrical current that is proportional to the intensity of the incident light.[2]
Fabrication Methodologies
The performance of a CaSe-based photodetector is intrinsically linked to the quality of the CaSe thin film. Several fabrication techniques can be employed, each with distinct advantages and challenges.
-
Solution-Processed Methods: These techniques, such as spin-coating or inkjet printing, involve the deposition of a colloidal ink of CaSe nanocrystals.[5][6] They offer the advantages of low cost, ease of processing, and compatibility with flexible substrates.[5][6]
-
Chemical Vapor Deposition (CVD): CVD is a method that involves the reaction of precursor gases on a heated substrate to form a high-quality, uniform thin film.[7][8] This technique is well-suited for producing crystalline CaSe films with excellent electronic properties.[9][10]
-
Physical Vapor Deposition (PVD): PVD encompasses techniques like sputtering and thermal evaporation, where a solid CaSe source material is vaporized in a vacuum and then condensed onto a substrate.[7][11][12] PVD is known for producing pure and uniform coatings.[12]
Experimental Protocols
Protocol 1: Fabrication of a Solution-Processed CaSe Nanocrystal Photodetector
This protocol details the fabrication of a photodetector from chemically synthesized CaSe nanocrystals.
Materials and Equipment:
-
Chemicals: Selenium powder, 1-octadecene (ODE), oleylamine (OLA), calcium precursor (e.g., calcium oleate), toluene, acetone, isopropanol.
-
Substrates: SiO2/Si wafers or glass slides.
-
Equipment: Schlenk line, heating mantle, three-neck flask, magnetic stirrer, centrifuge, spin-coater, hotplate, thermal evaporator, probe station, and semiconductor device analyzer.
Experimental Steps:
-
Synthesis of CaSe Nanocrystals (Hot-Injection Method):
-
Prepare a selenium precursor solution by dissolving selenium powder in ODE with OLA at an elevated temperature under an inert atmosphere.
-
In a separate flask, prepare the calcium precursor by reacting a calcium salt with oleic acid in ODE.
-
Heat the calcium precursor solution to the desired injection temperature (typically 200-300 °C).
-
Swiftly inject the selenium precursor into the hot calcium solution.
-
Allow the nanocrystals to grow for a specific time to achieve the desired size.
-
Cool the reaction mixture and purify the CaSe nanocrystals by precipitation with a non-solvent (e.g., acetone) and redispersion in a solvent (e.g., toluene) multiple times.
-
-
Device Fabrication:
-
Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
CaSe Film Deposition: Deposit a thin film of the purified CaSe nanocrystals onto the substrate using spin-coating. The film thickness can be controlled by the solution concentration and spin speed.
-
Annealing: Anneal the CaSe film on a hotplate to remove residual solvent and improve film quality.
-
Electrode Deposition: Deposit metal electrodes (e.g., Gold) on top of the CaSe film through a shadow mask using thermal evaporation to define the active area of the photodetector.
-
References
- 1. Photodetector - GeeksforGeeks [geeksforgeeks.org]
- 2. Photodetector : Circuit, Working, Types, Differences & Its Uses [elprocus.com]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. researchgate.net [researchgate.net]
- 5. light.utoronto.ca [light.utoronto.ca]
- 6. researchgate.net [researchgate.net]
- 7. Thin Film Deposition Overview [mks.com]
- 8. Chemical Vapor Deposition Growth and Applications of Two-Dimensional Materials and Their Heterostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pfeiffer-vacuum.com [pfeiffer-vacuum.com]
- 12. deptec.com [deptec.com]
Application Notes and Protocols for Handling and Storing Calcium Selenide Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium selenide (CaSe) is an inorganic compound with semiconductor and photoluminescent properties, making it a material of interest in materials science and electronics research.[1] It typically appears as a gray or black solid.[1] Proper handling and storage of this compound powder are critical due to its chemical reactivity and toxicity. These application notes provide detailed protocols to ensure the safe and effective use of this compound powder in a laboratory setting.
Physicochemical and Hazard Data
A thorough understanding of the properties and hazards of this compound is essential for its safe handling.
| Property | Value | Reference |
| Chemical Formula | CaSe | [2] |
| Molecular Weight | 119.04 g/mol | [2] |
| Appearance | White to gray or black solid | [1][2] |
| Melting Point | ~1300°C - 1408°C (decomposes) | [2][3] |
| Density | 3.57 - 3.81 g/cm³ | [3] |
| Solubility | Insoluble in water. Reacts with water and acids to release toxic hydrogen selenide gas. | [1][2] |
| Hazard Classification | Description | Reference |
| Acute Toxicity, Oral | Toxic if swallowed. | [4][5] |
| Acute Toxicity, Inhalation | Toxic if inhaled. | [4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | [4][5] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects. | [4][5] |
Experimental Protocols
Personal Protective Equipment (PPE)
Before handling this compound powder, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety goggles with side shields or a face shield.[6]
-
Lab Coat: A standard laboratory coat. For larger quantities, consider a chemically resistant apron.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is necessary.[6]
Handling Protocol
All handling of this compound powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood or a glove box to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Designate a specific area within the fume hood for handling this compound. Ensure all necessary equipment (spatulas, weigh boats, containers) is clean, dry, and readily accessible.
-
Weighing:
-
Tare a clean, dry weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound powder from the storage container to the weigh boat using a clean, dry spatula.
-
Avoid generating dust.[7] If any dust is generated, gently wipe the area with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
-
-
Transfer:
-
To transfer the powder to a reaction vessel, gently tap the weigh boat to guide the powder.
-
If transferring to a liquid, slowly add the powder to the liquid while stirring to prevent clumping and splashing.
-
-
Cleaning:
-
All equipment that has come into contact with this compound must be decontaminated.
-
Carefully wipe down spatulas, weigh boats, and other reusable equipment with a damp cloth.
-
Wash the equipment thoroughly with soap and water.
-
Dispose of all cleaning materials (wipes, gloves) as hazardous waste.
-
Storage Protocol
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous reactions.
Storage Conditions:
-
Container: Store in a tightly sealed, airtight container.[8]
-
Atmosphere: Store in a cool, dry, and well-ventilated place.[8][9] Some sources recommend handling and storing under an inert gas like argon.[10]
-
Incompatible Materials: Keep away from acids, moisture, and strong oxidizing agents.[1][10] this compound reacts with acids and moisture to produce highly toxic hydrogen selenide gas.[1]
-
Labeling: The container must be clearly labeled with the chemical name, "this compound," and appropriate hazard warnings (e.g., "Toxic," "Dangerous When Wet").
-
Security: Store in a locked cabinet or a secure area with restricted access.[5]
Spill and Waste Disposal Protocols
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
PPE: Wear appropriate PPE, including respiratory protection.
-
Containment: For small spills, carefully cover the powder with a dry, inert absorbent material like sand or vermiculite. Avoid raising dust.
-
Collection: Gently sweep the contained material into a labeled, sealable container for hazardous waste. A HEPA-filtered vacuum can be used for larger spills.[9]
-
Decontamination: Decontaminate the spill area with a damp cloth, followed by a thorough cleaning with soap and water. Dispose of all cleaning materials as hazardous waste.
Waste Disposal
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[9] Do not dispose of this compound in the regular trash or down the drain.
Visualizations
Caption: Logical workflow for the safe handling and storage of this compound powder.
References
- 1. CAS 1305-84-6: this compound (CaSe) | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | CaSe | CID 102107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. materion.com [materion.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. nanochemazone.com [nanochemazone.com]
- 9. rororwxhoilrmr5q.ldycdn.com [rororwxhoilrmr5q.ldycdn.com]
- 10. Calcium - ESPI Metals [espimetals.com]
Application Notes and Protocols for Calcium Selenide in Infrared Technology
Topic: The Role of Calcium Selenide in the Advancement of Infrared Optics and Sensors
Audience: Researchers, scientists, and professionals in materials science and optical engineering.
Introduction
This compound (CaSe) is a semiconductor compound that has garnered interest in the field of optoelectronics due to its unique photoluminescent properties.[1] While its intrinsic properties do not lend themselves to direct infrared (IR) detection, CaSe plays a crucial role as a modifying component in chalcogenide glasses, which are exceptional materials for infrared applications. This document provides an overview of the properties of this compound and its application in enhancing the performance of infrared-transmitting materials. Detailed protocols for the synthesis of CaSe-modified chalcogenide glasses and the fabrication of optical components are also presented.
Properties of this compound
This compound is a wide bandgap semiconductor, a property that dictates its interaction with electromagnetic radiation.[2] In its pure crystalline form, CaSe is not suitable as an active material for infrared detectors. The primary reason is its large band gap of approximately 3.9 eV.[3] This wide band gap means that a significant amount of energy is required to excite an electron from the valence band to the conduction band, corresponding to photon wavelengths in the ultraviolet spectrum, not the infrared range.
However, the incorporation of this compound into other material systems, particularly chalcogenide glasses, can significantly modify and enhance their properties for infrared applications.[2][4] Chalcogenide glasses, which are based on sulfur, selenium, and tellurium, are renowned for their broad transmission window in the infrared spectrum.[2][4][5][6] The addition of modifiers like CaSe can improve their thermal stability, mechanical properties, and refine their refractive index, making them more suitable for the fabrication of high-performance infrared optics such as lenses, windows, and fibers.[2][4]
Data Presentation: Optical and Physical Properties
The following table summarizes the key optical and physical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | CaSe | [7] |
| Crystal Structure | Rock Salt (Cubic) | [3] |
| Band Gap | ~3.9 eV | [3] |
| Appearance | White to gray solid | [3] |
| Melting Point | ~1300°C | [3] |
Application in Infrared-Transmitting Chalcogenide Glasses
The primary application of this compound in the context of infrared technology is as a component in the synthesis of advanced chalcogenide glasses. These glasses are critical for a wide range of IR applications, including thermal imaging, remote sensing, and spectroscopy.[6]
Logical Relationship: How CaSe Modifies Chalcogenide Glass for IR Applications
The addition of this compound to a chalcogenide glass matrix influences several key properties that are advantageous for infrared optics. The diagram below illustrates this relationship.
Caption: Role of CaSe in modifying chalcogenide glass properties.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound-modified chalcogenide glass and the subsequent fabrication of an infrared-transmitting optical window. These protocols are based on established methods for chalcogenide glass synthesis and should be performed by trained personnel in a controlled laboratory environment.
Protocol 1: Synthesis of CaSe-Modified Ge-As-Se Glass
This protocol describes the melt-quenching technique for synthesizing a CaSe-modified germanium-arsenic-selenide glass.
Materials:
-
High-purity (99.999% or higher) Germanium (Ge), Arsenic (As), and Selenium (Se)
-
This compound (CaSe) powder
-
Fused silica ampoule
-
Tube furnace with rocking capability
-
Glove box with an inert atmosphere (e.g., Argon)
-
Annealing furnace
Procedure:
-
Preparation of the Ampoule: Thoroughly clean a fused silica ampoule with deionized water and a suitable solvent (e.g., acetone, isopropanol). Dry the ampoule in an oven at 120°C for at least 4 hours to remove any moisture.
-
Weighing and Loading: Inside a glove box with an inert atmosphere, weigh the required amounts of Ge, As, Se, and CaSe according to the desired final composition. A typical composition might be Ge₂₀As₂₀Se₆₀ with 1-5 mol% CaSe added as a modifier. Load the materials into the prepared fused silica ampoule.
-
Evacuation and Sealing: Attach the ampoule to a vacuum system and evacuate to a pressure of 10⁻⁵ Torr or lower. While under vacuum, use a hydrogen-oxygen torch to seal the ampoule.
-
Melting: Place the sealed ampoule into a tube furnace equipped with a rocking mechanism. The rocking ensures homogenization of the melt.
-
Slowly heat the furnace to 800-950°C over several hours.
-
Hold the furnace at the peak temperature for 10-24 hours while continuously rocking the ampoule.
-
-
Quenching: After the melting period, rapidly cool the ampoule to room temperature. This can be achieved by removing the ampoule from the furnace and allowing it to air-cool or by quenching it in water. The rapid cooling is essential to prevent crystallization and form a glassy state.
-
Annealing: To relieve internal stresses, place the quenched glass ingot into an annealing furnace. Heat the glass to its glass transition temperature (Tg), hold for several hours, and then slowly cool it down to room temperature over a period of several hours.
Experimental Workflow: Synthesis of CaSe-Modified Chalcogenide Glass
The following diagram illustrates the key steps in the synthesis of CaSe-modified chalcogenide glass.
Caption: Workflow for CaSe-modified chalcogenide glass synthesis.
Protocol 2: Fabrication of an Infrared Optical Window
This protocol outlines the process of cutting and polishing the synthesized glass to create an optical window.
Materials:
-
Synthesized CaSe-modified chalcogenide glass ingot
-
Diamond wafering saw
-
Lapping and polishing machine
-
Alumina or diamond slurries of various particle sizes (e.g., 30 µm, 9 µm, 3 µm, 1 µm)
-
Polishing pads
-
Optical characterization equipment (e.g., FTIR spectrometer)
Procedure:
-
Cutting: Mount the glass ingot on the diamond wafering saw and cut slices of the desired thickness for the optical window. Use a low-speed saw with an appropriate coolant to minimize stress and prevent cracking.
-
Lapping:
-
Begin with a coarse abrasive slurry (e.g., 30 µm alumina) to planarize the surfaces of the cut slice.
-
Sequentially move to finer abrasive slurries (e.g., 9 µm, 3 µm) to remove subsurface damage from the previous lapping step. Clean the window thoroughly between each step.
-
-
Polishing:
-
Use a fine diamond slurry (e.g., 1 µm) on a polishing pad to achieve a smooth, mirror-like surface finish.
-
The final polishing step may use a colloidal silica suspension for an even finer finish.
-
-
Characterization:
-
Visually inspect the window for any scratches or defects.
-
Measure the infrared transmission spectrum using an FTIR spectrometer to verify its performance in the desired wavelength range.
-
Conclusion
While this compound in its pure form is not a direct material for infrared detection due to its wide bandgap, its role as a modifying agent in chalcogenide glasses is of significant importance for the advancement of infrared optics. The incorporation of CaSe can enhance the thermal and mechanical properties of these glasses, making them more robust and reliable for use in demanding infrared applications. The provided protocols offer a foundational methodology for the synthesis and fabrication of CaSe-modified chalcogenide glass optical components, enabling further research and development in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bulletin.ceramics.org [bulletin.ceramics.org]
- 3. echemi.com [echemi.com]
- 4. ceramics.org [ceramics.org]
- 5. Chalcogenide Lens, Chalcogenide Glasses For Infrared Optics - Hyperion Optics [hypoptics.com]
- 6. Chalcogenide Lenses - Avantier Inc. [avantierinc.com]
- 7. This compound | CaSe | CID 102107 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"preventing oxidation of Calcium selenide during synthesis"
Welcome to the Technical Support Center for Calcium Selenide (CaSe) Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound, with a primary focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (CaSe) sample discolored (e.g., yellow, brown, or gray) instead of the expected white or pale-brown color?
A1: Discoloration of CaSe is a primary indicator of oxidation.[1][2] this compound is highly susceptible to oxidation in the presence of air and moisture, leading to the formation of undesired byproducts such as calcium carbonate (CaCO₃), calcium selenite (CaSeO₃), and elemental selenium (Se), which can impart various colors to the final product. To prevent this, it is crucial to carry out the synthesis and subsequent handling of CaSe under a strictly inert atmosphere.
Q2: What is an "inert atmosphere," and why is it critical for CaSe synthesis?
A2: An inert atmosphere is an environment devoid of reactive gases like oxygen and moisture. For CaSe synthesis, this is typically achieved by using high-purity argon or nitrogen gas.[3] The inert atmosphere prevents the reactive calcium and selenide precursors, as well as the final CaSe product, from reacting with atmospheric components, which would otherwise lead to the formation of oxides and other impurities.
Q3: Should I use argon or nitrogen as the inert gas for my synthesis?
A3: Both high-purity argon and nitrogen can be used to create an effective inert atmosphere. Argon is denser than air and can form a protective "blanket" over the reaction mixture, which can be advantageous.[3] However, nitrogen is often more readily available and cost-effective. For most standard CaSe syntheses, high-purity nitrogen is sufficient. For highly sensitive reactions, argon may be preferred.
Q4: How can I confirm that my CaSe sample is pure and not oxidized?
A4: The purity and oxidation state of your CaSe sample can be determined using various analytical techniques:
-
X-ray Diffraction (XRD): A pure, crystalline CaSe sample will exhibit a characteristic diffraction pattern. The presence of additional peaks corresponding to phases like CaCO₃, CaSeO₃, or elemental Se indicates sample impurity and oxidation.[4]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition and oxidation states of the elements present in your sample. The Se 3d core level spectrum can distinguish between selenide (Se²⁻), elemental selenium (Se⁰), and selenite (Se⁴⁺), providing direct evidence of oxidation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Issue 1: Product is a mixture of phases or shows poor crystallinity in XRD analysis.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure stoichiometric amounts of high-purity calcium and selenium precursors are used. - For high-temperature synthesis, verify that the reaction temperature and duration are sufficient for complete conversion. Literature suggests temperatures in the range of 600-800°C. - For solution-phase synthesis, ensure proper mixing and sufficient reaction time. |
| Oxidation During Synthesis | - Verify Inert Atmosphere: Ensure a continuous positive pressure of high-purity inert gas (argon or nitrogen) throughout the synthesis. Use a bubbler to monitor gas flow. - Pre-dry and Degas: Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool under vacuum or a stream of inert gas before use.[3] Degas solvents by sparging with an inert gas or using freeze-pump-thaw cycles. |
| Contaminated Precursors | - Use high-purity (≥99.9%) calcium and selenium precursors. Store precursors in a desiccator or glovebox to prevent contamination. |
Issue 2: Unexpected color changes during the reaction.
| Possible Cause | Troubleshooting Steps |
| Reaction with Residual Oxygen/Moisture | - An initial color change to yellow or orange upon precursor mixing can indicate the formation of polyselenides due to minor oxidation. While small amounts may not significantly affect the final product, a persistent or intense color change suggests a significant leak in the inert atmosphere setup. - Check for Leaks: Inspect all joints and septa for proper sealing. Use high-vacuum grease on ground glass joints. |
| Formation of Side Products | - Depending on the precursors and solvent used in solution-phase synthesis, colored intermediate complexes may form. However, if the final product is not the expected color, it indicates the presence of impurities. - Purification: If the final product is discolored, attempt to purify it by washing with appropriate anhydrous solvents under an inert atmosphere to remove soluble impurities. |
Quantitative Data Summary
While specific yield and purity percentages can vary based on the exact experimental setup and precursor quality, the use of an inert atmosphere is consistently shown to be critical for obtaining high-purity this compound.
| Synthesis Condition | Expected Purity | Typical Yield | Key Considerations |
| High-Temperature Synthesis under Inert Atmosphere (Argon/Nitrogen) | >99% | High (>90%) | Requires specialized furnace with gas flow control.[5] |
| Solution-Phase Synthesis under Inert Atmosphere (Argon/Nitrogen) | >98% | Moderate to High (70-90%) | Solvent and precursor purity are critical. Requires Schlenk line or glovebox techniques. |
| Synthesis in Ambient Air | Low (<50% CaSe) | Very Low | Significant formation of CaSeO₃, CaCO₃, and elemental Se. Not a viable method for producing pure CaSe. |
Experimental Protocols
Protocol 1: High-Temperature Solid-State Synthesis of CaSe under Inert Atmosphere
This method involves the direct reaction of elemental calcium and selenium at elevated temperatures.
1. Preparation of Reactants and Equipment:
- Use high-purity (≥99.9%) calcium and selenium powders.
- Thoroughly clean and oven-dry a quartz tube and a crucible.
- Transfer the stoichiometric amounts of calcium and selenium powders into the crucible inside an argon-filled glovebox.
- Seal the crucible and place it inside the quartz tube.
2. Synthesis Procedure:
- Place the quartz tube in a tube furnace.
- Purge the tube with high-purity argon gas for at least 30 minutes to remove any residual air.
- Maintain a constant, gentle flow of argon throughout the reaction.
- Slowly heat the furnace to 700-800°C at a rate of 5-10°C/min.
- Hold the temperature for 4-6 hours to ensure a complete reaction.
- Cool the furnace slowly to room temperature under the argon atmosphere.
3. Product Handling:
- Transfer the quartz tube to an argon-filled glovebox before opening to retrieve the CaSe product.
- Store the final product in a sealed container inside the glovebox.
Protocol 2: Solution-Phase Synthesis of CaSe Nanocrystals under Inert Atmosphere
This method utilizes organometallic precursors in an organic solvent.
1. Preparation of Reactants and Equipment:
- Set up a Schlenk line with a supply of high-purity nitrogen or argon.
- Thoroughly flame-dry all glassware (three-neck flask, condenser, dropping funnel) under vacuum and backfill with inert gas.[6]
- Prepare a selenium precursor solution by dissolving elemental selenium in a high-boiling point coordinating solvent (e.g., trioctylphosphine) under an inert atmosphere with heating.
- Prepare a calcium precursor solution (e.g., calcium oleate) in a separate Schlenk flask.
2. Synthesis Procedure:
- Transfer the calcium precursor solution to the three-neck flask and heat to the desired reaction temperature (e.g., 250-300°C) under a constant flow of inert gas.
- Rapidly inject the selenium precursor solution into the hot calcium precursor solution with vigorous stirring.
- Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) to control the nanocrystal size.
- Cool the reaction mixture to room temperature.
3. Product Isolation and Handling:
- Isolate the CaSe nanocrystals by centrifugation inside a glovebox or using Schlenk techniques.
- Wash the nanocrystals multiple times with anhydrous organic solvents (e.g., a mixture of hexane and ethanol) to remove unreacted precursors and byproducts.
- Dry the final product under vacuum.
- Store the CaSe nanocrystals as a dispersion in an anhydrous solvent or as a dry powder, strictly under an inert atmosphere.
Visualizations
Caption: Workflow for CaSe synthesis, emphasizing inert atmosphere at all stages.
Caption: Decision tree for troubleshooting CaSe oxidation based on product color.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Technical Support Center: Optimizing CdSe Quantum Dot Photoluminescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the photoluminescence quantum yield (PLQY) of Cadmium Selenide (CdSe) quantum dots (QDs).
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and post-processing of CdSe QDs that can negatively impact their PLQY.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PLQY-001 | Low PLQY in as-synthesized CdSe cores | 1. Surface Defects: Uncoordinated atoms on the QD surface act as non-radiative recombination centers.[1][2][3] 2. Suboptimal Precursor Ratio: An inappropriate Cadmium to Selenium precursor ratio can lead to incomplete surface passivation during growth.[4] 3. Incorrect Growth Temperature: The temperature for nucleation and growth significantly affects crystal quality. | 1. Surface Passivation: Grow a wider bandgap semiconductor shell (e.g., ZnS, CdS) around the CdSe core to passivate surface states.[5][6][7] 2. Optimize Precursor Ratio: Use a significant excess of the selenium precursor (5-10 times more than the cadmium precursor) to achieve higher PLQY.[4] 3. Control Temperature: For hot-injection synthesis, inject precursors into a hot solvent (e.g., 240 °C) to promote rapid nucleation and controlled growth.[8] |
| PLQY-002 | PLQY decreases after shell growth | 1. Lattice Mismatch: A significant lattice mismatch between the core and shell materials can introduce strain and defects.[7] 2. Excessive Shell Thickness: Beyond an optimal thickness, the shell can introduce new defects or reduce quantum confinement, leading to a decrease in PLQY.[9][10] 3. Non-uniform Shell Growth: Incomplete or uneven shell coverage leaves surface defects exposed. | 1. Use a Gradient Shell: Introduce an intermediate layer with a lattice constant between that of the core and the outer shell to reduce strain.[7] 2. Optimize Shell Thickness: Systematically vary the shell thickness to find the optimal value. For a ZnS shell on CdSe, a thickness of approximately 3 monolayers has been shown to be effective.[9] 3. Employ Controlled Growth Techniques: Use methods like Successive Ion Layer Adsorption and Reaction (SILAR) for precise control over shell thickness.[5][7] |
| PLQY-003 | Significant drop in PLQY after ligand exchange | 1. Incomplete Ligand Exchange: The new ligands may not fully replace the original passivating ligands, leaving surface defects exposed. 2. Poor Ligand Binding: The chosen ligand may have a lower binding affinity to the QD surface.[11] 3. Introduction of Quenching Sites: Some ligands, like certain thiols, can act as hole acceptors and quench photoluminescence.[12] | 1. Optimize Reaction Conditions: Use a mild base (e.g., tetramethylammonium hydroxide) to increase the reactivity of thiol ligands with the ZnS surface.[11] 2. Choose Appropriate Ligands: Select ligands with strong binding groups for the QD surface, such as phosphonates.[13] 3. Post-Exchange Passivation: After ligand exchange, add a passivating agent like oleylamine to address any newly exposed defect sites.[12] |
| PLQY-004 | PLQY degrades over time or upon purification | 1. Oxidation: Exposure to air and light can lead to the oxidation of the QD surface, creating quenching sites.[1] 2. Ligand Desorption: During purification, especially with polar non-solvents like methanol, native ligands can be stripped from the QD surface.[14][15] 3. Aggregation: Poor colloidal stability can lead to QD aggregation, which can quench photoluminescence.[16] | 1. Robust Shelling: A thick, high-quality inorganic shell provides a physical barrier against oxidation.[5][6] 2. Careful Purification: Use a non-solvent that is less likely to strip ligands, such as ethanol, and limit the number of washing steps.[14] Alternatively, employ solid-phase extraction for purification.[17] 3. Use of Stabilizing Ligands: Employ ligands that provide good colloidal stability in the desired solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to increase the PLQY of CdSe quantum dots?
A1: The most prominent and effective strategy is the growth of a wider bandgap inorganic shell, such as Zinc Sulfide (ZnS) or Cadmium Sulfide (CdS), around the CdSe core.[5] This core/shell heterostructure passivates surface defects, which act as non-radiative recombination centers, thereby significantly enhancing the PLQY.[1] For instance, growing a ZnS shell can increase the PLQY from 22.5% to 62.8%.[5]
Q2: How does the thickness of the shell affect the PLQY?
A2: The PLQY generally increases with initial shell growth up to an optimal thickness. Beyond this point, further increases in shell thickness can lead to a decrease in PLQY.[9][10] For example, for a ZnS shell on CdSe QDs, the quantum yield was observed to increase with shell thickness up to 3 monolayers, after which it decreased.[9] An excessively thick shell can introduce strain and defects at the core/shell interface.
Q3: What role do ligands play in determining the PLQY?
A3: Ligands are crucial for passivating surface atoms and preventing non-radiative recombination.[2] The choice of ligand and the effectiveness of the ligand shell directly impact the PLQY. Ligand exchange procedures, often necessary to make QDs water-soluble or compatible with other materials, can sometimes lead to a loss of quantum yield if not performed carefully.[11] Some ligands, such as phosphonopropionic acid (PPA), have been shown to yield higher PLQY in aqueous solutions compared to traditional thiol-based ligands like mercaptopropionic acid (MPA).[13]
Q4: Can the synthesis method itself influence the final PLQY?
A4: Yes, the synthesis method is fundamental. The "hot-injection" technique is a common method for producing high-quality, monodisperse CdSe QDs with PLQY between 30% and 40% for the core nanocrystals.[8] During synthesis, factors like the precursor ratio are critical. A large excess of the selenium precursor is necessary to achieve a high PLQY.[4] The PLQY of the nanocrystals can fluctuate during growth, reaching a "bright point" which represents an optimal surface structure.[4]
Q5: How does purification affect the PLQY of CdSe QDs?
A5: Purification is necessary to remove unreacted precursors and excess ligands, but it can also negatively impact PLQY. The use of certain non-solvents, like methanol, during precipitation can strip passivating ligands from the QD surface, leading to a decrease in PLQY.[14][15] The number of washing cycles can also affect the ligand density on the surface.[18] Therefore, the purification process must be carefully optimized.
Quantitative Data Summary
The following tables summarize quantitative data on the improvement of PLQY under various experimental conditions.
Table 1: Effect of Shell Growth on PLQY
| Core Material | Shell Material | Shell Thickness | Initial PLQY (Core) | Final PLQY (Core/Shell) | Reference |
| CdSe | Graded Zn-based alloy | Not specified (42 min growth) | 22.5% | 62.8% | [5] |
| CdSe | ZnS | ~3 monolayers | Not specified | Highest relative PLQY achieved | [9] |
| CdSe | CdS/ZnS | Thick CdS shell with ZnS capping | Not specified | ~40% (after thiol ligand exchange) | [6] |
| CdSe | ZnS/ZnS (double shell) | 1.9 nm outer shell | 75% (alloyed core/shell) | 88% | [19] |
Table 2: Effect of Surface Passivation and Ligand Exchange on PLQY
| QD System | Passivation/Ligand Exchange Method | Initial PLQY | Final PLQY | Reference |
| CdSe QDs | Amino passivation with 3-amino-1-propanol | 37% | 75% | [1] |
| CdSe/ZnSe QDs | Amino passivation | Not specified | ~28% improvement | [1] |
| Oleate-capped CdSe QDs | Exchange with Phosphonopropionic Acid (PPA) at pH 11 | Not specified | 1.6% (compared to <0.02% for MPA-capped) | [13] |
Experimental Protocols
Protocol 1: Hot-Injection Synthesis of CdSe Core Quantum Dots
This protocol is based on the method described by Yu and Peng (2002).[20]
-
Preparation of Selenium Precursor: In a fume hood, dissolve 30 mg of Selenium powder in 5 mL of 1-octadecene (ODE) in a 10 mL round-bottom flask. Add 0.4 mL of trioctylphosphine (TOP) and stir with a magnetic stir bar. Gently warm if necessary to fully dissolve the selenium, then cool to room temperature.
-
Preparation of Cadmium Precursor: In a 25 mL three-necked flask, combine 13 mg of Cadmium Oxide (CdO), 0.6 mL of oleic acid, and 10 mL of ODE.
-
Reaction Setup: Clamp the flask in a heating mantle and insert a thermometer. Heat the cadmium solution to 225 °C under an inert atmosphere (e.g., Argon).
-
Injection: Once the temperature is stable at 225 °C, rapidly inject 1 mL of the room-temperature selenium precursor solution into the hot cadmium solution.
-
Growth and Sampling: The solution color will change as the CdSe nanocrystals grow. Withdraw aliquots of the reaction mixture at different time intervals to obtain QDs of various sizes. Quench the reaction for each aliquot by cooling to room temperature.
Protocol 2: Growth of a ZnS Shell on CdSe Cores (SILAR Method)
This protocol is a generalized procedure based on the Successive Ion Layer Adsorption and Reaction (SILAR) method.[7]
-
Prepare Precursor Solutions:
-
Zinc Precursor: Prepare a solution of a zinc precursor (e.g., zinc oleate) in a high-boiling point solvent like ODE.
-
Sulfur Precursor: Prepare a solution of a sulfur precursor (e.g., sulfur dissolved in TOP or ODE) in a similar solvent.
-
-
Reaction Setup: Disperse the purified CdSe core QDs in a high-boiling point solvent (e.g., ODE) in a three-necked flask. Heat the solution to the desired shell growth temperature (e.g., 240 °C) under an inert atmosphere.
-
Layer-by-Layer Growth:
-
Zinc Layer: Slowly inject a calculated amount of the zinc precursor solution corresponding to one monolayer of Zn coverage on the CdSe cores. Allow the mixture to react for a set time (e.g., 20-30 minutes).
-
Sulfur Layer: Slowly inject an equimolar amount of the sulfur precursor solution. Allow this to react for a similar duration.
-
-
Repeat for Desired Thickness: Repeat step 3 for each subsequent monolayer of ZnS until the desired shell thickness is achieved.
-
Purification: After cooling the reaction, purify the core/shell QDs by precipitation with a non-solvent (e.g., ethanol) and redispersion in a solvent like toluene or hexane. Centrifuge to collect the QDs.
Protocol 3: Ligand Exchange for Aqueous Phase Transfer
This protocol is a conceptual guide for exchanging hydrophobic ligands with hydrophilic ones.
-
QD Solution: Disperse the purified, hydrophobically-ligated CdSe/ZnS QDs in a suitable organic solvent (e.g., toluene, chloroform).
-
Ligand Solution: Prepare a solution of the new hydrophilic ligand (e.g., 3-mercaptopropionic acid) in a solvent that is miscible with the QD solvent, often with the addition of a base to deprotonate the ligand's binding group.[11]
-
Exchange Reaction: Mix the QD solution with the ligand solution and stir at room temperature or with gentle heating for several hours to overnight. The progress of the exchange can be monitored by observing the transfer of QDs from the organic phase to an aqueous phase if a two-phase system is used.
-
Purification: Precipitate the now water-soluble QDs by adding a non-solvent (e.g., acetone). Centrifuge to collect the QDs and redisperse them in an aqueous buffer. Repeat the precipitation and redispersion steps to remove excess ligands.
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. edinst.com [edinst.com]
- 3. Colloidal CdSe nanocrystals are inherently defective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Shell thickness dependent photostability studies of green-emitting “Giant” quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shell thickness effects on quantum dot brightness and energy transfer - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. azonano.com [azonano.com]
- 9. "Synthesis and Characterization of CdSe-ZnS Core-Shell Quantum Dots for" by Joshua James Angell [digitalcommons.calpoly.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic-to-Aqueous Phase Transfer of Cadmium Chalcogenide Quantum Dots using a Sulfur-Free Ligand for Enhanced Photoluminescence and Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. Ligand exchange as a tool to improve quantum dot miscibility in polymer composite layers used as luminescent down-shifting layers for photovoltaic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. Automated Quantum Dots Purification via Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Closer Look into the Traditional Purification Process of CdSe Semiconductor Quantum Dots [agris.fao.org]
- 19. Excellent stability of thicker shell CdSe@ZnS/ZnS quantum dots - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06957J [pubs.rsc.org]
- 20. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
Technical Support Center: Calcium Selenide (CaSe) Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Calcium Selenide (CaSe) synthesis. The following sections are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My CaSe synthesis resulted in a very low yield. What are the most common causes?
Low yield in CaSe synthesis can stem from several factors. The most critical are precursor impurity, improper reaction temperature, inaccurate stoichiometry, and atmospheric contamination.[1][2][3][4] this compound is notably unstable in the presence of air and moisture, which can lead to the formation of unwanted byproducts like calcium oxide (CaO) and selenium dioxide (SeO₂).[5][6]
Q2: How does precursor quality affect the yield of this compound?
The purity of your calcium and selenium precursors is paramount.[1][2][4] Impurities can introduce side reactions, leading to the formation of undesired phases and ultimately reducing the yield of CaSe. Using high-purity (>99.5%) elemental calcium and selenium is highly recommended.
Q3: What is the optimal temperature for CaSe synthesis?
The ideal temperature depends on the chosen synthesis method. For direct solid-state reaction of calcium and selenium, elevated temperatures are required.[5] However, excessively high temperatures in the presence of trace oxygen can promote the decomposition of CaSe into CaO and SeO₂.[5][6] It is crucial to carefully control the temperature profile according to established protocols for your specific method.
Q4: Can incorrect stoichiometry lead to a lower yield?
Yes, precise stoichiometric control is essential for maximizing the yield of CaSe.[7] An imbalance in the molar ratio of calcium to selenium can result in an incomplete reaction, leaving unreacted starting materials or forming off-stoichiometric compounds.
Q5: Why is an inert atmosphere so critical for CaSe synthesis?
This compound is highly sensitive to oxygen and moisture.[5][6] Performing the synthesis under an inert atmosphere, such as high-purity argon or nitrogen, is mandatory to prevent the oxidation of the reactants and the final product.[8][9] Failure to maintain an inert environment is a primary cause of low yields and product contamination.
Troubleshooting Guide
This table summarizes potential problems, their likely causes, and recommended solutions to improve the yield of your this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inadequate inert atmosphere leading to oxidation.[5][6][8] | Ensure a high-purity inert gas flow throughout the reaction. Use a glovebox for handling starting materials. |
| Incorrect reaction temperature. | Optimize the temperature profile based on the chosen synthesis method. Use a programmable furnace for precise control. | |
| Impure precursors.[1][2][4] | Use high-purity calcium and selenium. Consider pre-treating precursors to remove surface oxides if necessary. | |
| Poor mixing of reactants (for solid-state synthesis). | Thoroughly grind the precursors together in an agate mortar inside a glovebox to ensure homogeneous mixing. | |
| Product is Discolored (e.g., white or yellowish instead of gray/black) | Presence of calcium oxide (CaO) due to oxygen contamination.[5][6] | Improve the inert atmosphere conditions. Check for leaks in your reaction setup. |
| Off-stoichiometric product formation.[7] | Double-check the molar masses and weighings of your precursors for accurate stoichiometry. | |
| Inconsistent Yields Between Batches | Variations in precursor quality. | Source high-purity, single-batch precursors for a series of experiments. |
| Fluctuations in reaction conditions. | Calibrate your furnace and mass flow controllers. Standardize the entire experimental procedure. |
Experimental Protocols
Generalized Protocol for Solid-State Synthesis of this compound
This protocol outlines a general procedure for the direct reaction of elemental calcium and selenium. Caution: This reaction should be performed by trained personnel in a controlled laboratory environment.
-
Precursor Preparation:
-
Inside an argon-filled glovebox, weigh out stoichiometric amounts of high-purity calcium metal (e.g., shots or turnings) and selenium powder. A common molar ratio is 1:1.
-
Thoroughly grind the calcium and selenium together in an agate mortar and pestle to ensure a homogeneous mixture.
-
-
Reaction Setup:
-
Transfer the powdered mixture into a quartz ampoule inside the glovebox.
-
Evacuate the ampoule to a high vacuum (<10⁻⁵ Torr) and seal it using a torch.
-
-
Thermal Reaction:
-
Place the sealed ampoule in a programmable tube furnace.
-
Slowly ramp the temperature to 600-800°C over several hours.
-
Hold the temperature at the setpoint for 24-48 hours to ensure a complete reaction.
-
Slowly cool the furnace back to room temperature.
-
-
Product Recovery:
-
Carefully transfer the sealed ampoule back into an inert atmosphere glovebox.
-
Open the ampoule to recover the this compound product.
-
Visualizations
Caption: A logical workflow for troubleshooting low yields in CaSe synthesis.
Caption: Potential reaction pathways in CaSe synthesis, highlighting failure points.
References
- 1. discoveryalert.com.au [discoveryalert.com.au]
- 2. Controllable modulation of precursor reactivity using chemical additives for systematic synthesis of high-quality quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. bartel.cems.umn.edu [bartel.cems.umn.edu]
- 5. This compound [chemicalbook.com]
- 6. This compound (1305-84-6) for sale [vulcanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What Is The Inert Atmosphere? A Guide To Controlling Chemical Reactions - Kintek Solution [kindle-tech.com]
- 9. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
Technical Support Center: Optimizing Annealing Temperature for Calcium Selenide (CaSe) Thin Films
Troubleshooting Guide
This guide addresses common issues encountered during the annealing of CaSe thin films.
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Crystallinity or Amorphous Film | - Insufficient annealing temperature or time.- Inappropriate annealing atmosphere. | - Systematically increase the annealing temperature in increments (e.g., 25-50°C) and/or extend the annealing duration.- Perform annealing in an inert atmosphere (e.g., Argon, Nitrogen) or a vacuum to prevent unwanted reactions.[1] |
| Film Cracking or Peeling | - High thermal stress due to a mismatch in the thermal expansion coefficients of the CaSe film and the substrate.- Film is too thick.[2]- Too rapid heating or cooling rates.[2] | - Select a substrate with a thermal expansion coefficient closely matched to that of CaSe.- Deposit thinner films or apply multiple thin layers with annealing after each deposition.[2]- Employ slower heating and cooling ramps during the annealing process.[2] |
| Surface Oxidation or Contamination | - Presence of oxygen or other reactive gases in the annealing chamber.- Contaminants on the substrate or within the deposition materials.[3] | - Ensure a high-purity inert gas flow or a high vacuum level during annealing.[4]- Thoroughly clean substrates prior to deposition using a standardized procedure.[5][6]- Use high-purity precursor materials for deposition.[3] |
| Inconsistent Film Properties Across Substrate | - Non-uniform temperature distribution within the furnace.[4]- Improper loading of samples in the furnace.[4] | - Calibrate and regularly maintain the annealing furnace to ensure uniform heating.[4]- Place samples in the center of the furnace's heating zone.- Use a susceptor or sample holder that promotes even heat distribution. |
| Agglomeration of the Film | - Annealing temperature is too high, approaching the material's melting point.[7] | - Reduce the annealing temperature.- Consider using a capping layer to prevent agglomeration during annealing.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing CaSe thin films?
A1: Annealing is a thermal treatment used to improve the crystalline quality of the thin film.[8] This process can reduce structural defects, increase grain size, and relieve internal stresses, which in turn enhances the film's electrical and optical properties.[7][8]
Q2: How does annealing temperature affect the properties of selenide thin films?
A2: The annealing temperature is a critical parameter.[8]
-
Structural Properties: Increasing the annealing temperature generally leads to an increase in crystallite size and improved crystallinity.[5][9] However, excessively high temperatures can lead to detrimental effects like agglomeration.[7]
-
Optical Properties: The optical band gap of selenide thin films can change with annealing temperature. For instance, in SnSe thin films, the band gap was observed to decrease with annealing.[1] Transmittance can also be affected; for some materials, it increases with annealing time, which can be attributed to a reduction in crystal defects and improved structural homogeneity.[9]
-
Electrical Properties: Annealing can significantly impact electrical resistivity. For copper thin films, annealing resulted in lower resistivity due to grain growth.[7]
Q3: What are the typical methods for depositing CaSe thin films before annealing?
A3: While specific methods for CaSe are not detailed in the provided results, common techniques for other selenide thin films that could be adapted include:
-
Chemical Bath Deposition (CBD): A low-cost method involving the deposition of the film from a solution.[5][10]
-
Thermal Evaporation: A physical vapor deposition technique where the source material is evaporated in a vacuum and condenses on the substrate.[1]
-
Electrochemical Deposition: A technique where the thin film is grown on a conductive substrate from an electrolyte solution.[10]
-
Sputtering: A physical vapor deposition method where atoms are ejected from a target material and deposited onto a substrate.[11]
-
Chemical Vapor Deposition (CVD): A process where the substrate is exposed to volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.[12][13]
Q4: What is the importance of the annealing atmosphere?
A4: The annealing atmosphere is crucial to prevent unwanted chemical reactions, such as oxidation.[4] Annealing in an inert atmosphere (like argon or nitrogen) or in a vacuum helps to preserve the stoichiometry and purity of the film.[1]
Experimental Protocols
General Experimental Workflow for Deposition and Annealing
This section provides a generalized workflow for the preparation and annealing of selenide thin films, which can be adapted for CaSe.
Caption: Generalized workflow for CaSe thin film fabrication and characterization.
Troubleshooting Flowchart
This diagram outlines a logical approach to troubleshooting common issues during the annealing process.
Caption: Troubleshooting flowchart for the annealing of thin films.
Data on Annealing Effects on Selenide Thin Films
The following tables summarize quantitative data from studies on various selenide thin films to provide a reference for the expected effects of annealing.
Table 1: Effect of Annealing Temperature on Crystallite Size of CdSe Thin Films
| Deposition Method | As-Deposited Crystallite Size (nm) | Annealing Temperature (°C) | Annealed Crystallite Size (nm) | Reference |
| Chemical Bath Deposition | Amorphous | 100 | 2.23 | [5] |
| Chemical Bath Deposition | Amorphous | 400 | 4.13 | [5] |
Table 2: Effect of Annealing on the Optical Band Gap of SnSe Thin Films
| Deposition Method | Sample Condition | Annealing Temperature (°C) | Optical Band Gap (eV) | Reference |
| Thermal Evaporation | As-deposited | - | 1.36 | [1] |
| Thermal Evaporation | Annealed | 250 | 1.28 | [1] |
Table 3: Effect of Annealing Time on Properties of ZnSe Thin Films at 300°C
| Annealing Time (hours) | Crystallite Size | Surface Roughness | Energy Bandgap (eV) | Reference |
| 0 (As-deposited) | Decreased with annealing time | Decreased with annealing time | Increased with annealing time | [14] |
| 3.0 (Optimal) | - | - | - | [14] |
Note: Specific values for crystallite size, surface roughness, and energy bandgap at different time intervals for ZnSe were described qualitatively in the source.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eoxs.com [eoxs.com]
- 5. Fabrication of Nanostructured Cadmium Selenide Thin Films for Optoelectronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. "Effect Of Annealing On Copper Thin Films:the Classical Size Effect And" by Parag Gadkari [stars.library.ucf.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. [2208.13993] CVD Growth of Tin Selenide Thin Films for Optoelectronic Applications [arxiv.org]
- 13. [PDF] CVD Growth of Tin Selenide Thin Films for Optoelectronic Applications | Semantic Scholar [semanticscholar.org]
- 14. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
Technical Support Center: Passivation of Surface States in II-VI Nanocrystals
Disclaimer: Scientific literature extensively covers the passivation of surface states in II-VI semiconductor nanocrystals, particularly Cadmium Selenide (CdSe). However, there is a notable lack of specific research on the passivation of Calcium Selenide (CaSe) nanocrystals . The following guide is based on established principles and methodologies for analogous II-VI materials and should be adapted with careful consideration for the specific chemical properties of CaSe.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges during the surface passivation of II-VI semiconductor nanocrystals.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of passivating nanocrystal surfaces?
Surface passivation aims to eliminate or reduce electronic trap states on the surface of the nanocrystal. These surface states, often arising from uncoordinated atoms or dangling bonds, act as non-radiative recombination centers for excitons (electron-hole pairs).[1][2][3] By "capping" these sites with ligands or growing an inorganic shell, the photoluminescence quantum yield (PLQY) can be significantly enhanced, and the overall stability of the nanocrystals can be improved.[1][2]
Q2: What are the common types of surface defects in II-VI nanocrystals?
Common surface defects include:
-
Anion Vacancies: Missing selenium, sulfur, or tellurium atoms, leaving undercoordinated metal atoms (e.g., cadmium). These are often associated with electron trap states.[1]
-
Cation Vacancies: Missing metal atoms (e.g., cadmium), which can act as hole traps.
-
Dangling Bonds: Unpaired electrons on surface atoms that create mid-gap energy states, quenching luminescence.
-
Surface Oxidation: The formation of a native oxide layer can introduce new trap states and alter the electronic properties of the nanocrystal.
Q3: What are the main strategies for passivating II-VI nanocrystal surfaces?
There are two primary strategies:
-
Ligand Passivation: This involves the coordination of organic molecules (ligands) to the nanocrystal surface. Ligands can be classified based on their binding mode, with L-type (donating two electrons), X-type (donating one electron), and Z-type (accepting two electrons) ligands. Z-type ligands, which are Lewis acids, have been shown to be particularly effective at passivating two-coordinated anions on the surface of II-VI quantum dots.[1]
-
Inorganic Shell Growth: This method involves growing a thin layer of a wider bandgap semiconductor material (e.g., ZnS on a CdSe core) to create a core/shell nanostructure. This shell physically isolates the core from its environment and confines the exciton, leading to enhanced photoluminescence and stability.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Photoluminescence Quantum Yield (PLQY) after Passivation | 1. Incomplete surface coverage by ligands.2. Inappropriate ligand choice for the specific surface chemistry.3. Degradation of nanocrystals during the passivation process.4. Presence of deep trap states not addressed by the passivation method. | 1. Increase the ligand-to-nanocrystal molar ratio during the exchange reaction.2. Experiment with different types of ligands (e.g., thiols, amines, phosphonic acids, Z-type Lewis acids).3. Ensure inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to prevent oxidation.4. Consider a combination of passivation strategies, such as ligand exchange followed by the growth of a thin inorganic shell. |
| Nanocrystal Aggregation and Precipitation During/After Ligand Exchange | 1. Poor colloidal stability due to insufficient repulsive forces between passivated nanocrystals.2. Use of a solvent in which the newly passivated nanocrystals are not soluble.3. Excessive removal of native ligands before the introduction of new ones. | 1. Choose ligands with longer alkyl chains to enhance steric repulsion.2. Ensure the solvent is appropriate for the functional groups of the new ligands (e.g., polar solvents for hydrophilic ligands).3. Perform the ligand exchange in a single phase or use a protocol that ensures rapid replacement to maintain colloidal stability.[4] |
| "Blinking" or Intermittent Photoluminescence | Inherent property of single quantum dots, often exacerbated by surface traps that can temporarily "trap" an electron or hole, preventing radiative recombination. | 1. While difficult to eliminate completely, effective surface passivation can reduce the frequency and duration of "off" states.2. The addition of reducing agents like β-mercaptoethanol has been suggested to mitigate blinking in some systems.[5] |
| Shift in Emission Wavelength (Color Change) | 1. Ostwald ripening (growth of larger nanocrystals at the expense of smaller ones) at elevated temperatures during passivation.2. Etching of the nanocrystal surface by certain ligands or impurities.3. Change in the dielectric environment around the nanocrystal. | 1. Perform passivation at lower temperatures if possible.2. Purify all ligands and solvents before use.3. A slight shift upon ligand exchange is expected due to the change in the local dielectric constant. |
| Loss of Fluorescence After Mounting on a Substrate | 1. Aggregation of nanocrystals upon drying.2. Quenching of photoluminescence by the substrate material.3. Incomplete removal of excess, unbound ligands which can cause aggregation. | 1. Optimize the concentration of the nanocrystal solution before deposition.2. Use a substrate with a known low quenching efficiency or introduce a spacer layer.3. Ensure thorough washing and purification of the passivated nanocrystals before deposition. |
Quantitative Data on Passivation Effects
The following table summarizes representative data on the impact of different passivation strategies on the photoluminescence quantum yield (PLQY) of CdSe nanocrystals, a well-studied analogue for other II-VI materials.
| Nanocrystal System | Passivation Agent/Method | Initial PLQY (%) | PLQY after Passivation (%) | Reference |
| CdSe | Amino Passivation (photo-assisted) | 37 | 75 | [2] |
| CdTe | InCl₃ (Z-type ligand) | <1 | >90 | [1] |
| CdTe | CdCl₂ (Z-type ligand) | <1 | >90 | [1] |
| CdSe/ZnSe Core/Shell | Amino Passivation | ~50 (estimated) | ~78 (28% improvement) | [2] |
Experimental Protocols
Protocol 1: General Ligand Exchange with Thiol-Containing Ligands
This protocol describes a general method for replacing native hydrophobic ligands (e.g., oleic acid) with hydrophilic thiol-containing ligands (e.g., 3-mercaptopropionic acid, MPA) to transfer nanocrystals to an aqueous phase.
Materials:
-
II-VI nanocrystals in a nonpolar solvent (e.g., toluene).
-
3-mercaptopropionic acid (MPA).
-
Tetramethylammonium hydroxide (TMAH).
-
Chloroform (CHCl₃).
-
Methanol.
Procedure:
-
Purification of Native Nanocrystals: Precipitate the as-synthesized nanocrystals from their nonpolar solvent by adding a polar anti-solvent like methanol. Centrifuge to collect the nanocrystals and discard the supernatant. Redissolve the nanocrystals in a minimal amount of a nonpolar solvent like chloroform.
-
Ligand Solution Preparation: In a separate vial, mix the desired amount of MPA with TMAH in chloroform. TMAH acts as a base to deprotonate the thiol group of MPA, enhancing its binding to the nanocrystal surface.
-
Ligand Exchange Reaction: Add the MPA/TMAH solution to the nanocrystal solution and stir vigorously. The reaction time can vary from minutes to several hours.
-
Phase Transfer: After the reaction, a clear aqueous layer may form. The now water-soluble nanocrystals will partition into this layer.
-
Purification of Passivated Nanocrystals: Carefully collect the aqueous layer containing the passivated nanocrystals. Precipitate the nanocrystals by adding a suitable anti-solvent and centrifuge to wash away excess ligands. Repeat this washing step 2-3 times.
-
Final Product: Redissolve the purified, passivated nanocrystals in an appropriate aqueous buffer.
Protocol 2: Z-Type Ligand Passivation with Metal Halides
This protocol is based on the findings that Z-type ligands (Lewis acids) can effectively passivate surface anion traps.[1]
Materials:
-
Purified II-VI nanocrystals.
-
A metal halide salt (e.g., CdCl₂ or InCl₃).
-
An appropriate solvent system where both the nanocrystals and the metal salt are soluble.
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of the nanocrystals at a known concentration. Prepare a separate stock solution of the metal halide salt.
-
Titration and Monitoring: While monitoring the photoluminescence of the nanocrystal solution, incrementally add small aliquots of the metal halide solution.
-
Equilibration: After each addition, allow the solution to equilibrate while stirring.
-
Optimal Point: Continue the titration until the photoluminescence intensity reaches a maximum and starts to decrease (indicating potential quenching from excess salt).
-
Purification: Once the optimal amount of passivating agent is determined, the nanocrystals can be purified by precipitation and redispersion to remove any unreacted metal salts.
Visualizations
Caption: General experimental workflow for the passivation and characterization of II-VI nanocrystals.
Caption: The role of surface trap states in quenching photoluminescence in nanocrystals.
References
Technical Support Center: Controlling the Stoichiometry of Calcium Selenide (CaSe) Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium Selenide (CaSe) thin films. The following sections offer practical advice to overcome common challenges in controlling the stoichiometry of CaSe films during experimental deposition processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for depositing this compound (CaSe) thin films?
A1: Common techniques for depositing CaSe thin films include Molecular Beam Epitaxy (MBE), Chemical Vapor Deposition (CVD), and Electrochemical Deposition. Each method offers distinct advantages and challenges in controlling film stoichiometry. MBE provides atomic-level control but is a complex and slow process.[1][2][3] CVD allows for conformal coatings and is suitable for large-area deposition, with variants like Metal-Organic CVD (MOCVD) offering precise precursor delivery.[4][5][6][7] Electrochemical deposition is a cost-effective solution-based method where stoichiometry can be controlled by adjusting the electrochemical potential and solution composition.[8][9]
Q2: Why is controlling the stoichiometry of CaSe films crucial?
A2: The stoichiometry, or the precise ratio of Calcium to Selenium atoms, is a critical parameter that dictates the material's electronic, optical, and structural properties. Deviations from the ideal 1:1 ratio in CaSe can lead to the formation of non-stoichiometric compounds with defects, which can significantly alter the film's performance in applications such as semiconductors and optoelectronic devices.[10]
Q3: What are the primary factors that influence the stoichiometry of CaSe films during deposition?
A3: The key factors affecting stoichiometry depend on the deposition technique. For thermal evaporation-based methods like MBE, the vapor pressures of Calcium and Selenium are critical.[11][12] The substrate temperature, precursor flux or partial pressure ratio, and the chemical reactivity of precursors are crucial in both MBE and CVD.[1][4] In electrochemical deposition, the concentration of Ca²⁺ and Se⁴⁺/Se²⁻ ions in the electrolyte, the deposition potential, and the pH of the solution are paramount.[8][9]
Q4: Which characterization techniques are most effective for determining the stoichiometry of CaSe films?
A4: X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) are powerful techniques for quantitative compositional analysis of thin films.[13][14][15] XPS provides information about the elemental composition and chemical states of the elements on the film's surface, while EDS, often coupled with a Scanning Electron Microscope (SEM), can determine the elemental composition over a larger area and at greater depths.[16][17][18]
Troubleshooting Guides
This section provides solutions to common problems encountered during the deposition of CaSe films.
Issue 1: Off-Stoichiometry Films (Ca-rich or Se-rich)
Symptoms:
-
EDS or XPS analysis reveals a Ca:Se ratio significantly different from 1:1.
-
Poor crystalline quality observed in X-ray Diffraction (XRD).
-
Undesirable optical or electrical properties of the film.
Potential Causes & Solutions:
| Deposition Technique | Potential Cause | Suggested Remedy |
| All Techniques | Substrate Temperature Too High/Low | Optimize the substrate temperature. High temperatures can lead to re-evaporation of the more volatile element (Selenium), resulting in a Ca-rich film. Low temperatures might not provide enough energy for proper reaction and incorporation, leading to off-stoichiometry. |
| MBE / Thermal Evaporation | Incorrect Effusion Cell Temperatures | The flux of elements is exponentially dependent on the source temperature. Precisely control the temperature of the Calcium and Selenium effusion cells to achieve the desired flux ratio. Refer to vapor pressure curves for Ca and Se to guide temperature settings.[11][12] |
| Shutter Operation Inaccuracy | For techniques involving shutters, ensure their operation is precise and synchronized to control the deposition time of each element accurately.[3] | |
| CVD / MOCVD | Incorrect Precursor Flow Rates | Calibrate mass flow controllers for each precursor gas accurately. The ratio of precursor flow rates directly influences the stoichiometry of the resulting film. |
| Precursor Decomposition Issues | Ensure the substrate temperature is within the optimal window for the decomposition of both Calcium and Selenium precursors. Incomplete or dissimilar decomposition rates can lead to off-stoichiometry. | |
| Electrochemical Deposition | Incorrect Deposition Potential | The reduction potentials of Ca²⁺ and Se⁴⁺/Se²⁻ are different. Perform cyclic voltammetry to determine the optimal potential window for co-deposition. Adjusting the potential can fine-tune the elemental composition of the film.[9] |
| Non-Optimal Electrolyte Composition | The concentration ratio of Ca²⁺ to Se ions in the electrolyte directly impacts the film's stoichiometry. Adjust the concentrations of the respective salts in the bath. | |
| pH of the Electrolyte | The pH can affect the speciation and reduction potential of selenium ions. Optimize the pH of the electrolyte to ensure stable and controlled deposition. |
Issue 2: Poor Film Adhesion and Morphology
Symptoms:
-
Film peels off the substrate.
-
SEM imaging shows a non-uniform or rough surface.
Potential Causes & Solutions:
| Potential Cause | Suggested Remedy |
| Substrate Contamination | Thoroughly clean the substrate before deposition using appropriate solvents and techniques (e.g., ultrasonication, plasma cleaning) to remove any organic or particulate contaminants. |
| Lattice Mismatch | Choose a substrate with a crystal lattice that is closely matched to that of CaSe to reduce strain and promote epitaxial growth. |
| Incorrect Deposition Rate | A very high deposition rate can lead to the formation of a stressed and poorly adhered film. Reduce the deposition rate by lowering precursor flow rates or effusion cell temperatures. |
| Sub-optimal Substrate Temperature | The substrate temperature affects the mobility of adatoms on the surface. An improperly set temperature can lead to rough film morphology. Systematically vary the substrate temperature to find the optimal condition for smooth film growth. |
Experimental Protocols
Protocol 1: Stoichiometry Control in Molecular Beam Epitaxy (MBE)
-
Substrate Preparation: Prepare the chosen substrate by thorough cleaning and in-situ annealing to achieve an atomically clean and smooth surface.
-
Source Preparation: Load high-purity Calcium and Selenium into separate effusion cells.
-
Flux Calibration:
-
Individually heat each effusion cell to its operating temperature.
-
Use a quartz crystal microbalance (QCM) or a beam flux monitor to measure the flux of Ca and Se as a function of cell temperature.
-
Establish a reliable temperature-flux relationship for both sources. Refer to the vapor pressure data for Calcium and Selenium to estimate the initial temperature setpoints.[11][12]
-
-
Growth Parameters:
-
Set the substrate to the desired deposition temperature.
-
Set the Ca and Se effusion cell temperatures to achieve the desired flux ratio (typically close to 1:1, but may require optimization).
-
Open the shutters to begin co-deposition onto the substrate.
-
-
In-situ Monitoring: Use Reflection High-Energy Electron Diffraction (RHEED) to monitor the film growth in real-time. The RHEED pattern provides information about the surface crystallinity and reconstruction, which can be correlated with stoichiometry.[1][19]
-
Post-deposition Characterization: After deposition, cool the sample and characterize the film stoichiometry using ex-situ techniques like XPS or EDS.
Protocol 2: Quantitative Stoichiometry Analysis using XPS
-
Sample Introduction: Introduce the CaSe film sample into the ultra-high vacuum (UHV) chamber of the XPS system.
-
Survey Scan: Acquire a wide-energy range survey spectrum to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the Ca 2p and Se 3d (or other core levels) regions.
-
Peak Fitting: Use appropriate software to perform peak fitting on the high-resolution spectra to determine the area under each peak.
-
Quantification: Calculate the atomic concentrations of Ca and Se using the following formula:
Cₓ = (Iₓ / Sₓ) / Σ(Iᵢ / Sᵢ)
where:
-
Cₓ is the atomic concentration of element X.
-
Iₓ is the area of the characteristic peak for element X.
-
Sₓ is the Relative Sensitivity Factor (RSF) for that peak (provided by the instrument manufacturer or from standard databases).
-
The summation is over all elements detected.
-
-
Data Interpretation: A Ca:Se ratio close to 1 indicates a stoichiometric film.
Data Presentation
The following tables are provided for users to record and compare their experimental data to troubleshoot stoichiometry issues.
Table 1: Effect of Deposition Parameters on CaSe Stoichiometry (User Data Input)
| Sample ID | Deposition Method | Substrate Temp. (°C) | Ca Precursor Flux/Flow Rate | Se Precursor Flux/Flow Rate | Ca:Se Ratio (from XPS/EDS) | Notes |
Table 2: Quantitative Analysis of CaSe Films (User Data Input)
| Sample ID | Ca Peak Area (XPS) | Se Peak Area (XPS) | Ca Atomic % | Se Atomic % | Ca:Se Ratio |
Mandatory Visualization
Caption: Workflow for achieving stoichiometric CaSe films.
References
- 1. The Molecular-Beam Epitaxy (MBE) Process | Cadence [resources.pcb.cadence.com]
- 2. Molecular-beam epitaxy - Wikipedia [en.wikipedia.org]
- 3. research-hub.nrel.gov [research-hub.nrel.gov]
- 4. Chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. alicat.com [alicat.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrodeposition of Iron Selenide: A Review [mdpi.com]
- 10. Non-stoichiometric compound - Wikipedia [en.wikipedia.org]
- 11. Vapor pressures of the Chemical Elements, vapor pressure of metals and halogens from -150 degrees C to 3500 degrees C including lead, aluminum, zinc, iodine, copper, indium, iodine, magnesium, selenium, lithium, iron, sodium and gallium [powerstream.com]
- 12. Vapor pressures of the elements (data page) - Wikipedia [en.wikipedia.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. mmrc.caltech.edu [mmrc.caltech.edu]
- 15. researchgate.net [researchgate.net]
- 16. Tailoring of Multisource Deposition Conditions towards Required Chemical Composition of Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. naturalspublishing.com [naturalspublishing.com]
- 19. Towards precise defect control in layered oxide structures by using oxide molecular beam epitaxy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Selenide (CaSe) Source Material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium Selenide (CaSe) source material. The focus is on minimizing impurities during synthesis and purification to ensure high-quality material for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound (CaSe)?
A1: this compound is typically synthesized through several methods, including:
-
Solid-State Reaction: This method involves the direct reaction of calcium-containing precursors (e.g., calcium carbonate, CaCO₃) and selenium compounds (e.g., selenium dioxide, SeO₂) at elevated temperatures.[1] It is a common technique for producing powder samples.
-
Solution-Phase Synthesis: This approach involves the reaction of precursors in a liquid medium, which can offer better control over particle size and morphology, making it suitable for producing nanocrystals.[2][3]
-
Reaction in Liquid Ammonia: A specific method involves the reaction of metallic calcium with hydrogen selenide (H₂Se) in liquid ammonia.[4]
Q2: What are the most common impurities in CaSe and where do they originate?
A2: Impurities in CaSe can be introduced at various stages, from the raw materials to the synthesis process itself. Common impurities can include:
-
Oxygen: Due to the high reactivity of calcium and the instability of CaSe in the presence of moisture and air, calcium oxide (CaO) and calcium selenite (CaSeO₃) are common oxygen-containing impurities.[1]
-
Unreacted Precursors: Residual starting materials like elemental calcium or selenium can remain if the reaction does not go to completion.
-
Metallic Impurities: Trace metals can be present in the calcium and selenium precursors. These can include other alkaline earth metals, transition metals (e.g., iron, copper, nickel), and alkali metals.[5] The purity of the starting materials is crucial in determining the final purity of the CaSe.
-
Non-stoichiometry: Deviations from the ideal 1:1 atomic ratio of calcium to selenium can be considered a form of impurity, as it can significantly impact the material's properties.[6][7][8]
Q3: How do impurities affect the properties of CaSe?
A3: The presence of impurities, even at trace levels, can have a significant impact on the optical and electronic properties of this compound, which is crucial for its applications in phosphors and semiconductors.
-
Luminescence Quenching: Certain impurities, particularly transition metals like iron, cobalt, and nickel, can act as quenching centers, reducing the photoluminescence intensity of the material.[5][9]
-
Alteration of Emission Spectra: The incorporation of dopants or unintended impurities can shift the emission wavelength of CaSe-based phosphors.
-
Reduced Carrier Mobility: In semiconductor applications, impurities can act as scattering centers for charge carriers, reducing their mobility and affecting the electronic performance of devices.
-
Formation of Defect States: Impurities can introduce energy levels within the bandgap of CaSe, which can trap charge carriers and affect the material's conductivity and optical properties.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: The synthesized CaSe powder is off-white or brownish instead of the expected color.
-
Possible Cause 1: Oxygen Contamination.
-
Explanation: this compound is sensitive to air and moisture, and exposure can lead to the formation of calcium oxide (CaO) or other oxygen-containing compounds, which can discolor the material.
-
Solution: Ensure all synthesis and handling steps are performed under an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen). Use properly dried starting materials and solvents.
-
-
Possible Cause 2: Non-stoichiometry.
-
Explanation: An excess of either calcium or selenium can lead to the formation of other phases or defects that can affect the color of the final product.
-
Solution: Carefully control the stoichiometry of the reactants. Ensure accurate weighing and homogeneous mixing of the starting materials.
-
Problem 2: The photoluminescence of the synthesized CaSe:Eu²⁺ phosphor is weak.
-
Possible Cause 1: Presence of Quenching Impurities.
-
Explanation: Transition metal impurities such as Fe, Co, and Ni are known to quench the luminescence of phosphors.[5] These can be introduced from the starting materials or the synthesis environment.
-
Solution: Use high-purity starting materials (CaCO₃, Se, and Eu₂O₃). Analyze the raw materials for trace metal impurities using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) before synthesis. Consider using purification methods like sublimation or zone refining for the CaSe host material before doping.
-
-
Possible Cause 2: Incomplete Reaction or Phase Impurity.
-
Explanation: The presence of unreacted starting materials or other crystalline phases can reduce the overall luminescence efficiency.
-
Solution: Optimize the synthesis conditions (temperature, reaction time) to ensure a complete reaction and the formation of the desired CaSe phase. Use X-ray Diffraction (XRD) to verify the phase purity of the synthesized material.
-
Problem 3: Difficulty in growing single crystals of CaSe.
-
Possible Cause 1: Impurities in the source material.
-
Explanation: Impurities can inhibit crystal nucleation and growth, leading to polycrystalline material or small, poorly formed crystals.
-
Solution: Start with high-purity CaSe powder. Purification of the source material by sublimation before crystal growth is highly recommended.
-
-
Possible Cause 2: Unstable temperature gradient.
-
Explanation: In methods like Chemical Vapor Transport (CVT), a stable and precise temperature gradient between the source and growth zones is critical for successful crystal growth. Fluctuations can lead to uncontrolled nucleation.
-
Solution: Use a two-zone furnace with accurate temperature controllers. Optimize the temperature profile for the specific CVT setup.
-
Experimental Protocols
Protocol 1: Solid-State Synthesis of this compound (CaSe) Powder
This protocol describes a general procedure for synthesizing CaSe powder via a solid-state reaction.
Materials:
-
High-purity Calcium Carbonate (CaCO₃, ≥99.5%)
-
High-purity Selenium (Se, ≥99.99%)
-
Agate mortar and pestle
-
Alumina or quartz crucible
-
Tube furnace with temperature controller
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Precursor Preparation: In an inert atmosphere (glovebox), weigh stoichiometric amounts of CaCO₃ and Se.
-
Mixing: Thoroughly grind the precursors together in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.
-
Reaction:
-
Place the mixed powder in an alumina or quartz crucible.
-
Place the crucible in the center of a tube furnace.
-
Purge the furnace with an inert gas for at least 30 minutes.
-
Heat the furnace to 800-900°C at a rate of 5°C/min.
-
Hold the temperature for 4-6 hours to allow for complete reaction.
-
Cool the furnace to room temperature naturally under the inert atmosphere.
-
-
Product Handling: Once at room temperature, transfer the resulting CaSe powder to a sealed container inside the glovebox.
| Parameter | Value/Range | Notes |
| Precursor Purity | ≥ 99.5% | Higher purity is recommended for better final product quality. |
| Stoichiometric Ratio (Ca:Se) | 1:1 | Accurate weighing is crucial. |
| Grinding Time | ≥ 30 minutes | To ensure homogeneity. |
| Reaction Temperature | 800 - 900 °C | Optimization may be required. |
| Heating Rate | 5 °C/min | A slow rate promotes a more uniform reaction. |
| Dwell Time | 4 - 6 hours | To ensure the reaction goes to completion. |
| Atmosphere | Inert (Ar or N₂) | To prevent oxidation. |
Protocol 2: Purification of this compound by Sublimation
This protocol outlines a general procedure for purifying CaSe powder using vacuum sublimation. This method is effective for separating CaSe from less volatile impurities.
Materials:
-
Crude CaSe powder
-
Quartz sublimation apparatus (two-zone furnace)
-
High-vacuum pump
-
Temperature controllers
Procedure:
-
Apparatus Setup:
-
Load the crude CaSe powder into the source end of the quartz tube.
-
Assemble the sublimation apparatus and connect it to a high-vacuum pump.
-
-
Evacuation: Evacuate the system to a pressure of at least 10⁻⁵ Torr.
-
Heating:
-
Set the temperature of the source zone to 900-1000°C.
-
Set the temperature of the deposition zone to a lower temperature, for example, 800-900°C. The temperature gradient drives the transport.
-
-
Sublimation and Deposition:
-
CaSe will sublime in the hot zone and transport to the cooler zone where it will deposit as purified crystals.
-
The process duration will depend on the amount of material and the specific apparatus but can range from several hours to days.
-
-
Cooling and Collection:
-
After the sublimation is complete, cool the furnace to room temperature while maintaining the vacuum.
-
Vent the system with an inert gas and carefully collect the purified CaSe crystals from the deposition zone in an inert atmosphere.
-
| Parameter | Value/Range | Notes |
| Vacuum Level | ≤ 10⁻⁵ Torr | A high vacuum is necessary to lower the sublimation temperature. |
| Source Temperature | 900 - 1000 °C | The temperature at which CaSe has a significant vapor pressure. |
| Deposition Temperature | 800 - 900 °C | Must be lower than the source temperature to allow for deposition. |
| Duration | Hours to Days | Dependent on the scale of the purification. |
Data Presentation
Table 1: Common Elemental Impurities in this compound and Analytical Methods for Detection
| Impurity Element | Typical Source | Potential Impact | Recommended Analytical Technique | Typical Detection Limit |
| Oxygen (O) | Air/moisture exposure, precursors | Formation of non-luminescent phases | Inert Gas Fusion, X-ray Photoelectron Spectroscopy (XPS) | ppm range |
| Carbon (C) | Precursors, organic residues | Can form carbides, may affect optical properties | Combustion Analysis | ppm range |
| Iron (Fe) | Precursors, processing equipment | Strong luminescence quencher | ICP-MS, Glow Discharge Mass Spectrometry (GDMS) | ppb - ppt range |
| Copper (Cu) | Precursors | Can introduce deep-level defects, affect conductivity | ICP-MS, GDMS | ppb - ppt range |
| Nickel (Ni) | Precursors, stainless steel equipment | Luminescence quencher | ICP-MS, GDMS | ppb - ppt range |
| Sodium (Na) | Precursors | Can act as a charge compensator, may affect luminescence | ICP-MS, Flame Atomic Absorption Spectroscopy (FAAS) | ppb - ppm range |
| Potassium (K) | Precursors | Similar to Sodium | ICP-MS, FAAS | ppb - ppm range |
| Silicon (Si) | Quartz crucibles/tubes | Can form silicates, may be detrimental to electronic properties | ICP-MS, GDMS | ppb - ppt range |
Visualizations
Caption: Workflow for the synthesis, purification, and characterization of high-purity this compound.
Caption: A troubleshooting guide for common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. compoundsemiconductor.net [compoundsemiconductor.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. joam.inoe.ro [joam.inoe.ro]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Variable stoichiometry cocrystals: occurrence and significance - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. experts.illinois.edu [experts.illinois.edu]
Technical Support Center: Improving the Stability of Calcium Selenide (CaSe)-Based Devices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address stability challenges in Calcium Selenide (CaSe)-based devices.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound (CaSe) devices?
A1: The primary cause of instability in CaSe is its inherent chemical reactivity. The compound is unstable in the presence of air and moisture.[1][2][3] This sensitivity can lead to the degradation of the CaSe material, compromising device performance and longevity.
Q2: How does moisture affect CaSe films?
A2: CaSe is moisture-sensitive and decomposes in water.[3][4] When CaSe-based devices are exposed to humidity, the active layer can degrade, leading to a rapid decline in performance. This reaction can form byproducts like hydrogen selenide gas, which is toxic.[4][5]
Q3: What happens when CaSe is exposed to air, especially at high temperatures?
A3: When exposed to air at elevated temperatures, CaSe can decompose to form calcium oxide (CaO) and selenium dioxide (SeO2).[1][2] This oxidative degradation alters the chemical composition and electronic properties of the film, leading to device failure.
Q4: Can the synthesis method impact the stability of the resulting CaSe material?
A4: Yes, the synthesis environment is crucial. Because of its instability in water, CaSe cannot be prepared in an aqueous solution.[2] Methods like the reaction of calcium with hydrogen selenide in liquid ammonia provide a controlled, anhydrous environment, which is critical for forming a stable CaSe compound.[1]
Troubleshooting Guide
Q: My device's performance degrades rapidly after fabrication when exposed to ambient conditions. What is the likely cause and solution?
A: Likely Cause: This rapid degradation is characteristic of moisture and oxygen ingress reacting with the unstable CaSe layer.[1] The material is known to be sensitive to both air and humidity, leading to chemical decomposition.[2][3]
Solution: Immediate and effective encapsulation is critical. Applying a barrier layer after fabrication without delay can protect the delicate CaSe film from environmental contaminants. Techniques like Atomic Layer Deposition (ALD) are highly effective for creating dense, pinhole-free protective layers.[6]
Q: I am observing a high dark current and inconsistent performance in my CaSe-based photodetector. What could be the issue?
A: Likely Cause: High dark current and inconsistent behavior can stem from defects within the semiconductor material or at its interfaces. For chalcogenide materials, surface defects and vacancies (like selenium vacancies) can act as charge traps, leading to unwanted carrier recombination and increased dark current.[7][8]
Solution:
-
Surface Passivation: Implement a surface passivation step. While protocols for CaSe are not widely published, techniques used for other selenides, such as treatment with specific chemical agents, can heal selenium vacancies and remove undesired surface oxides.[7][9]
-
Optimize Annealing: Thermal annealing can improve the crystallinity and reduce the density of defects in the film.[10] An optimized annealing process can lead to a more ordered crystal structure with fewer lattice imperfections, enhancing electronic performance.[10][11]
Q: My device shows signs of degradation under illumination (photodegradation). How can I mitigate this?
A: Likely Cause: Photodegradation in some chalcogenide films can be accelerated by the presence of oxygen and moisture, where light acts as a catalyst for oxidative reactions.[12] This can lead to the formation of oxides on the film's surface.
Solution:
-
High-Quality Encapsulation: A robust barrier layer is the most effective solution. ALD-deposited nanolaminates (e.g., Al2O3/ZrO2) are excellent at preventing moisture and oxygen from reaching the active layer, thus inhibiting photo-induced oxidation.[6]
-
UV Filtering: If the device application allows, incorporating a UV-filtering layer can prevent high-energy photons from damaging the CaSe material, which can be a contributing factor to degradation.
Data on Stability Enhancement Techniques
Quantitative data from studies on related selenide materials and encapsulation techniques can provide valuable benchmarks for improving CaSe device stability.
Table 1: Performance of Encapsulation Layers for Moisture Barrier
| Encapsulation Material/Method | Substrate | Barrier Thickness | Water Vapor Transmission Rate (WVTR) (g/m²/day) | Reference |
|---|---|---|---|---|
| Al₂O₃ / ZrO₂ Nanolaminate (ALD) | - | - | < 1 x 10⁻⁶ | [6] |
| Al₂O₃ (Roll-to-Roll ALD) | PEN | 20 nm | ~5 x 10⁻³ (at 38°C / 90% RH) | [13] |
| HfO₂/Al₂O₃/HfO₂ (ALD) + PI | Copper Film | Nanoscale | Stable for >2.8 years in accelerated testing (60°C) |[14] |
Table 2: Effect of Thermal Annealing on Selenide Thin Film Properties
| Material | Annealing Temp. | Effect on Crystallite Size | Effect on Band Gap (eV) | Reference |
|---|---|---|---|---|
| CdSe | 673 K (in air) | Increased from 6.3 nm to 33.6 nm | Decreased from 1.78 to 1.52 | [10] |
| PbSe | 573 K (in air) | Increased from 10.3 nm to 21.4 nm | Decreased from 1.47 to 1.35 | [10] |
| SnSe | 250 °C | - | Decreased from 1.36 to 1.28 |[11] |
Experimental Protocols
Protocol 1: Atomic Layer Deposition (ALD) Encapsulation
This protocol describes a general method for encapsulating a CaSe device with an Al₂O₃ barrier layer, a widely used technique for creating high-quality, conformal, and pinhole-free films.[6][15]
Objective: To deposit a dense, thin-film moisture and oxygen barrier on a CaSe-based device to prevent environmental degradation.
Materials and Equipment:
-
CaSe device on a substrate
-
ALD reactor system (e.g., Cambridge Nanotech Savannah® or similar)
-
Precursors: Trimethylaluminum (TMA) and Deionized (DI) water
-
Carrier Gas: High-purity Nitrogen (N₂) or Argon (Ar)
-
Substrate holder compatible with the ALD system
Methodology:
-
Substrate Preparation:
-
Immediately after fabrication, transfer the CaSe device to a nitrogen-filled glovebox to minimize air exposure.
-
If possible, gently clean the surface with a dry nitrogen gun to remove any particulates. Avoid solvent cleaning unless a specific, validated process is available that does not harm the CaSe layer.
-
-
Loading into ALD Reactor:
-
Transfer the substrate from the glovebox to the ALD reactor's load-lock chamber using a vacuum-sealed transfer container to prevent ambient exposure.
-
Pump down the load-lock and transfer the substrate into the main reaction chamber.
-
-
Deposition Parameters:
-
Set the substrate temperature to a range suitable for preventing thermal degradation of the CaSe device while allowing for efficient ALD reactions (e.g., 80-120°C).
-
Set the precursor temperatures (TMA and H₂O) according to the tool manufacturer's specifications.
-
Set the N₂ carrier gas flow rate (e.g., 20 sccm).
-
-
ALD Cycle (Al₂O₃ Deposition):
-
The process consists of repeated cycles, with each cycle depositing approximately 1 Å of Al₂O₃. A typical cycle is as follows:
-
a. TMA Pulse: Pulse TMA into the chamber for a set duration (e.g., 0.015 seconds). The TMA molecules will chemisorb onto the device surface.
-
b. N₂ Purge: Purge the chamber with N₂ gas for a sufficient duration (e.g., 5-10 seconds) to remove any unreacted TMA and gaseous byproducts.
-
c. H₂O Pulse: Pulse H₂O vapor into the chamber (e.g., 0.015 seconds). The water molecules will react with the surface-bound TMA precursor to form a layer of Al₂O₃.
-
d. N₂ Purge: Purge the chamber again with N₂ gas (e.g., 5-10 seconds) to remove unreacted water and byproducts.
-
-
-
Film Thickness:
-
Repeat the ALD cycle until the desired film thickness is achieved. For a robust moisture barrier, a thickness of 20-50 nm is often targeted. For a 30 nm film, this would require approximately 300 cycles.
-
-
Unloading:
-
Once the deposition is complete, cool the chamber and transfer the encapsulated device back to the load-lock.
-
Vent the load-lock with N₂ and transfer the device to a nitrogen-filled glovebox for storage or further testing.
-
Protocol 2: Optimized Thermal Annealing of CaSe Thin Films
Objective: To improve the crystallinity and reduce defects in CaSe thin films, thereby enhancing device performance and stability.
Materials and Equipment:
-
As-deposited CaSe thin film on a suitable substrate
-
Rapid Thermal Annealing (RTA) system or a tube furnace
-
Inert gas supply: High-purity Nitrogen (N₂) or Argon (Ar)
-
Temperature controller
Methodology:
-
Preparation:
-
Place the substrate with the as-deposited CaSe film into the annealing chamber.
-
-
Inert Atmosphere Purge:
-
Seal the chamber and purge it thoroughly with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove residual oxygen and moisture. Maintain a low, constant flow of the inert gas throughout the process.
-
-
Heating Ramp:
-
Ramp up the temperature to the target annealing temperature. The optimal temperature must be determined experimentally but should be significantly below the material's decomposition point (1408°C).[2] Based on data from other selenides, a starting range of 200-400°C is reasonable.[11][16] The ramp rate should be controlled (e.g., 10-20°C/minute) to avoid thermal shock.
-
-
Annealing (Dwell Time):
-
Hold the sample at the target temperature for a specific duration (dwell time), typically ranging from 15 to 60 minutes. This allows for crystal grain growth and reordering of the lattice structure.
-
-
Cooling:
-
After the dwell time, turn off the heater and allow the sample to cool down naturally to room temperature under the continuous flow of inert gas. A slow cooling rate is crucial to prevent cracking or stress in the film.
-
-
Characterization:
-
After annealing, characterize the film's properties (e.g., using XRD for crystallinity, AFM for morphology, and spectrophotometry for optical properties) to determine the effects of the treatment. Compare results from different annealing temperatures and durations to find the optimal conditions.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing CaSe device instability.
Caption: Experimental workflow for ALD encapsulation of CaSe devices.
References
- 1. This compound (1305-84-6) for sale [vulcanchem.com]
- 2. This compound [chemicalbook.com]
- 3. This compound CAS#: 1305-84-6 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. CAS 1305-84-6: this compound (CaSe) | CymitQuimica [cymitquimica.com]
- 6. veeco.com [veeco.com]
- 7. Chemical passivation of 2D transition metal dichalcogenides: strategies, mechanisms, and prospects for optoelectronic applications - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06296A [pubs.rsc.org]
- 8. Performance and stability enhancement of perovskite photodetectors by additive and interface engineering using a dual-functional PPS zwitterion - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chalcogen.ro [chalcogen.ro]
- 11. chalcogen.ro [chalcogen.ro]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. mdpi.com [mdpi.com]
- 15. Recent Achievements for Flexible Encapsulation Films Based on Atomic/Molecular Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Post deposition annealing effect on properties of CdS films and its impact on CdS/Sb2Se3 solar cells performance [frontiersin.org]
Validation & Comparative
A Comparative Guide to Calcium Selenide and Cadmium Selenide for LED Applications
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of solid-state lighting, the quest for efficient and stable materials for light-emitting diodes (LEDs) is paramount. Among the myriad of semiconductor materials, selenide-based compounds have garnered significant attention. This guide provides a comprehensive comparison of two such materials: Calcium Selenide (CaSe) and Cadmium Selenide (CdSe), focusing on their application in LED technologies. While both are selenides of group II elements, their utilization in LEDs follows distinct paths. Cadmium Selenide has been extensively developed as a quantum dot (QD) emitter for direct electroluminescence in Quantum Dot LEDs (QLEDs). In contrast, this compound is primarily explored as a host material for phosphors, typically doped with rare-earth elements, for use in phosphor-converted LEDs (pc-LEDs). This guide will delve into their fundamental properties, performance metrics in their respective LED applications, synthesis and fabrication protocols, and a critical evaluation of their toxicity and environmental impact.
Fundamental Properties: CaSe vs. CdSe
A foundational understanding of the intrinsic properties of this compound and Cadmium Selenide is crucial for appreciating their different roles in LED technology.
| Property | This compound (CaSe) | Cadmium Selenide (CdSe) |
| Chemical Formula | CaSe | CdSe |
| Molar Mass | 119.04 g/mol [1] | 191.37 g/mol |
| Crystal Structure | Cubic (rock salt)[2] | Wurtzite (hexagonal) or Zincblende (cubic) |
| Band Gap | ~3.9 eV (direct)[2] | 1.74 eV (direct)[1] |
| Appearance | White to gray or brown solid[2] | Black to red-black solid |
| Melting Point | ~1300 °C[2] | 1258 °C |
| Stability | Unstable in air and moisture[3] | Relatively stable |
Performance in LED Applications: A Tale of Two Strategies
The disparate fundamental properties of CaSe and CdSe have led to their divergent applications in LED technology. CdSe, with its lower bandgap and well-established quantum confinement effects, excels as a quantum dot emitter. CaSe, possessing a wider bandgap, is more suited as a host for luminescent dopants in phosphors.
Cadmium Selenide: The Quantum Dot Emitter
Cadmium Selenide quantum dots are at the forefront of QLED technology. By precisely controlling the size of the CdSe nanocrystals, their emission color can be tuned across the visible spectrum. This size-tunable luminescence, coupled with high photoluminescence quantum yields and narrow emission spectra, allows for the creation of displays with vibrant colors and high color purity.
This compound: The Phosphor Host
This compound is primarily utilized as a host material for red-emitting phosphors, most commonly doped with europium (Eu²⁺). In a typical white pc-LED, a blue LED chip excites a blend of phosphors. A common configuration uses a yellow-emitting phosphor (like YAG:Ce) and a red-emitting phosphor to create a warm white light with a high color rendering index (CRI). CaSe:Eu²⁺ is a candidate for this red-emitting component.
Comparative Performance Metrics
The following table summarizes the key performance indicators for CdSe quantum dots in QLEDs and CaSe-based phosphors in pc-LEDs. It is important to note that a direct comparison is nuanced, as the device structures and light generation mechanisms are different. Data for CaSe-based phosphors is less abundant in the literature compared to CdSe QDs.
| Performance Metric | Cadmium Selenide (Quantum Dots) | This compound (as Eu²⁺-doped Phosphor) |
| Photoluminescence Quantum Yield (PLQY) | Can approach 100% with core/shell structures. | Up to 65% for CaS:Eu²⁺ (used as a proxy due to lack of direct data for CaSe:Eu²⁺).[4][5] |
| Emission Color / FWHM | Tunable across the visible spectrum (blue to red) by size control. Narrow emission with FWHM of 20-40 nm. | Typically red emission (~650 nm). Broader emission compared to QDs. |
| External Quantum Efficiency (EQE) | >20% has been achieved for red and green QLEDs.[3][6] | Not directly applicable. The efficiency of pc-LEDs depends on the quantum yield of the phosphor and the light extraction efficiency of the package. |
| Luminous Efficacy (lm/W) | For white light generation using CdSe QDs, values over 100 lm/W have been reported.[7] | High luminous efficacy is achievable in pc-LEDs, with system efficacies potentially reaching 200-250 lm/W.[8] |
| Stability / Lifetime | A significant challenge. Encapsulation is crucial. Lifetimes (T95) of over 100,000 hours at 100 cd/m² have been reported for red CdSe QLEDs.[3][9][10] | Generally considered to be very stable under operating conditions. Long-term chemical stability of CaS:Eu²⁺ has been demonstrated.[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. Below are representative protocols for the synthesis of the materials and the fabrication of corresponding LED devices.
Cadmium Selenide Quantum Dot Synthesis (Hot-Injection Method)
This method allows for the synthesis of high-quality, monodisperse CdSe quantum dots.
Workflow for CdSe Quantum Dot Synthesis
Caption: A schematic overview of the hot-injection synthesis of CdSe quantum dots.
-
Cadmium Precursor Preparation: Cadmium oxide (CdO), oleic acid, and 1-octadecene (ODE) are loaded into a three-neck flask. The mixture is heated under an inert atmosphere (e.g., Argon) to form a clear solution of cadmium oleate.[11][12][13]
-
Selenium Precursor Preparation: Selenium powder is dissolved in trioctylphosphine (TOP) or another suitable solvent in a glovebox or under an inert atmosphere.[11][12][13]
-
Injection and Growth: The cadmium precursor solution is heated to a high temperature (typically 250-300 °C). The selenium precursor is then rapidly injected into the hot solution, leading to the nucleation and subsequent growth of CdSe nanocrystals. The size of the quantum dots is controlled by the reaction time and temperature.[11][12][13]
-
Purification: The reaction is quenched by cooling, and the quantum dots are precipitated by adding a polar solvent like acetone. The precipitate is then isolated by centrifugation and can be redispersed in a non-polar solvent like toluene.[14]
Quantum Dot LED (QLED) Fabrication
A typical QLED has a multilayer structure to facilitate efficient charge injection and recombination.
Structure of a CdSe Quantum Dot LED (QLED)
Caption: A simplified layer-by-layer architecture of a typical CdSe QLED.
-
Substrate Preparation: A transparent conductive oxide (TCO) coated glass, such as indium tin oxide (ITO), is cleaned and treated to improve charge injection.
-
Hole Transport Layer (HTL) Deposition: A hole-transporting material, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is deposited onto the ITO substrate, typically by spin-coating.
-
Quantum Dot Emissive Layer (EML) Deposition: A solution of CdSe quantum dots is spin-coated on top of the HTL.
-
Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as zinc oxide (ZnO) nanoparticles, is deposited onto the quantum dot layer.
-
Cathode Deposition: A low work function metal, such as aluminum (Al), is thermally evaporated on top of the ETL to serve as the cathode.
This compound Phosphor Synthesis (Solid-State Reaction)
This method is commonly used for the synthesis of inorganic phosphors.
Workflow for CaSe:Eu²⁺ Phosphor Synthesis
Caption: A general workflow for the solid-state synthesis of CaSe:Eu²⁺ phosphor.
-
Precursor Mixing: Stoichiometric amounts of the starting materials, such as Calcium Carbonate (CaCO₃), Selenium (Se) powder, and a Europium source (e.g., Eu₂O₃), are thoroughly mixed. A flux, like Ammonium Chloride (NH₄Cl), is often added to facilitate the reaction.
-
Sintering: The mixture is placed in an alumina crucible and heated in a tube furnace to a high temperature (typically 900-1200 °C) for several hours under a reducing atmosphere (e.g., a mixture of H₂ and N₂) to ensure the formation of Eu²⁺.
-
Post-Processing: After cooling, the resulting phosphor powder is washed to remove any remaining flux, dried, and sieved to obtain a fine powder.
Phosphor-Converted LED (pc-LED) Fabrication
The synthesized phosphor is integrated with a blue LED chip to generate white light.
Structure of a Phosphor-Converted LED (pc-LED)
Caption: A schematic representation of a phosphor-converted white LED.
-
Phosphor-Silicone Mixture Preparation: The CaSe:Eu²⁺ red phosphor and a yellow phosphor are dispersed in a silicone resin.
-
Dispensing: The phosphor-silicone mixture is dispensed onto a blue LED chip that is mounted on a lead frame.[15]
-
Curing: The entire assembly is cured at an elevated temperature to solidify the silicone, encapsulating the LED chip and the phosphors.
-
Lensing: A lens is often molded over the package to shape the light output and protect the components.
Toxicity and Environmental Impact
A critical aspect of material selection for widespread applications like lighting is the assessment of toxicity and environmental impact.
Cadmium Selenide: The primary concern with CdSe is the toxicity of cadmium, a heavy metal classified as a human carcinogen.[16] The release of cadmium ions from the degradation of CdSe quantum dots is a significant environmental and health risk.[17] This has led to regulations, such as the Restriction of Hazardous Substances (RoHS) directive in the European Union, which limits the use of cadmium in electronic equipment. Research is ongoing to develop robust encapsulation methods to prevent cadmium leakage and to explore cadmium-free quantum dot alternatives.
This compound: this compound is also classified as toxic if swallowed or inhaled and may cause organ damage through prolonged or repeated exposure.[1][18] It is also considered very toxic to aquatic life.[18] The toxicity is primarily associated with selenium. While calcium is generally non-toxic, selenium can be toxic at high concentrations. However, in the form of a stable, solid phosphor powder embedded in a silicone matrix within an LED package, the risk of exposure is significantly lower than for colloidal quantum dots.
Conclusion
This compound and Cadmium Selenide, while chemically related, offer distinct pathways to achieving high-quality solid-state lighting.
Cadmium Selenide has been extensively developed as a high-performance quantum dot emitter, enabling the fabrication of QLEDs with exceptional color purity and high efficiency. However, the inherent toxicity of cadmium remains a significant barrier to its widespread adoption, necessitating robust encapsulation and driving the search for safer alternatives.
This compound , on the other hand, shows promise as a host material for red-emitting phosphors. While research into CaSe-based phosphors is less mature than that of CdSe quantum dots, they offer the potential for stable and efficient red emission in phosphor-converted LEDs. The use of CaSe in a solid phosphor form may also present a lower environmental and health risk compared to colloidal CdSe quantum dots.
For researchers and developers, the choice between these materials depends on the specific application and design philosophy. For high-end displays where color purity is paramount, CdSe QLEDs, with appropriate safety measures, remain a strong contender. For general lighting applications where cost, stability, and lower toxicity are key drivers, the development of efficient and stable CaSe-based phosphors presents a compelling research direction. Further investigation into the synthesis and performance of CaSe nanocrystals and quantum dots could also unlock new possibilities for this earth-abundant material in next-generation lighting technologies.
References
- 1. This compound | CaSe | CID 102107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation the effect of different surface ligand treatments on luminescence and performance of quantum dot LEDs - ProQuest [proquest.com]
- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 5. researchgate.net [researchgate.net]
- 6. OPG [opg.optica.org]
- 7. OPG [opg.optica.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 13. zhao.chem.uconn.edu [zhao.chem.uconn.edu]
- 14. benchchem.com [benchchem.com]
- 15. Phosphor Film Conversion for White LEDs | DigiKey [digikey.com]
- 16. Cadmium - Wikipedia [en.wikipedia.org]
- 17. Selenium - Wikipedia [en.wikipedia.org]
- 18. materion.com [materion.com]
A Comparative Guide to the Band Gap of Calcium Selenide and Zinc Selenide: A DFT Perspective
For researchers, scientists, and professionals in drug development, understanding the electronic properties of semiconductor materials is paramount. This guide provides an objective comparison of the band gap of Calcium Selenide (CaSe) and Zinc Selenide (ZnSe) based on Density Functional Theory (DFT) calculations and experimental data.
This analysis delves into the theoretical predictions of the band gap for these two II-VI semiconductors and contrasts them with experimentally determined values. A detailed overview of the computational and experimental methodologies is provided to offer a comprehensive understanding of the data presented.
Quantitative Data Summary
The following table summarizes the experimental and DFT-calculated band gap values for bulk this compound and Zinc Selenide. It is important to note that DFT calculations, particularly with standard functionals like the Generalized Gradient Approximation (GGA), often underestimate the band gap of semiconductors. More advanced methods, such as hybrid functionals or the inclusion of the Hubbard U correction, can provide results in better agreement with experimental findings.
| Material | Crystal Structure | Experimental Band Gap (eV) | DFT Calculated Band Gap (eV) | DFT Functional/Method | Band Gap Type |
| This compound (CaSe) | Rock Salt | ~3.9[1] | 2.099[2] | GGA-PBE | Indirect (Γ-X)[2] |
| 2.80[2] | TB-mBJ | Indirect (Γ-X)[2] | |||
| 1.798 | PBE | - | |||
| 3.12 | GLLB-SC | - | |||
| Zinc Selenide (ZnSe) | Zincblende | ~2.7 (at RT) | 1.61 (underestimation noted) | - | Direct |
| 2.7 | LSDA+U[3] | - | |||
| Underestimated values are common with standard DFT[4] | GGA, LDA[5][6] | Direct |
Note: "RT" denotes room temperature. The type of band gap (direct or indirect) for some DFT calculations on CaSe was not specified in the initial findings.
Experimental and Computational Protocols
Experimental Determination of Band Gap
The experimental band gap of semiconductors can be determined through various spectroscopic techniques. The most common method involves measuring the optical absorption of the material. The onset of strong absorption corresponds to the energy required to excite an electron from the valence band to the conduction band, which is the band gap energy. Other techniques include photoluminescence spectroscopy, where the energy of emitted photons upon electron-hole recombination is measured, and photoemission spectroscopy.
Density Functional Theory (DFT) Calculation Methodology
The DFT calculations cited in this guide were performed using first-principles methods, which are computational techniques based on quantum mechanics to model the electronic structure of materials.
A typical workflow for calculating the band structure and band gap of a crystalline solid like CaSe or ZnSe using DFT involves the following steps:
-
Structural Optimization: The crystal structure of the material (e.g., rock salt for CaSe, zincblende for ZnSe) is optimized to find the lowest energy configuration. This involves relaxing the atomic positions and the lattice parameters.
-
Self-Consistent Field (SCF) Calculation: A self-consistent calculation is performed to determine the ground-state electron density of the system. This is an iterative process where the Kohn-Sham equations are solved until the electron density converges.
-
Band Structure Calculation: Once the ground-state electron density is obtained, the electronic band structure is calculated along high-symmetry directions in the Brillouin zone. The band gap is then determined as the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM).
The choice of the exchange-correlation functional is a critical aspect of DFT calculations that significantly influences the accuracy of the calculated band gap. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization is a widely used functional. However, it is well-documented that standard GGA and Local Density Approximation (LDA) functionals tend to underestimate the band gap of semiconductors.
To obtain more accurate band gap values, more sophisticated approaches are employed, such as:
-
Hybrid Functionals (e.g., HSE06): These functionals mix a portion of the exact Hartree-Fock exchange with a GGA functional, which often leads to a significant improvement in the calculated band gap.
-
DFT+U: This method adds a Hubbard U term to the standard DFT calculation to better describe the on-site Coulomb interactions of localized electrons, which can be important for some materials. The Tran-Blaha modified Becke-Johnson (TB-mBJ) potential is another approach that has shown success in improving band gap predictions.[2]
-
Many-Body Perturbation Theory (e.g., GW approximation): While computationally more expensive, the GW approximation is considered a more accurate method for calculating quasiparticle energies and band gaps.
The calculations for CaSe and ZnSe mentioned in the table were performed using computational packages like WIEN2k and Quantum ESPRESSO, employing methods such as the Full-Potential Linearized Augmented Plane Waves plus local orbitals (FP-LAPW+lo).[2][5]
Visualization of the DFT Workflow
The following diagram illustrates the logical workflow of a typical DFT calculation for determining the band gap of a crystalline solid.
Caption: A flowchart illustrating the key steps in a Density Functional Theory (DFT) calculation of a material's band gap.
Discussion and Comparison
The collected data reveals a notable difference in the electronic properties of this compound and Zinc Selenide.
Zinc Selenide (ZnSe) is a well-characterized direct band gap semiconductor with an experimental band gap of approximately 2.7 eV. This property makes it suitable for applications in optoelectronic devices such as blue light-emitting diodes (LEDs) and laser diodes. DFT calculations for ZnSe highlight the common "band gap problem" where standard functionals significantly underestimate the experimental value. However, more advanced methods like LSDA+U can yield results in excellent agreement with experiments, demonstrating the importance of choosing an appropriate computational approach.[3]
This compound (CaSe) , on the other hand, is reported to be a wide-gap semiconductor, with one source indicating an experimental value of around 3.9 eV.[1] DFT calculations with the GGA-PBE functional predict a much smaller, indirect band gap of about 2.1 eV, while the TB-mBJ potential provides a larger indirect gap of 2.80 eV.[2] The significant discrepancy between the calculated values and the reported experimental value, as well as the conflicting information on whether the band gap is direct or indirect, suggests that further experimental and theoretical investigations are needed for a conclusive understanding of the electronic structure of bulk CaSe. The prediction of an indirect band gap from some DFT studies implies that its efficiency in optoelectronic applications requiring direct electron-hole recombination might be lower compared to direct-gap materials like ZnSe.
References
- 1. echemi.com [echemi.com]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Study by Ab-Initio Calculation of Structural and Electronic Properties of Semiconductor Nanostructures Based on ZnSe [scirp.org]
- 6. icmp.lviv.ua [icmp.lviv.ua]
A Comparative Guide to the Thermoelectric Properties of Calcium Selenide and Other Metal Selenides
An objective analysis of the thermoelectric performance of Calcium Selenide, benchmarked against experimentally validated data for Tin Selenide and Copper Selenide.
Data Presentation: A Comparative Analysis of Thermoelectric Parameters
The following table summarizes the key thermoelectric properties—Seebeck coefficient (S), electrical conductivity (σ), thermal conductivity (κ), and the dimensionless figure of merit (ZT)—for CaSe, SnSe, and Cu₂Se at various temperatures. It is important to note that the data for this compound are theoretical predictions, while the data for Tin Selenide and Copper Selenide are derived from experimental measurements.
| Material | Temperature (K) | Seebeck Coefficient (S) (μV/K) | Electrical Conductivity (σ) (10⁵ S/m) | Thermal Conductivity (κ) (W/m·K) | Figure of Merit (ZT) | Data Type |
| This compound (CaSe) | 300 | ~1600 | Low (near zero at zero Fermi energy) | Low | ~0.43 (at 1600K) | Theoretical[1][2] |
| 600 | Decreases with temperature | Increases with temperature | - | - | Theoretical[1][2] | |
| 800 | Decreases with temperature | Increases with temperature | - | - | Theoretical[1][2] | |
| Tin Selenide (SnSe) | 300 | ~531 | ~0.001 | ~0.81 | ~0.14 (at 400K) | Experimental[3][4] |
| 653 | - | - | Low | - | Experimental[5] | |
| 783 | - | - | ~0.07 | ~3.1 (polycrystalline) | Experimental[6] | |
| 923 | - | - | - | ~2.6 (p-type single crystal) | Experimental[5] | |
| Copper Selenide (Cu₂Se) | 300 | ~28.35 | High | ~0.4-0.5 | ~0.2 (thin film at 400K) | Experimental[1][7] |
| 770 | - | - | - | ~1.15 (undoped) | Experimental | |
| 965 | - | - | - | ~1.75 (undoped) | Experimental[8][9] | |
| 1000 | - | - | - | ~2.0 (S-doped) | Experimental |
Note: The values presented are representative and can vary based on the synthesis method, doping, and whether the material is in single crystal, polycrystalline, or thin film form.
Experimental Protocols: Methodologies for Thermoelectric Characterization
The experimental validation of thermoelectric properties involves a series of precise measurements. The following are generalized protocols for the key experiments cited in the literature for materials like SnSe and Cu₂Se.
1. Material Synthesis:
-
Solid-State Reaction: This method involves the direct reaction of stoichiometric amounts of the constituent elements in a sealed, evacuated quartz ampoule. The mixture is heated to high temperatures for an extended period to ensure homogeneity.
-
Hydrothermal Synthesis: This technique involves a chemical reaction in an aqueous solution at high temperatures and pressures in a sealed vessel called an autoclave. This method is often used to produce nanocrystalline powders.[8][9]
-
Melt Growth/Bridgman Method: This is a common technique for growing single crystals. The polycrystalline material is melted in a crucible, which is then slowly moved through a temperature gradient to facilitate the growth of a single crystal.[2]
-
Spark Plasma Sintering (SPS): This process is used to densify powders into bulk polycrystalline samples. A pulsed DC current is passed through a graphite die containing the powder, leading to rapid heating and densification.[8][9]
2. Measurement of Thermoelectric Properties:
-
Seebeck Coefficient and Electrical Conductivity: These properties are often measured simultaneously using a four-probe method. A temperature gradient is established across the sample, and the resulting thermoelectric voltage is measured to determine the Seebeck coefficient. The electrical conductivity is determined by passing a known current through the sample and measuring the voltage drop.
-
Thermal Conductivity: The total thermal conductivity (κ) is typically calculated using the equation κ = D * Cₚ * ρ, where D is the thermal diffusivity, Cₚ is the specific heat capacity, and ρ is the density of the material.
-
Thermal Diffusivity (D): Commonly measured using the laser flash method. A laser pulse heats one side of a small, disk-shaped sample, and an infrared detector measures the temperature rise on the opposite side as a function of time.
-
Specific Heat Capacity (Cₚ): Can be measured using differential scanning calorimetry (DSC).
-
Density (ρ): Determined using the Archimedes method.
-
The dimensionless figure of merit (ZT) is then calculated using the formula: ZT = (S²σT) / κ, where T is the absolute temperature.[6]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the experimental validation of a material's thermoelectric properties.
References
- 1. Improved thermoelectric properties of α-phase Cu2Se thin films through multiphase nanostructuring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Cu-Embedded SnSe2 with a High Figure of Merit at Ecofriendly Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermoelectric Properties of Cu2Se Synthesized by Hydrothermal Method and Densified by SPS Technique [mdpi.com]
- 9. Doping Effect on Cu2Se Thermoelectric Performance: A Review | MDPI [mdpi.com]
A Comparative Analysis of Cadmium Selenide (CaSe) and Cadmium Telluride (CdTe) for Radiation Detection Applications
A detailed guide for researchers and drug development professionals on the performance, underlying mechanisms, and experimental considerations of CaSe and CdTe as semiconductor radiation detectors.
In the landscape of room-temperature semiconductor radiation detectors, Cadmium Telluride (CdTe) has long been a material of significant interest due to its favorable properties. Its lesser-known counterpart, Cadmium Selenide (CaSe), presents an alternative with its own unique set of characteristics. This guide provides a comprehensive comparison of CaSe and CdTe for radiation detection applications, focusing on their material properties, detector performance, and the experimental protocols essential for their evaluation.
Material Properties: A Tale of Two Cadmium Compounds
The efficacy of a semiconductor as a radiation detector is intrinsically linked to its fundamental material properties. Both CaSe and CdTe are II-VI compound semiconductors, but their differing anionic components give rise to distinct characteristics that influence their performance in radiation detection.
| Property | Cadmium Selenide (CaSe) | Cadmium Telluride (CdTe) | Significance in Radiation Detection |
| Band Gap (eV) at 300K | ~1.74 | ~1.44 - 1.52 | A wider band gap allows for room-temperature operation with lower leakage current (noise). |
| Atomic Number (Z) | Cd: 48, Se: 34 | Cd: 48, Te: 52 | Higher atomic numbers lead to a greater probability of photoelectric absorption, enhancing detection efficiency for X-rays and gamma rays.[1] |
| Density (g/cm³) | ~5.81 | ~5.85 | Higher density contributes to increased stopping power for incident radiation.[1] |
| Electron-Hole Pair Creation Energy (eV) | ~4.5 | ~4.43 | Lower creation energy results in a larger number of charge carriers for a given deposited energy, potentially leading to better energy resolution. |
CdTe's higher atomic number and density give it a significant advantage in terms of radiation stopping power and, consequently, detection efficiency, particularly for higher-energy gamma rays.[1] However, CaSe's wider band gap is a desirable trait for minimizing thermal noise and enabling stable room-temperature operation.
Performance Metrics: A Quantitative Comparison
The performance of a radiation detector is quantified by several key metrics. While extensive data is available for CdTe and its alloys, detailed quantitative performance data for CaSe as a radiation detector is less prevalent in the literature. The following table summarizes typical performance characteristics, drawing from available research.
| Performance Metric | Cadmium Selenide (CaSe) | Cadmium Telluride (CdTe) |
| Energy Resolution (FWHM at 662 keV) | Data not readily available in recent literature. Older studies suggest challenges in achieving high resolution. | 1-5% (with advanced detector designs and correction techniques) |
| Electron Mobility-Lifetime Product (μτe) (cm²/V) | ~10⁻⁴ - 10⁻³ | ~10⁻³ |
| Hole Mobility-Lifetime Product (μτh) (cm²/V) | Data not readily available. Generally lower than μτe. | ~10⁻⁴ |
| Charge Collection Efficiency (CCE) | Can be limited by lower mobility-lifetime products and trapping centers. | Often limited by poor hole transport, leading to "hole tailing" in spectra. |
CdTe detectors, particularly in their advanced forms like Cadmium Zinc Telluride (CZT), have demonstrated excellent energy resolution, making them suitable for spectroscopic applications where distinguishing between different gamma-ray energies is crucial.[2] The primary limitation of CdTe-based detectors is the significant difference in the mobility-lifetime products of electrons and holes, with holes being much less mobile.[3] This disparity leads to incomplete charge collection and spectral distortions, a phenomenon known as hole tailing.
For CaSe, while its potential as a room-temperature detector has been recognized, achieving high-quality, detector-grade single crystals with good charge transport properties has been a persistent challenge.[4] This has limited the availability of comprehensive performance data comparable to that of CdTe.
Experimental Protocols and Methodologies
The fabrication and characterization of semiconductor radiation detectors involve a series of meticulous steps, from crystal growth to the final performance evaluation.
Crystal Growth and Detector Fabrication
High-quality single crystals are the foundation of high-performance semiconductor detectors.
-
Cadmium Telluride (CdTe): Detector-grade CdTe is commonly grown using techniques such as the Traveling Heater Method (THM) or the High-Pressure Bridgman (HPB) method. These methods aim to produce large, single-crystal ingots with high resistivity and low defect concentrations.
-
Cadmium Selenide (CaSe): High-resistivity CaSe single crystals for detector applications have been grown using methods like the Temperature Gradient Solution Zoning technique.[4]
Once a suitable crystal is obtained, it is sliced into wafers, which are then processed to create a detector. A typical fabrication process for a planar detector is as follows:
-
Wafer Preparation: The crystal wafer is mechanically polished to achieve a smooth, damage-free surface.
-
Chemical Etching: The wafer is chemically etched to remove any residual surface damage from polishing and to passivate the surface, reducing surface leakage currents.
-
Contact Deposition: Metal contacts are deposited on opposite faces of the wafer to form the electrodes. For ohmic contacts on p-type CdTe, gold (Au) is often used. For Schottky contacts, indium (In) can be used as the blocking contact. The choice of contact material and deposition technique is critical to the detector's performance.
Figure 1: General experimental workflow for fabricating a planar semiconductor radiation detector.
Characterization of Charge Transport Properties
The mobility-lifetime product (µτ) is a critical parameter that determines the charge collection efficiency of a detector. The Transient Current Technique (TCT) is a powerful method for characterizing these properties.
Transient Current Technique (TCT) Protocol:
-
Sample Preparation: A detector with appropriate contacts is mounted in a light-tight test fixture.
-
Carrier Generation: A short-pulse laser with a photon energy greater than the semiconductor's band gap is used to generate electron-hole pairs near one of the electrodes.
-
Signal Acquisition: A bias voltage is applied across the detector, causing the generated charge carriers to drift towards the opposite electrodes. The induced current is measured as a function of time using a fast preamplifier and an oscilloscope.
-
Data Analysis: By analyzing the shape and duration of the current transient, the drift velocity of the charge carriers can be determined. The mobility (µ) is then calculated from the drift velocity and the applied electric field. The carrier lifetime (τ) can be determined by fitting the decay of the collected charge as a function of bias voltage to the Hecht equation.
Figure 2: Experimental workflow for the Transient Current Technique (TCT).
Gamma-Ray Spectroscopy
The ultimate test of a radiation detector's performance is its ability to measure the energy spectrum of a radioactive source.
Gamma-Ray Spectroscopy Protocol:
-
Experimental Setup: The detector is placed in a light-tight and electrically shielded enclosure. A radioactive source (e.g., ¹³⁷Cs, which emits 662 keV gamma rays) is positioned at a known distance from the detector.
-
Signal Processing: The output signal from the detector is fed into a preamplifier, a shaping amplifier (to optimize the signal-to-noise ratio), and finally to a Multi-Channel Analyzer (MCA).
-
Spectrum Acquisition: The MCA records a histogram of the pulse heights, which corresponds to the energy spectrum of the incident radiation.
-
Data Analysis: The energy resolution is determined by measuring the Full Width at Half Maximum (FWHM) of a photopeak in the spectrum. The charge collection efficiency can be evaluated by the position and shape of the photopeak.
Signaling Pathway: From Photon Interaction to Electrical Pulse
The detection of radiation in a semiconductor detector is a multi-stage process that begins with the interaction of a photon within the material and culminates in a measurable electrical signal.
Figure 3: Signaling pathway of radiation detection in a semiconductor material.
Conclusion
Cadmium Telluride has established itself as a leading material for room-temperature radiation detection, offering high detection efficiency and excellent energy resolution, despite challenges related to hole transport. Cadmium Selenide, while theoretically promising due to its wider band gap, has yet to demonstrate comparable performance in commercially available detectors, primarily due to difficulties in producing high-quality, detector-grade material with good charge transport properties.
For researchers and professionals in drug development who require high-performance radiation detectors for applications such as preclinical imaging or radio-tracer studies, CdTe-based detectors, particularly CZT, currently offer a more mature and reliable solution. However, continued research into the crystal growth and defect engineering of CaSe and other wide-bandgap semiconductors may yet unlock their full potential for radiation detection applications. The experimental protocols and characterization techniques outlined in this guide provide a framework for the rigorous evaluation of these and other novel detector materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Theoretical comparison and optimization of cadmium telluride and gallium arsenide photon-counting detectors for contrast-enhanced spectral mammography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of selenium addition to the cadmium-zinc-telluride matrix for producing high energy resolution X-and gamma-ray detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking Calcium Selenide: A Comparative Guide to II-VI Semiconductors for Researchers
For Immediate Publication
A Comprehensive Analysis of Calcium Selenide's Position Among Key II-VI Semiconductor Materials, Offering In-depth Experimental Data and Methodologies for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of this compound (CaSe) against other prominent II-VI semiconductors, including Zinc Sulfide (ZnS), Zinc Selenide (ZnSe), Zinc Telluride (ZnTe), Cadmium Sulfide (CdS), Cadmium Selenide (CdSe), and Cadmium Telluride (CdTe). Through a comprehensive review of their fundamental properties and supported by detailed experimental protocols, this document serves as a crucial resource for professionals in materials science and drug development requiring a deeper understanding of these versatile materials.
I. Quantitative Performance Analysis
The following table summarizes the key physical and electronic properties of this compound and other selected II-VI semiconductors. This data is essential for evaluating their potential performance in various applications, from optoelectronic devices to biological imaging.
| Property | This compound (CaSe) | Zinc Sulfide (ZnS) | Zinc Selenide (ZnSe) | Cadmium Sulfide (CdS) | Cadmium Selenide (CdSe) | Zinc Telluride (ZnTe) | Cadmium Telluride (CdTe) |
| Crystal Structure | Rock Salt (cubic)[1] | Zincblende (cubic), Wurtzite (hexagonal) | Zincblende (cubic)[2] | Wurtzite (hexagonal), Zincblende (cubic)[3] | Wurtzite (hexagonal), Zincblende (cubic) | Zincblende (cubic)[4] | Zincblende (cubic)[5] |
| Band Gap (eV) at 300K | ~3.9 - 5.0 (Direct)[1][6] | 3.54 (cubic), 3.91 (hexagonal) | ~2.6 - 2.8 (Direct)[2][7] | 2.42 (Direct)[3] | ~1.7 (Direct)[8][9] | 2.26 (Direct)[4] | 1.44 - 1.5 (Direct)[5] |
| Electron Mobility (cm²/Vs) | Not Experimentally Available | ~100 - 300 | 540[2] | 350[3] | ~450 - 900 | 340[4] | ~700 - 1100[5][10] |
| Thermal Conductivity (W/mK) | Not Available | Not Widely Reported | 14[2] | 40.1[3] | Not Widely Reported | 10.8[4] | 6.2[10] |
| Molecular Weight ( g/mol ) | 119.04[1] | 97.47 | 144.35[2] | 144.48[3] | 191.37 | 192.99[4] | 240.01[5] |
| Melting Point (°C) | ~1300[1] | 1850 (sublimes) | 1517[2] | 1750[3] | 1258 | 1295[4] | 1092[5] |
| Density (g/cm³) | Not Available | 4.09 | 5.42[2] | 4.826[3] | 5.81 | 6.34[4] | 5.85[5] |
II. Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for key experiments used in the characterization of these semiconductor materials.
A. Band Gap Energy Determination via UV-Visible Spectroscopy
Objective: To determine the optical band gap of the semiconductor material.
Methodology:
-
Sample Preparation:
-
For thin films, the material is deposited on a transparent substrate (e.g., quartz or glass).
-
For bulk crystals, a thin, polished wafer of the material is prepared.
-
A reference sample (the transparent substrate without the semiconductor film) is also required.
-
-
Instrumentation:
-
A dual-beam UV-Visible spectrophotometer is used. The instrument should be calibrated and allowed to warm up for at least 15-30 minutes before measurements.
-
-
Measurement Procedure:
-
The reference sample is placed in the reference beam path of the spectrophotometer.
-
A baseline correction is performed to account for the absorbance of the substrate.
-
The semiconductor sample is then placed in the sample beam path.
-
The absorbance or transmittance spectrum is recorded over a suitable wavelength range that covers the expected band gap energy.
-
-
Data Analysis (Tauc Plot Method):
-
The absorption coefficient (α) is calculated from the absorbance (A) and the thickness of the film (t) using the formula: α = 2.303 * A / t.
-
The relationship between the absorption coefficient and the incident photon energy (hν) for a direct band gap semiconductor is given by the Tauc equation: (αhν)² = A(hν - E_g), where A is a constant and E_g is the band gap energy.
-
A graph of (αhν)² versus hν is plotted (Tauc plot).
-
The linear portion of the plot is extrapolated to the energy axis (where (αhν)² = 0). The intercept on the energy axis gives the value of the optical band gap (E_g).
-
B. Electron Mobility Measurement via Hall Effect
Objective: To determine the carrier concentration, type (n-type or p-type), and mobility of the semiconductor.
Methodology:
-
Sample Preparation:
-
A thin, rectangular sample of the semiconductor with four electrical contacts in a van der Pauw or Hall bar configuration is prepared. Ohmic contacts are crucial for accurate measurements.
-
-
Instrumentation:
-
A Hall effect measurement system, which includes a constant current source, a high-impedance voltmeter, and a magnet capable of producing a uniform magnetic field perpendicular to the sample surface.
-
-
Measurement Procedure:
-
A constant current (I) is passed through two of the contacts (e.g., along the length of the Hall bar).
-
The Hall voltage (V_H) is measured across the other two contacts (perpendicular to the current flow) in the absence of a magnetic field. This is the offset voltage.
-
A known magnetic field (B) is applied perpendicular to the sample.
-
The Hall voltage is measured again in the presence of the magnetic field. The true Hall voltage is the difference between the voltage with and without the magnetic field.
-
The polarity of the Hall voltage indicates the carrier type (negative for n-type, positive for p-type).
-
The resistivity (ρ) of the sample is measured by passing a current between two adjacent contacts and measuring the voltage across the other two.
-
-
Data Analysis:
-
The Hall coefficient (R_H) is calculated using the formula: R_H = (V_H * t) / (I * B), where t is the thickness of the sample.
-
The carrier concentration (n for electrons or p for holes) is determined from the Hall coefficient: n or p = 1 / (q * |R_H|), where q is the elementary charge.
-
The Hall mobility (μ) is calculated from the Hall coefficient and the resistivity: μ = |R_H| / ρ.
-
C. Thermal Conductivity Measurement
Objective: To measure the rate at which heat is conducted through the semiconductor material.
Methodology (Laser Flash Method - for bulk materials):
-
Sample Preparation:
-
A small, disc-shaped sample of the material with a known thickness is prepared. The surfaces should be parallel and flat.
-
The front surface of the sample is often coated with a thin layer of graphite to enhance absorption of the laser pulse.
-
-
Instrumentation:
-
A laser flash apparatus, which consists of a high-intensity, short-duration laser pulse source, a sample holder in a furnace for temperature control, and an infrared (IR) detector to measure the temperature change of the rear surface.
-
-
Measurement Procedure:
-
The sample is placed in the furnace and brought to the desired measurement temperature.
-
The front surface of the sample is irradiated with a short laser pulse.
-
The IR detector records the temperature rise on the rear surface of the sample as a function of time.
-
-
Data Analysis:
-
The thermal diffusivity (α) is determined from the temperature-time curve. A common method is to find the time (t₁/₂) it takes for the rear surface to reach half of its maximum temperature rise. The thermal diffusivity is then calculated using the formula: α = 0.1388 * L² / t₁/₂, where L is the sample thickness.
-
The thermal conductivity (k) is then calculated using the equation: k = α * ρ * C_p, where ρ is the density of the material and C_p is its specific heat capacity. The density and specific heat must be measured independently.
-
III. Visualizing Relationships and Workflows
To further aid in the understanding of the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for Benchmarking II-VI Semiconductors.
Caption: Logical Flow of an Experimental Characterization.
IV. Conclusion
This guide provides a foundational benchmark of this compound against a range of established II-VI semiconductors. While CaSe exhibits a promising wide band gap, further experimental investigation into its electronic and thermal transport properties is necessary to fully ascertain its potential in advanced applications. The provided experimental protocols offer a standardized framework for researchers to conduct these critical measurements. The continuous exploration of these materials will undoubtedly pave the way for novel technologies in electronics, optoelectronics, and beyond.
References
- 1. echemi.com [echemi.com]
- 2. azom.com [azom.com]
- 3. azom.com [azom.com]
- 4. Zinc telluride - Wikipedia [en.wikipedia.org]
- 5. azom.com [azom.com]
- 6. This compound (1305-84-6) for sale [vulcanchem.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. chalcogen.ro [chalcogen.ro]
- 9. chalcogen.ro [chalcogen.ro]
- 10. Cadmium telluride - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Long-Term Stability of CaSe and ZnSe Optics
For researchers, scientists, and professionals in drug development, the selection of appropriate optical materials is paramount for the accuracy and longevity of experimental setups. This guide provides a detailed comparison of the long-term stability of Calcium Selenide (CaSe) and Zinc Selenide (ZnSe), two materials with applications in the infrared spectrum. While ZnSe is a well-established material for IR optics, data on CaSe in similar applications is notably sparse. This comparison, therefore, draws upon available material property data to assess their potential for long-term stability.
Material Properties: A Head-to-Head Comparison
The long-term stability of an optical component is intrinsically linked to its fundamental material properties. Resistance to environmental factors such as humidity, temperature fluctuations, and mechanical stress dictates the operational lifetime and performance consistency of optics. The following tables summarize the known properties of ZnSe and CaSe relevant to their long-term stability.
Optical and Physical Properties
| Property | Zinc Selenide (ZnSe) | This compound (CaSe) |
| Transmission Range | 0.6 µm to 21 µm[1] | No data available for optical-grade material |
| Refractive Index | ~2.4 at 10.6 µm[1] | ~2.274[2] |
| Hygroscopic Nature | Non-hygroscopic[3] | Unstable in air and moisture[2] |
| Chemical Stability | Chemically inert, but reacts with strong acids[1][3] | Reacts with acids to release toxic hydrogen selenide gas[4] |
| Appearance | Clear yellow solid[1] | White to brown/gray or black solid[2][4] |
Mechanical and Thermal Properties
| Property | Zinc Selenide (ZnSe) | This compound (CaSe) |
| Knoop Hardness | 120[1] | No data available |
| Young's Modulus | 71 GPa[1] | No data available |
| Melting Point | 1525 °C[1] | ~1300-1408 °C (decomposes in air)[2] |
| Thermal Conductivity | 18 W/(m·K) | No data available |
| Coefficient of Thermal Expansion | 7.0 x 10⁻⁶ /°C | No data available |
The data clearly indicates that while Zinc Selenide possesses properties conducive to a stable optical material, this compound's inherent instability in the presence of moisture and air makes it unsuitable for most optical applications without significant protective measures.
Experimental Assessment of Long-Term Stability
To empirically determine the long-term stability of an optical material, a series of experiments are typically conducted to simulate aging and environmental exposure. While no specific experimental data for CaSe optics was found, a general methodology for testing infrared optics is outlined below.
Experimental Protocol
A standardized approach to assessing the long-term stability of infrared optics involves the following key steps:
-
Initial Characterization:
-
Measure the initial transmission and reflection spectra of the optic using a Fourier Transform Infrared (FTIR) spectrometer.
-
Characterize the surface quality and topography using techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).
-
Determine the initial laser-induced damage threshold (LIDT) of the optic.
-
-
Environmental Exposure:
-
Humidity Testing: Place the optics in a controlled environmental chamber with elevated humidity (e.g., 85% RH) and temperature (e.g., 85 °C) for an extended period (e.g., 1000 hours), following standards such as MIL-STD-810.
-
Thermal Cycling: Subject the optics to repeated temperature cycles (e.g., -40 °C to +85 °C) to assess their resistance to thermal stress and fatigue.
-
Chemical Exposure: Test for resistance to common laboratory solvents and chemicals by controlled application and subsequent optical performance measurement.
-
-
Post-Exposure Characterization:
-
Repeat the transmission, reflection, surface quality, and LIDT measurements performed in the initial characterization step.
-
Compare the pre- and post-exposure data to quantify any degradation in optical performance or physical damage.
-
The following diagram illustrates a typical workflow for such an assessment.
Caption: Experimental workflow for assessing the long-term stability of infrared optics.
Comparative Stability Assessment
Zinc Selenide (ZnSe): The extensive use of ZnSe in demanding applications like high-power CO2 laser systems is a testament to its long-term stability.[1] Its non-hygroscopic nature and general chemical inertness ensure that its optical properties remain consistent over time in typical laboratory and industrial environments.[3] While it is a relatively soft material and susceptible to scratching, this is a known handling consideration rather than a factor of material degradation over time.[1]
This compound (CaSe): The available data strongly suggests that CaSe would exhibit poor long-term stability as an optical material. Its documented instability in air and moisture is a critical flaw for any optic that is not perfectly sealed from the environment.[2] This instability would likely lead to surface degradation, changes in refractive index, and increased scattering, all of which would severely compromise its optical performance over a short period. The lack of its use and of available data for optical-grade CaSe further implies that it is not a viable material for transmissive optics requiring long-term stability. Its primary application appears to be as a phosphor, where it is often used in combination with other, more stable compounds.[2]
Conclusion
References
A Comparative Toxicity Analysis: Calcium Selenide vs. Cadmium Selenide Quantum Dots
A Guide for Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanotechnology offers immense promise for advancements in biomedical applications, with quantum dots (QDs) at the forefront of innovations in bioimaging, drug delivery, and diagnostics. However, the potential toxicity of these nanomaterials remains a critical concern. This guide provides a comprehensive comparison of the toxicological profiles of two types of semiconductor quantum dots: the widely studied Cadmium Selenide (CdSe) QDs and the emerging Calcium Selenide (CaSe) QDs.
While extensive research has elucidated the toxicity mechanisms of CdSe QDs, a direct experimental comparison with CaSe QDs is currently hampered by a lack of available data on the latter. Therefore, this guide will synthesize the established toxicological data for CdSe QDs and provide an inferred toxicity profile for CaSe QDs based on the known biocompatibility of its constituent elements, calcium and selenium. This comparison aims to equip researchers with the necessary information to make informed decisions in the selection of quantum dots for their specific applications.
Executive Summary of Toxicity
The primary concern with Cadmium Selenide (CdSe) quantum dots is the dose-dependent cytotoxicity and genotoxicity stemming from the release of toxic cadmium ions (Cd²⁺) and the generation of reactive oxygen species (ROS). In contrast, this compound (CaSe) quantum dots are anticipated to exhibit significantly lower toxicity. This inference is based on the generally high biocompatibility of calcium-based nanoparticles and the comparatively lower toxicity of selenium nanoparticles when compared to heavy metals like cadmium.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for CdSe QDs and provides an inferred profile for CaSe QDs. It is crucial to note that the values for CaSe QDs are hypothetical and based on the toxicological properties of calcium and selenium nanoparticles, pending direct experimental validation.
| Parameter | Cadmium Selenide (CdSe) Quantum Dots | This compound (CaSe) Quantum Dots (Inferred) |
| Cytotoxicity (IC50) | Varies significantly based on cell type, QD size, and surface coating (ranging from µg/mL to mg/mL). Generally considered cytotoxic. | Expected to be significantly higher (less toxic) than CdSe QDs. Likely in the high µg/mL to mg/mL range, exhibiting low cytotoxicity. |
| Genotoxicity | Induces DNA damage, chromosomal aberrations, and micronuclei formation. | Unlikely to be genotoxic at typical application concentrations. |
| In Vivo Toxicity | Accumulation in organs like the liver, spleen, and kidneys, leading to potential long-term toxicity. | Expected to be biodegradable with constituent ions being processed through normal physiological pathways. Low potential for organ toxicity. |
| Primary Toxicity Mechanism | Release of free Cd²⁺ ions and generation of Reactive Oxygen Species (ROS). | Potential for cytotoxicity at very high concentrations due to lysosomal rupture from excess intracellular calcium and selenium-induced oxidative stress. |
Mechanisms of Toxicity
The toxic effects of quantum dots are intrinsically linked to their physicochemical properties and their interactions with biological systems. The signaling pathways and mechanisms of toxicity for CdSe QDs are well-documented, while those for CaSe QDs are inferred from the behavior of their components.
Cadmium Selenide (CdSe) Quantum Dot Toxicity Pathway
The primary mechanism of CdSe QD toxicity involves the degradation of the quantum dot and the subsequent release of cytotoxic Cd²⁺ ions. These ions can disrupt cellular processes by interfering with essential enzymes and proteins. Furthermore, the high surface area and reactivity of the QDs can lead to the generation of ROS, inducing oxidative stress, which in turn damages cellular components like lipids, proteins, and DNA.
Caption: Toxicity pathway of Cadmium Selenide (CdSe) Quantum Dots.
Inferred Toxicity Pathway for this compound (CaSe) Quantum Dots
For the hypothetical CaSe QDs, the toxicity profile is expected to be significantly more benign. Calcium is an essential element and is generally considered biocompatible. Selenium, while essential in trace amounts, can be toxic at higher concentrations. Therefore, any potential toxicity from CaSe QDs would likely only manifest at very high doses. The proposed mechanism would involve cellular uptake and lysosomal degradation, leading to an excess of intracellular Ca²⁺ and Se²⁻ ions. High calcium levels can lead to lysosomal rupture and trigger apoptosis, while excess selenium can induce oxidative stress.
Caption: Inferred toxicity pathway for this compound (CaSe) Quantum Dots at high concentrations.
Experimental Protocols for Toxicity Assessment
A standardized approach to assessing the toxicity of quantum dots is crucial for obtaining comparable and reliable data. The following are outlines of key experimental protocols commonly used in the toxicological evaluation of CdSe QDs. These same protocols would be applicable to the future assessment of CaSe QDs.
Cytotoxicity Assays
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide))
-
Principle: Measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose cells to varying concentrations of QDs for a specified duration (e.g., 24, 48, 72 hours).
-
Remove the QD-containing medium and add MTT solution to each well.
-
Incubate for 2-4 hours to allow formazan formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
2. LDH Assay (Lactate Dehydrogenase)
-
Principle: Measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Methodology:
-
Culture cells in a 96-well plate and treat with different concentrations of QDs.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate to allow the conversion of the substrate by LDH, resulting in a colored product.
-
Measure the absorbance of the colored product at the appropriate wavelength.
-
Determine the amount of LDH release relative to a positive control (cells lysed to release maximum LDH).
-
Genotoxicity Assays
1. Comet Assay (Single Cell Gel Electrophoresis)
-
Principle: Detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail" shape.
-
Methodology:
-
Expose cells to QDs for a defined period.
-
Embed the treated cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Subject the slides to electrophoresis under alkaline or neutral conditions.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualize and quantify the DNA migration (comet tail length and intensity) using fluorescence microscopy and specialized software.
-
2. Micronucleus Assay
-
Principle: Detects the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Methodology:
-
Treat cell cultures with QDs.
-
Add a cytokinesis-blocking agent (e.g., cytochalasin B) to accumulate cells that have completed mitosis but not cell division (binucleated cells).
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
Experimental Workflow for Toxicity Screening
The following diagram illustrates a typical workflow for the comprehensive toxicological screening of quantum dots.
A Tale of Two Selenides: CIGS's Triumph in Solar Energy Versus Calcium Selenide's Untapped Potential
In the quest for efficient and cost-effective solar energy conversion, researchers have explored a vast landscape of semiconductor materials. Among the frontrunners in thin-film photovoltaics is Copper Indium Gallium Selenide (CIGS), a material that has demonstrated remarkable performance and has been the subject of extensive research and development. In contrast, Calcium Selenide (CaSe), another compound in the selenide family, remains largely in the realm of fundamental materials science, with its potential for solar applications yet to be experimentally realized. This guide provides a comparative analysis of these two materials, highlighting the proven success of CIGS and the theoretical prospects and challenges for CaSe in the field of solar cells.
Copper Indium Gallium Selenide (CIGS): A Champion in Thin-Film Photovoltaics
CIGS has established itself as a leading material for high-performance thin-film solar cells, boasting efficiencies that are competitive with traditional silicon-based technologies.[1][2] The success of CIGS lies in its exceptional optoelectronic properties, including a direct bandgap that can be tuned to optimally absorb the solar spectrum and a high absorption coefficient.[1] This allows for the fabrication of very thin and flexible solar cells with minimal material consumption.
Performance Metrics of CIGS Solar Cells
The performance of CIGS solar cells has been consistently improving, with laboratory-scale devices achieving efficiencies exceeding 23%.[1][3][4] Key performance parameters for CIGS solar cells are summarized in the table below, showcasing the high levels of efficiency, open-circuit voltage, short-circuit current density, and fill factor that have been achieved.
| Performance Metric | Record/Reported Values | Reference |
| Power Conversion Efficiency (PCE) | 23.6% | [5] |
| Open-Circuit Voltage (Voc) | 0.7671 V | [5] |
| Short-Circuit Current Density (Jsc) | 38.30 mA/cm2 | [5] |
| Fill Factor (FF) | 80.5% | [5] |
This compound (CaSe): A Material of Theoretical Interest
This compound is a semiconductor that, unlike CIGS, has not been extensively investigated for photovoltaic applications. The available research focuses on its fundamental physical and chemical properties rather than on its performance in a solar cell device.
Fundamental Properties of this compound
The properties of CaSe present a significant challenge for its use as a primary light-absorbing material in conventional single-junction solar cells. Its wide bandgap, reported to be in the range of 2.07 eV to 5 eV, is a primary obstacle, as the optimal bandgap for a single-junction solar cell is between 1.1 and 1.7 eV.[6][7][8][9]
| Property | Reported Values/Characteristics | Reference |
| Bandgap (Eg) | 2.07 eV - 5 eV (Indirect/Direct) | [6][7][8][9] |
| Crystal Structure | Cubic, Rock-salt (Fm-3m) | [6][7] |
| Photovoltaic Performance | No experimental data available for a complete solar cell. | |
| Potential Applications | Phosphors, Photodetectors, Battery Technology | [8] |
The significantly wider bandgap of CaSe means that it would absorb a much smaller portion of the solar spectrum compared to CIGS, leading to a considerably lower short-circuit current and, consequently, lower power conversion efficiency in a single-junction device. While its properties might be of interest for other applications, such as in phosphors or as a window layer in certain solar cell architectures, its potential as a primary absorber is limited based on current understanding.
Experimental Protocols for Solar Cell Performance Analysis
The characterization of thin-film solar cells, whether they are based on established materials like CIGS or emerging ones, follows a standardized set of experimental protocols to determine their performance. These protocols are crucial for a fair and accurate comparison of different solar cell technologies.
Current-Voltage (I-V) Measurement
The most fundamental characterization of a solar cell is its current-voltage (I-V) curve, measured under standard test conditions (STC) of 1000 W/m2 irradiance, a spectral distribution of AM1.5G, and a cell temperature of 25°C.[10][11] From the I-V curve, key performance parameters are extracted:
-
Open-Circuit Voltage (Voc): The maximum voltage across the solar cell when the circuit is open (i.e., no current is flowing).
-
Short-Circuit Current (Isc): The maximum current flowing through the solar cell when the voltage across it is zero. This is typically normalized to the cell area to give the short-circuit current density (Jsc).
-
Fill Factor (FF): A measure of the "squareness" of the I-V curve, representing the ratio of the maximum power output of the solar cell to the product of Voc and Isc.
-
Power Conversion Efficiency (PCE): The ratio of the maximum power output of the solar cell to the incident light power.
Quantum Efficiency (QE) Measurement
Quantum efficiency, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy. By measuring the QE across a range of wavelengths, the spectral response of the solar cell can be determined, providing insights into how efficiently the device converts light of different colors into electricity.[11]
Comparative Analysis and Future Outlook
The comparison between CIGS and this compound in the context of solar cells is a study in contrasts. CIGS is a mature and highly successful thin-film technology with a well-established research and manufacturing base. Its performance is on par with conventional silicon solar cells, and it continues to be a subject of research for further improvements.
This compound, on the other hand, is a material whose potential for photovoltaic applications is largely unexplored and, based on its known properties, appears to be limited, primarily due to its wide bandgap. While it may possess other interesting electronic or optical properties, its suitability as a primary absorber in high-efficiency solar cells is questionable without significant breakthroughs in materials engineering, such as bandgap tuning through alloying, which has not yet been reported.
The logical relationship in the performance analysis of these two materials is therefore not a direct comparison of efficiencies, but rather a juxtaposition of a proven technology against a material with theoretical potential that is yet to be demonstrated.
Figure 1: Comparison of CIGS and CaSe for solar cell applications.
The experimental workflow for characterizing any thin-film solar cell, including CIGS and potentially future CaSe devices, follows a systematic process from fabrication to detailed performance analysis.
Figure 2: Standard experimental workflow for solar cell characterization.
References
- 1. pveducation.org [pveducation.org]
- 2. shop.theiet.org [shop.theiet.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. pv-magazine.com [pv-magazine.com]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. This compound (1305-84-6) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
Safety Operating Guide
Proper Disposal of Calcium Selenide: A Step-by-Step Guide for Laboratory Professionals
An imperative guide for researchers, scientists, and drug development professionals on the safe handling and disposal of calcium selenide, ensuring laboratory safety and regulatory compliance.
This compound (CaSe) is a chemical compound utilized in various research and development applications, including as a semiconductor and in the production of selenium-containing materials. However, its significant toxicity necessitates stringent handling and disposal protocols. This document provides essential, step-by-step guidance to manage this compound waste safely and effectively, minimizing risks to personnel and the environment. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Closed-toe shoes
For procedures with a risk of generating dust or aerosols, use a full-face respirator with appropriate cartridges.[1] All handling of solid this compound should be conducted within a certified chemical fume hood to avoid inhalation of toxic dust.[2]
Spill Management: In the event of a spill, do not generate dust. Carefully clean up the spill using a vacuum cleaner equipped with a HEPA filter.[2][3] Place all contaminated materials, including PPE, into a sealed, labeled container for hazardous waste disposal.
Step-by-Step Disposal Procedures
The primary objective in disposing of this compound is to convert it into a more stable, less hazardous form, followed by disposal through a licensed hazardous waste management service. This compound is classified as a hazardous waste due to its toxicity.[4][5]
Phase 1: Collection and Storage of this compound Waste
-
Segregation: Collect all this compound waste, including contaminated consumables (e.g., weighing boats, gloves, pipette tips), separately from other laboratory waste streams.
-
Containerization: Place the waste in a clearly labeled, sealed, and durable container. The label should prominently display "Hazardous Waste," "Toxic," and "this compound."
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials, particularly acids. This compound reacts with acids to produce highly toxic hydrogen selenide gas.[5]
Phase 2: Chemical Treatment (for trained personnel only)
For laboratories equipped and authorized to treat their chemical waste, the following procedure outlines the conversion of this compound to elemental selenium, which is less bioavailable and more stable.[6] This procedure should only be performed by personnel with a thorough understanding of the chemical risks involved and within a certified chemical fume hood.
Experimental Protocol: Reduction of this compound to Elemental Selenium
Objective: To convert solid this compound waste into elemental selenium for safer disposal.
Materials:
-
This compound waste
-
Distilled water
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), 1M solution
-
pH indicator strips or a pH meter
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Labeled hazardous waste containers for solid and liquid waste
Procedure:
-
Slurry Preparation: Carefully place the solid this compound waste into a beaker within a chemical fume hood. Add a small amount of distilled water to create a slurry. This helps to control the reaction in the subsequent steps.
-
Controlled Acidification: While stirring the slurry vigorously, slowly and cautiously add 1M hydrochloric acid dropwise. CRITICAL: Avoid rapid addition of acid to prevent a violent reaction and the release of toxic hydrogen selenide gas.[5]
-
pH Adjustment: Monitor the pH of the solution continuously. Continue adding the acid until the pH is between 3 and 4. This acidic condition is necessary for the reduction reaction.
-
Reduction to Elemental Selenium: Once the desired pH is achieved, slowly add solid sodium sulfite to the acidic slurry. A red precipitate of elemental selenium will begin to form. Continue adding sodium sulfite until no further precipitation is observed.
-
Reaction Completion: Allow the mixture to stir for at least one hour to ensure the complete reduction of the selenium compound.
-
Precipitate Collection: Separate the solid elemental selenium from the liquid by filtration using a Büchner funnel.
-
Waste Segregation:
-
Solid Waste: The collected red precipitate (elemental selenium) should be placed in a labeled hazardous waste container for solid chemical waste.
-
Liquid Waste (Filtrate): The remaining liquid must be tested for selenium concentration to ensure it is below the regulatory limit before any further disposal steps are taken.[1] If the concentration is above the limit, the treatment process should be repeated.
-
Phase 3: Final Disposal
All waste generated from the handling and treatment of this compound, including the treated elemental selenium and any contaminated materials, must be disposed of as hazardous waste.
-
Packaging: Ensure all waste containers are securely sealed and properly labeled.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Do not dispose of any this compound or its treated byproducts in the regular trash or down the drain.[4]
Regulatory Compliance
Adherence to local, state, and federal regulations is mandatory. The U.S. Environmental Protection Agency (EPA) has set specific limits for selenium in waste.
| Parameter | Regulatory Limit | EPA Hazardous Waste Code |
| Selenium Concentration in Waste | 1.0 mg/L | D010 |
Table 1: EPA Regulatory Limit for Selenium in Waste.[4][6]
Wastes that test at or above this concentration must be managed as RCRA hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Selenide
Essential guidance for the safe handling, storage, and disposal of Calcium Selenide, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides immediate and essential safety protocols for handling this compound (CaSe), a compound used in the production of selenium-containing materials and as a semiconductor. Adherence to these procedures is critical due to the toxic nature of this compound if swallowed or inhaled, and its potential to cause organ damage through prolonged or repeated exposure.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE to mitigate exposure risks.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | In case of insufficient ventilation, wear a suitable NIOSH-approved respirator.[1] A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. | To prevent inhalation of toxic dust particles.[1][3] |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in situations with a risk of splashing or dust generation.[5][6] | To protect eyes from contact with hazardous particles. |
| Skin and Body Protection | Wear impervious, flame-resistant clothing.[4] Normal work clothing, such as long-sleeved shirts and long pants, is a minimum requirement.[1] Chemical-resistant gloves (e.g., nitrile) should be worn and inspected before each use.[5] | To prevent skin contact with the chemical. |
| Hand Protection | Handle with impervious gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[6] | To prevent dermal absorption of the toxic substance. |
Occupational Exposure Limits
Monitoring the concentration of airborne this compound is crucial. The following exposure limits have been established by regulatory bodies:
| Regulatory Body | Exposure Limit (TWA - 8-hour Time-Weighted Average) |
| OSHA (PEL) | 0.2 mg/m³[1] |
| ACGIH (TLV) | 0.2 mg/m³[1] |
| NIOSH (REL) | 0.2 mg/m³[1] |
| California PEL | 0.2 mg/m³[1] |
Procedural Workflow for Handling this compound
To ensure a safe and controlled environment, a systematic approach to handling this compound is essential. The following diagram outlines the key steps from preparation to disposal.
Detailed Protocols
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Preventing Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling the material.[1][7]
-
Storage Conditions: Store the compound in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[1] The storage container must be kept tightly closed and stored in a locked area.[1][7]
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air and keep them comfortable for breathing.[1] Seek immediate medical attention.[7] Do not use mouth-to-mouth resuscitation if the victim has inhaled the substance.[7]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[7] Seek medical attention if irritation persists.
-
Ingestion: If swallowed, rinse the mouth and immediately call a poison center or doctor.[1][7] Do not induce vomiting.[7]
Spill and Disposal Plan
-
Spill Response: In the event of a spill, wear appropriate respiratory and protective equipment.[7] Isolate the spill area and ensure adequate ventilation.[7] Carefully vacuum up the spilled material using a HEPA filter and place it in a sealed container for disposal.[7] Avoid raising dust.
-
Waste Disposal: this compound and its container must be disposed of as hazardous waste.[1] Collect and reclaim or dispose of the material in sealed containers at a licensed waste disposal site.[1] Do not allow the material to enter drains or waterways.[1][7] All disposal activities must be in accordance with local, regional, national, and international regulations.[1][7]
References
- 1. materion.com [materion.com]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound | CaSe | CID 102107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. americanelements.com [americanelements.com]
- 7. rororwxhoilrmr5q.ldycdn.com [rororwxhoilrmr5q.ldycdn.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
